molecular formula C4H8S2 B1223162 Allyl methyl disulfide CAS No. 2179-58-0

Allyl methyl disulfide

Cat. No.: B1223162
CAS No.: 2179-58-0
M. Wt: 120.2 g/mol
InChI Key: XNZOTQPMYMCTBZ-UHFFFAOYSA-N
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Description

Allyl methyl disulfide is an organic disulfide having allyl and methyl as the two organic groups. It has a role as a plant metabolite and a volatile oil component.
Methyl 2-propenyl disulfide, also known as 3-(methyldisulfanyl)-1-propene or methyl allyl disulphide, belongs to the class of organic compounds known as allyl sulfur compounds. Allyl sulfur compounds are compounds containing an allylsulfur group, with the general structure H2C(=CH2)CS. Methyl 2-propenyl disulfide is considered to be a practically insoluble (in water) and relatively neutral molecule. Methyl 2-propenyl disulfide has been primarily detected in feces. Within the cell, methyl 2-propenyl disulfide is primarily located in the cytoplasm. Methyl 2-propenyl disulfide is an alliaceous, garlic, and green tasting compound that can be found in a number of food items such as chives, allium (onion), onion-family vegetables, and garden onion. This makes methyl 2-propenyl disulfide a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

3-(methyldisulfanyl)prop-1-ene
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InChI

InChI=1S/C4H8S2/c1-3-4-6-5-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XNZOTQPMYMCTBZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CSSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8S2
Source PubChem
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DSSTOX Substance ID

DTXSID60176199
Record name Allyl methyl disulfide
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Molecular Weight

120.2 g/mol
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Physical Description

colourless liquid
Record name Allyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

30.00 to 33.00 °C. @ 20.00 mm Hg
Record name Methyl 2-propenyl disulfide
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Solubility

slightly
Record name Methyl 2-propenyl disulfide
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Density

0.927-0.933
Record name Allyl methyl disulfide
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CAS No.

2179-58-0
Record name Allyl methyl disulfide
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Record name Allyl methyl disulfide
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Record name Allyl methyl disulfide
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Record name ALLYL METHYL DISULFIDE
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Record name Methyl 2-propenyl disulfide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Allyl Methyl Disulfide: Chemical Properties, Structure, and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and known metabolic pathways of allyl methyl disulfide. The information is curated for professionals in research and development who require detailed, factual data on this significant organosulfur compound.

Chemical Identity and Physical Properties

This compound, a key volatile component found in plants of the Allium genus such as garlic, is recognized for its characteristic pungent aroma.[1] It is an organic disulfide containing both an allyl and a methyl group.[2]

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource(s)
IUPAC Name 3-(methyldisulfanyl)prop-1-ene[2][3]
CAS Number 2179-58-0[2][4]
Synonyms Methyl allyl disulfide, Allyl methyl disulphide[2][4]
Molecular Formula C₄H₈S₂[2][]
Molecular Weight 120.24 g/mol [2][]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 30-33 °C @ 20 mmHg 141.4 °C @ 760 mmHg[2] []
Density 1.022 g/cm³[]
Refractive Index 1.533-1.535[2]
Flash Point 35 °C (95 °F)[6]
Solubility Slightly soluble in water; soluble in alcohol[6]
LogP 2.47[4]

Chemical Structure

The structure of this compound consists of a disulfide bond linking a methyl group and an allyl group.

Caption: 2D structure of this compound.

Spectroscopic Characterization and Analysis

The identification and quantification of this compound are primarily achieved through chromatographic and spectroscopic methods.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for analyzing volatile sulfur compounds from natural sources. In electron ionization (EI) mode, this compound (molecular weight 120.2 g/mol ) exhibits a characteristic fragmentation pattern.

  • Molecular Ion [M]⁺ : m/z 120

  • Major Fragments :

    • m/z 41 : [C₃H₅]⁺ (allyl cation), often the base peak.[2]

    • m/z 73 : [CH₂=CHCH₂S]⁺[2]

    • m/z 45 : [CH₃S]⁺[2]

    • m/z 39 : [C₃H₃]⁺[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are used for unambiguous structure confirmation. While detailed experimental protocols for pure standards are instrument-specific, typical chemical shifts in CDCl₃ are expected as follows:

  • ¹H NMR : Protons of the methyl group (~2.4 ppm), the methylene group adjacent to the sulfur (~3.3 ppm), and the vinyl protons of the allyl group (~5.1-5.9 ppm).

  • ¹³C NMR : Peaks corresponding to the methyl carbon, the allylic methylene carbon, and the two sp² hybridized carbons of the double bond.[2]

Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups. Expected characteristic absorption bands include C-H stretching for both sp³ and sp² hybridized carbons, C=C stretching of the allyl group, and C-S stretching.

Synthesis and Experimental Protocols

General Synthesis Strategy

While numerous proprietary methods exist, a common laboratory-scale approach for synthesizing unsymmetrical disulfides like this compound involves the reaction of a thiol with a sulfenyl halide or a similar activated sulfur species. A plausible route is the reaction of methanethiol with an allyl sulfenyl chloride or the reaction of allyl mercaptan with a methyl sulfenyl derivative.[7] Alternatively, allylation of methyl disulfide can be achieved under specific catalytic conditions.

Experimental Protocol: GC-MS Analysis of Garlic Volatiles

This protocol provides a typical workflow for the qualitative analysis of this compound in a natural product matrix like garlic powder.

Objective: To identify this compound and other volatile organosulfur compounds in garlic powder using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Materials:

  • Garlic powder sample

  • 20 mL headspace vials with PTFE-lined silicone septa

  • GC-MS system equipped with a headspace autosampler (e.g., PerkinElmer Clarus SQ 8 with Turbomatrix HS-40)[8]

  • Helium carrier gas (UHP grade)

  • Capillary column suitable for volatile compounds (e.g., TG-5MS, 30 m x 0.25 mm x 0.25 µm)[9]

Methodology:

  • Sample Preparation: Accurately weigh 1.0 g of garlic powder directly into a 20 mL headspace vial and seal immediately.[8] No further preparation is required.

  • Headspace Incubation: Place the vial in the headspace autosampler. Incubate the sample under the following conditions:

    • Thermostat Vial Temperature: 80 °C[8]

    • Thermostat Time: 15 min[8]

    • Needle Temperature: 90 °C[8]

    • Transfer Line Temperature: 110 °C[8]

  • GC Separation: Inject the vapor phase from the headspace into the GC. A typical temperature program is:

    • Initial Oven Temperature: 35 °C, hold for 2 min[8]

    • Ramp 1: Increase to 220 °C at 15 °C/min[8]

    • Ramp 2: Increase to 300 °C at 45 °C/min, hold for 2 min[8]

    • Carrier Gas Flow: Helium at 1 mL/min[9]

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 180-230 °C[8]

    • Scan Range: m/z 35-350[8]

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with a known reference standard or by matching the fragmentation pattern against a spectral library (e.g., NIST).[9]

G cluster_prep Sample Preparation cluster_hs Headspace Incubation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh 1.0g Garlic Powder into Vial seal Seal Vial weigh->seal Immediate incubate Incubate at 80°C for 15 min seal->incubate inject Inject Vapor incubate->inject separate GC Separation (Temp Program) inject->separate detect MS Detection (EI, m/z 35-350) separate->detect analyze Identify Peak by RT and Mass Spectrum detect->analyze

Caption: Experimental workflow for HS-GC-MS analysis.

Biological Metabolism

Upon ingestion, organosulfur compounds from garlic undergo extensive metabolism. This compound (AMDS) is metabolized in rats primarily through a pathway involving reduction, methylation, and oxidation.[1][10] This process converts the disulfide into more persistent and potentially bioactive metabolites.

The metabolic cascade is as follows:

  • Reduction: AMDS is first reduced in erythrocytes, cleaving the disulfide bond to form Allyl Mercaptan (AM).[1][10]

  • Methylation: AM is then methylated, catalyzed by S-adenosylmethionine (SAM), to produce Allyl Methyl Sulfide (AMS).[1][10]

  • Oxidation: Finally, AMS is oxidized by liver microsomes into two key metabolites: Allyl Methyl Sulfoxide (AMSO) and subsequently to Allyl Methyl Sulfone (AMSO₂).[1][10] These oxidized metabolites have significantly longer half-lives in vivo compared to the parent compound.[10]

G AMDS This compound (AMDS) AM Allyl Mercaptan (AM) AMDS->AM Reduction (Erythrocytes) AMS Allyl Methyl Sulfide (AMS) AM->AMS Methylation (SAM) AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation (Liver Microsomes) AMSO2 Allyl Methyl Sulfone (AMSO₂) AMSO->AMSO2 Oxidation

Caption: Metabolic pathway of this compound.

References

The Occurrence of Allyl Methyl Disulfide in Allium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Allium, encompassing a diverse array of species including garlic (Allium sativum), onions (Allium cepa), leeks (Allium porrum), and chives (Allium schoenoprasum), is renowned for its characteristic pungent aroma and flavor, largely attributable to a complex profile of organosulfur compounds. Among these, allyl methyl disulfide (AMDS) is a significant volatile disulfide that contributes to the sensory and potential bioactive properties of these plants. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various Allium species, detailing its biosynthesis, methods of analysis, and quantitative data to support further research and development in the fields of food science, pharmacology, and drug discovery.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound can vary significantly among different Allium species and even between cultivars of the same species, influenced by factors such as geographical origin, cultivation conditions, and post-harvest processing. The following table summarizes the quantitative data for this compound as a relative percentage of the essential oil composition in several Allium species, compiled from various studies.

Allium SpeciesCommon NamePlant PartMethod of AnalysisThis compound (% of Essential Oil)Reference(s)
Allium sativumGarlicBulbGC-MS3.40 - 12.0[1][2][3][4]
Allium tuberosumChinese ChiveLeavesGC-MS0.26 - 25.9[5][6]
Allium porrumLeek-GC-MS14.37[7]
Allium atroviolaceum-BulbGC-MS4.3
Allium subhirsutumHairy GarlicBulbHS-SPME-GC-MS41.0[8]

Biosynthesis of this compound

This compound, like other volatile sulfur compounds in Allium species, is not present in intact plant tissues. It is formed enzymatically upon tissue damage, such as cutting or crushing. The biosynthesis is a multi-step process that begins with the precursor S-alk(en)yl-L-cysteine sulfoxides (ACSOs).

The generally accepted pathway is as follows:

  • Precursor Synthesis: The biosynthesis of ACSOs, such as alliin (S-allyl-L-cysteine sulfoxide) and methiin (S-methyl-L-cysteine sulfoxide), is believed to originate from glutathione.[9][10] This involves a series of enzymatic reactions including γ-glutamyl transpeptidases and flavin-containing monooxygenases.[10]

  • Enzymatic Cleavage: When the plant cells are disrupted, the enzyme alliinase, which is physically separated from its substrates in intact cells, comes into contact with the ACSOs.

  • Formation of Sulfenic Acids: Alliinase rapidly hydrolyzes alliin and methiin into highly reactive intermediates: allyl sulfenic acid and methyl sulfenic acid, respectively, along with pyruvate and ammonia.

  • Condensation and Disulfide Formation: These unstable sulfenic acids then undergo spontaneous condensation and rearrangement reactions to form a variety of thiosulfinates. In the case of this compound formation, allyl sulfenic acid and methyl sulfenic acid condense to form allyl methyl thiosulfinate. This thiosulfinate is unstable and can further decompose and rearrange to form the more stable this compound.

Biosynthesis_of_Allyl_Methyl_Disulfide Glutathione Glutathione Alliin Alliin (S-allyl-L-cysteine sulfoxide) Glutathione->Alliin Biosynthetic Pathway Methiin Methiin (S-methyl-L-cysteine sulfoxide) Glutathione->Methiin Biosynthetic Pathway Alliinase Alliinase (upon tissue damage) Alliin->Alliinase Methiin->Alliinase Allyl_Sulfenic_Acid Allyl Sulfenic Acid Alliinase->Allyl_Sulfenic_Acid hydrolysis Methyl_Sulfenic_Acid Methyl Sulfenic Acid Alliinase->Methyl_Sulfenic_Acid hydrolysis Allyl_Methyl_Thiosulfinate Allyl Methyl Thiosulfinate Allyl_Sulfenic_Acid->Allyl_Methyl_Thiosulfinate condensation Methyl_Sulfenic_Acid->Allyl_Methyl_Thiosulfinate AMDS This compound Allyl_Methyl_Thiosulfinate->AMDS rearrangement

Biosynthesis of this compound.

Experimental Protocols

The analysis of this compound and other volatile sulfur compounds in Allium species typically involves extraction of the essential oil followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Essential Oil by Hydrodistillation

This is a common method for extracting volatile compounds from plant materials.

  • Sample Preparation: Fresh plant material (e.g., garlic bulbs, chive leaves) is finely chopped or homogenized to maximize surface area and promote cell disruption. A known weight of the homogenized sample (e.g., 100-500 g) is placed in a round-bottom flask.

  • Hydrodistillation: The flask is connected to a Clevenger-type apparatus. Deionized water is added to the flask to cover the plant material. The mixture is heated to boiling, and the steam, carrying the volatile oils, rises and is condensed in a condenser. The condensed liquid, a mixture of water and essential oil, is collected in a graduated tube where the oil, being less dense, separates from the water.

  • Oil Collection and Drying: The distillation is typically carried out for 3-5 hours.[3] After cooling, the essential oil is collected and dried over anhydrous sodium sulfate to remove any residual water. The oil is then stored in a sealed vial at a low temperature (e.g., 4°C) in the dark to prevent degradation.

Hydrodistillation_Workflow Start Start: Fresh Allium Sample Chop Chop/Homogenize Sample Start->Chop Hydrodistill Hydrodistillation with Clevenger Apparatus Chop->Hydrodistill Separate Separate Essential Oil from Hydrosol Hydrodistill->Separate Dry Dry Oil with Anhydrous Sodium Sulfate Separate->Dry Store Store Essential Oil at 4°C in the dark Dry->Store End End: Purified Essential Oil Store->End

Essential Oil Extraction Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying volatile compounds in complex mixtures like essential oils.

  • Sample Preparation for GC-MS: A small amount of the extracted essential oil is diluted in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration (e.g., 1% v/v).

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

    • GC Column: A non-polar or semi-polar capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • GC Conditions:

    • Injector Temperature: Typically set to 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be: initial temperature of 60°C held for 5 minutes, then ramped up at a rate of 3°C/min to 280°C.[1]

    • Injection Mode: Splitless or split injection can be used depending on the concentration of the sample.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV is standard.

    • Mass Range: A scan range of m/z 40-400 is generally sufficient to cover the mass of the expected compounds.

    • Ion Source and Transfer Line Temperatures: Typically maintained around 200-280°C.

  • Compound Identification and Quantification:

    • Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

    • Quantification: The relative percentage of each compound is calculated based on the peak area in the total ion chromatogram. For absolute quantification, a calibration curve with a certified reference standard of this compound would be required.

GCMS_Analysis_Workflow Start Start: Diluted Essential Oil Inject Inject Sample into GC Start->Inject Separate Separate Volatiles in GC Column Inject->Separate Ionize Ionize Compounds in MS Source (EI) Separate->Ionize Detect Detect Ions and Generate Mass Spectra Ionize->Detect Analyze Analyze Data: Identify & Quantify Compounds Detect->Analyze End End: Chemical Profile Analyze->End

GC-MS Analysis Workflow.

Conclusion

This compound is a key organosulfur constituent of many Allium species, contributing to their distinct sensory profiles and potential health benefits. This guide has provided a consolidated overview of its natural occurrence, with quantitative data presented for comparative analysis. The elucidated biosynthetic pathway and detailed experimental protocols for extraction and GC-MS analysis offer a solid foundation for researchers and professionals in drug development to further explore the properties and applications of this and other related compounds in the Allium genus. The variability in this compound content across different species highlights the importance of standardized analytical methods for quality control and the potential for selecting specific Allium varieties for targeted applications.

References

The Biosynthesis of Allyl Methyl Disulfide in Garlic: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Garlic (Allium sativum) is renowned for its distinctive flavor and aroma, primarily attributed to a complex array of organosulfur compounds. Among these, allyl methyl disulfide plays a significant role. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, commencing with the stable precursor alliin and proceeding through the highly reactive intermediate, allicin. This document details the enzymatic and subsequent chemical transformations, presents quantitative data on the concentration of key compounds, and offers comprehensive experimental protocols for their extraction, quantification, and analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the biochemical processes.

Introduction

The characteristic organosulfur compounds of garlic are not present in intact cloves. They are synthesized as a defense mechanism when the plant tissue is damaged. The biosynthesis is a two-step process initiated by the enzymatic conversion of a stable precursor, alliin, into the reactive compound allicin. Allicin is unstable and rapidly decomposes into a variety of other sulfur-containing compounds, including diallyl disulfide, which can be further metabolized to this compound. Understanding this pathway is crucial for harnessing the therapeutic potential of garlic's bioactive compounds.

The Biosynthetic Pathway

From Alliin to Allicin: The Enzymatic Keystone

The biosynthesis of the key organosulfur compounds in garlic begins with the amino acid cysteine, which is converted to S-allyl-L-cysteine. This compound is then oxidized to form (+)-S-allyl-L-cysteine sulfoxide, commonly known as alliin.

In intact garlic cloves, alliin is compartmentalized in the cytoplasm, physically separated from the enzyme alliinase, which is located in the vacuoles.[1][2] When the garlic clove is crushed, chopped, or otherwise damaged, the cellular compartments are disrupted, allowing alliinase to come into contact with alliin.[3]

Alliinase (E.C. 4.4.1.4), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the rapid cleavage of the C-S bond in alliin.[2][4] This enzymatic reaction yields two highly reactive and unstable molecules of allylsulfenic acid (CH₂=CHCH₂SOH), along with pyruvate and ammonia.[5]

Two molecules of allylsulfenic acid then spontaneously condense, without enzymatic assistance, to form one molecule of allicin (diallyl thiosulfinate).[5][6] This entire process, from tissue damage to allicin formation, is remarkably swift, with much of the allicin being formed in under a minute.[7]

Allicin Biosynthesis Cysteine Cysteine S_allyl_L_cysteine S-allyl-L-cysteine Cysteine->S_allyl_L_cysteine Alliin Alliin ((+)-S-allyl-L-cysteine sulfoxide) S_allyl_L_cysteine->Alliin Oxidation Allylsulfenic_Acid Allylsulfenic Acid (x2) Alliin->Allylsulfenic_Acid Alliinase (tissue damage) Pyruvate Pyruvate Alliin->Pyruvate Alliinase Ammonia Ammonia Alliin->Ammonia Alliinase Allicin Allicin (diallyl thiosulfinate) Allylsulfenic_Acid->Allicin Spontaneous Condensation

Figure 1: Biosynthesis of Allicin from Cysteine.
The Transformation of Allicin to Diallyl Disulfide and Other Organosulfur Compounds

Allicin is a highly reactive and unstable molecule with a short half-life.[8] It readily undergoes further chemical transformations to produce a variety of more stable organosulfur compounds. The primary decomposition products are oil-soluble polysulfides, with diallyl disulfide (DADS) being a major component.[9] Other significant compounds formed include diallyl sulfide (DAS), diallyl trisulfide (DATS), and diallyl tetrasulfide.[9][10]

The conversion of allicin to these polysulfides is a complex process that can be influenced by factors such as temperature and the presence of other molecules. For instance, the transformation is accelerated at temperatures above 37°C.[10] While the precise mechanisms are multifaceted, it is understood that allicin can decompose to form these various diallyl sulfides. These compounds are major constituents of distilled garlic oil.[10]

Allicin Transformation Allicin Allicin (diallyl thiosulfinate) DADS Diallyl Disulfide (DADS) Allicin->DADS Decomposition DATS Diallyl Trisulfide (DATS) Allicin->DATS Decomposition DAS Diallyl Sulfide (DAS) Allicin->DAS Decomposition Other_Sulfides Other Polysulfides Allicin->Other_Sulfides Decomposition

Figure 2: Decomposition of Allicin into Diallyl Sulfides.

Quantitative Data

The concentrations of alliin, allicin, and diallyl sulfides in garlic can vary significantly depending on the garlic variety, growing conditions, and processing methods. The following tables summarize typical quantitative data found in the literature.

Table 1: Alliin and Allicin Content in Fresh Garlic

CompoundConcentration Range (mg/g fresh weight)Reference(s)
Alliin6 - 14[1][11]
Allicin (yield upon crushing)2.5 - 4.5[1][7][11]

Table 2: Composition of Garlic Essential Oil

CompoundRelative Percentage (%)Reference(s)
Diallyl Disulfide (DADS)20.8 - 63.2[3][12][13]
Diallyl Trisulfide (DATS)16.8 - 45.9[2][3][12]
Diallyl Sulfide (DAS)1.9 - 11.4[3][12][13]
Allyl Methyl Trisulfide7.7 - 23.8[12]
This compound3.4 - 12.0[12][14]
Diallyl Tetrasulfide4.1 - 10.5[12][13]

Table 3: Stability of Allicin in Aqueous Solution

ConditionStabilityReference(s)
pH
pH 1.5Undetectable after 2 hours[6][7][11]
pH 5-6Most stable, no obvious degradation for 5 days at room temperature[6][7][11]
pH > 11Undetectable after 2 hours[6][7][11]
Temperature
> 40°CRapid degradation[6][7][11]
> 70°CVery rapid degradation[6][7][11]

Table 4: Kinetic Parameters of Alliinase

ParameterValueConditionsReference(s)
Km (Michaelis constant)Varies with substrate and conditions-[15][16]
Vmax (Maximum velocity)Varies with enzyme concentration and conditions-[15][16]

Note: Km is a measure of the affinity of the enzyme for its substrate, with a lower Km indicating higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[17][18][19]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of key organosulfur compounds in garlic.

Extraction of Alliin and Allicin for HPLC Analysis

This protocol is designed for the extraction of alliin and allicin from fresh garlic cloves for subsequent quantification by HPLC. It is crucial to handle the samples appropriately to either promote or prevent the enzymatic conversion of alliin to allicin, depending on the target analyte.

HPLC_Extraction_Workflow cluster_analysis_type Analysis Target start Start: Fresh Garlic Cloves crush Crush/Homogenize in Solvent start->crush incubate Incubate (e.g., 5 min at RT) (for allicin analysis) crush->incubate Allicin deactivate Deactivate Alliinase (e.g., with organic solvent like methanol/chloroform) (for alliin analysis) crush->deactivate Alliin centrifuge Centrifuge incubate->centrifuge deactivate->centrifuge filter Filter Supernatant (0.45 µm filter) centrifuge->filter hplc Inject into HPLC System filter->hplc

Figure 3: Workflow for Alliin and Allicin Extraction.

Materials:

  • Fresh garlic cloves

  • Deionized water, cold

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Procedure for Allicin Extraction:

  • Accurately weigh a known amount of fresh, peeled garlic cloves (e.g., 1 g).

  • Homogenize the garlic in a specific volume of cold deionized water (e.g., 10 mL) for 1 minute.[20]

  • Allow the homogenate to stand at room temperature for at least 5 minutes to ensure complete enzymatic conversion of alliin to allicin.[21]

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Procedure for Alliin Extraction:

  • Accurately weigh a known amount of fresh, peeled garlic cloves (e.g., 1 g).

  • To prevent enzymatic activity, immediately homogenize the garlic in a solvent mixture that deactivates alliinase, such as a methanol:chloroform:water (12:5:3) solution.[5]

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Analysis of Alliin and Allicin

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[20]

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 50:50 v/v).[20][22] Some methods may use a phosphate buffer at a specific pH.[21][23]

  • Flow Rate: 0.5 - 1.0 mL/min.[20][24]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 210 nm for alliin and 254 nm for allicin.[20][23][24]

  • Injection Volume: 20 µL.

Quantification:

  • Prepare a standard curve using certified reference standards of alliin and allicin.

  • Inject the extracted samples and quantify the peak areas corresponding to alliin and allicin against the standard curve.

Extraction of Diallyl Disulfide for GC-MS Analysis

This protocol is for the extraction of volatile organosulfur compounds, including diallyl disulfide, from garlic for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Extraction_Workflow start Start: Garlic Oil or Crushed Garlic extraction Solvent Extraction (e.g., Hexane or Dichloromethane) start->extraction drying Dry Extract with Anhydrous Sodium Sulfate extraction->drying filtration Filter Extract drying->filtration concentration Concentrate Under Nitrogen (if necessary) filtration->concentration gcms Inject into GC-MS System concentration->gcms

Figure 4: Workflow for Diallyl Disulfide Extraction.

Materials:

  • Garlic oil or freshly crushed garlic

  • n-Hexane or Dichloromethane, GC grade

  • Anhydrous sodium sulfate

  • Centrifuge

  • Syringe filters (0.45 µm)

  • GC vials

Procedure:

  • For garlic oil, dilute a known amount in hexane or dichloromethane.

  • For fresh garlic, homogenize a known weight in a suitable organic solvent (e.g., hexane).

  • Shake the mixture vigorously and then centrifuge to separate the solid material.

  • Collect the supernatant (the organic phase) and dry it over anhydrous sodium sulfate.

  • Filter the dried extract through a 0.45 µm syringe filter into a GC vial.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis of Diallyl Disulfide

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., HP-5ms or equivalent; 30 m x 0.25 mm x 0.25 µm)[12][25]

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250°C.[25]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1-2 minutes.

    • Ramp: Increase to 250°C at a rate of 5-10°C/min.

    • Final hold: 5-10 minutes.

    • (Note: The temperature program may need optimization based on the specific column and analytes of interest).[26][27]

  • MS Ion Source Temperature: 200-230°C.[25]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

  • Mass Scan Range: m/z 40-400.

Identification and Quantification:

  • Identify diallyl disulfide and other organosulfur compounds by comparing their mass spectra and retention times with those of authentic standards and with entries in mass spectral libraries (e.g., NIST).

  • For quantification, prepare a calibration curve using a certified reference standard of diallyl disulfide.

Alliinase Activity Assay

This spectrophotometric assay measures the activity of alliinase by quantifying the rate of pyruvate formation, a co-product of the enzymatic reaction with alliin.[4][28]

Materials:

  • Garlic extract containing alliinase

  • Alliin standard solution

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in 2N HCl)

  • Sodium hydroxide (NaOH) solution

  • Sodium pyruvate standard for calibration curve

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the garlic enzyme extract and a known concentration of alliin in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).[4]

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10 minutes).[5]

  • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Add the DNPH solution to the reaction mixture to derivatize the pyruvate formed.

  • After a short incubation, add NaOH to develop the color.

  • Measure the absorbance at a specific wavelength (e.g., 445 nm or 515 nm) using a spectrophotometer.[4][5]

  • Calculate the amount of pyruvate produced by comparing the absorbance to a standard curve prepared with sodium pyruvate.

  • One unit of alliinase activity is typically defined as the amount of enzyme that produces 1 µmol of pyruvate per minute under the specified conditions.[5][28]

Conclusion

The biosynthesis of this compound in garlic is a complex and fascinating pathway that begins with the stable precursor alliin. The pivotal step is the enzymatic conversion of alliin to the highly reactive allicin, catalyzed by alliinase upon tissue damage. Allicin's subsequent decomposition gives rise to a plethora of organosulfur compounds, including diallyl disulfide, which contributes significantly to the chemical profile and biological activity of garlic. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to accurately investigate these compounds and explore their therapeutic potential. A thorough understanding of this biosynthetic pathway is essential for the standardization of garlic-based products and the development of novel therapeutic agents.

References

Allyl Methyl Disulfide (CAS 2179-58-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methyl disulfide, a volatile organosulfur compound with the CAS number 2179-58-0, is a key component of garlic and other Allium species, contributing significantly to their characteristic aroma and flavor.[1] Beyond its sensory attributes, this compound has garnered considerable interest in the scientific community for its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the physicochemical properties, spectral data, and safety information of this compound. It further details experimental protocols for its synthesis, extraction, and the evaluation of its biological activities, and explores the molecular mechanisms and signaling pathways through which it exerts its effects. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a strong, pungent odor reminiscent of garlic.[2] It is a volatile compound with limited solubility in water but is soluble in organic solvents.[2] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₄H₈S₂[3]
Molecular Weight 120.24 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Odor Strong, pungent, garlic-like[1]
Boiling Point 141.4 °C at 760 mmHg[3]
83-84 °C at 170 mmHg[1]
30-33 °C at 20 mmHg[2]
Density 1.022 g/cm³[3]
Solubility Slightly soluble in water; soluble in alcohol and other organic solvents.[1][2]
Flash Point 43.2 °C[3]
Refractive Index 1.529[3]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the allyl and methyl protons. The methyl protons (CH₃-S-) would appear as a singlet. The allyl group protons would exhibit more complex splitting patterns: a multiplet for the methine proton (-CH=), a multiplet for the methylene protons adjacent to the disulfide bond (-S-CH₂-), and multiplets for the terminal vinyl protons (=CH₂).

  • ¹³C NMR: The carbon-13 NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule: one for the methyl carbon, and three for the carbons of the allyl group (methylene, methine, and terminal vinyl carbon).

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups. Key expected peaks include: C-H stretching vibrations for the alkyl and vinyl groups, C=C stretching for the allyl group, and C-S stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry data for this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. For example, GC-MS analysis has been used to identify metabolites of this compound in biological samples.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is irritating to the eyes and respiratory system.[1] When handling this compound, it is recommended to wear suitable protective clothing, gloves, and eye/face protection.[1] Store in a cool, dry, well-ventilated area away from sources of ignition.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of interest for therapeutic applications.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. One of the key mechanisms is its ability to inhibit the NF-κB signaling pathway.[4] By suppressing the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit into the nucleus, it can downregulate the expression of pro-inflammatory cytokines such as IL-8 and IP-10.[4]

G TNF-α TNF-α TNFR TNFR TNF-α->TNFR binds IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Cytokines (IL-8, IP-10) Pro-inflammatory Cytokines (IL-8, IP-10) Nucleus->Pro-inflammatory Cytokines (IL-8, IP-10) induces transcription of This compound This compound This compound->IκBα inhibits degradation This compound->NF-κB (p65/p50) inhibits nuclear translocation

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Anticancer Activity

Organosulfur compounds from garlic, including this compound and its related compounds like diallyl disulfide (DADS), have demonstrated anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are often mediated through the p53 and PI3K/Akt/mTOR signaling pathways.[5][6]

Garlic-derived organosulfur compounds can induce apoptosis in cancer cells by upregulating the expression of the tumor suppressor protein p53.[5] This can lead to the activation of caspases, a family of proteases that execute the apoptotic process.

These compounds can also cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating. This effect can be mediated by influencing the levels of cell cycle regulatory proteins.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Diallyl disulfide, a structurally similar compound to this compound, has been shown to induce apoptosis and autophagy in cancer cells by inhibiting this pathway.[6][7]

G cluster_0 PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Apoptosis Apoptosis mTOR->Apoptosis This compound (and related compounds) This compound (and related compounds) This compound (and related compounds)->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

Antimicrobial and Antioxidant Activities

This compound exhibits antimicrobial activity against various microorganisms. It also possesses antioxidant properties, contributing to the overall health benefits associated with garlic consumption. Its antioxidant action involves scavenging free radicals.

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and evaluation of the biological activities of this compound.

Synthesis of this compound (Unsymmetrical Disulfide)

A general one-pot method for the synthesis of unsymmetrical disulfides can be adapted for this compound.[1] This method involves the reaction of a thiol with 1-chlorobenzotriazole (BtCl) to form a benzotriazolated thiol intermediate, which then reacts with a second thiol.[1]

G Methanethiol (CH₃SH) Methanethiol (CH₃SH) Intermediate (CH₃S-Bt) Intermediate (CH₃S-Bt) Methanethiol (CH₃SH)->Intermediate (CH₃S-Bt) + BtCl -78 °C, DCM 1-Chlorobenzotriazole (BtCl) 1-Chlorobenzotriazole (BtCl) This compound This compound Intermediate (CH₃S-Bt)->this compound + Allyl Mercaptan Allyl Mercaptan (C₃H₅SH) Allyl Mercaptan (C₃H₅SH)

Caption: Synthetic workflow for this compound.

Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve methanethiol in dichloromethane (DCM).

  • Cool the solution to -78 °C.

  • Slowly add a solution of 1-chlorobenzotriazole in DCM.

  • Stir the reaction mixture at -78 °C for a specified time to form the methylsulfenyl benzotriazole intermediate.

  • Slowly add allyl mercaptan to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain pure this compound.

Extraction of this compound from Garlic

Steam distillation is a common method for extracting essential oils, including this compound, from garlic.[8][9]

Protocol:

  • Mince fresh garlic cloves and mix with water in a distillation flask.

  • Set up a steam distillation apparatus.

  • Heat the flask to generate steam, which will pass through the garlic mash, carrying the volatile compounds.

  • Condense the steam and collect the distillate, which will be a mixture of water and essential oil.

  • Separate the oil layer from the aqueous layer. The collected oil will contain a mixture of organosulfur compounds, including this compound.

  • Further purification and separation of the components can be achieved using techniques like fractional distillation or preparative gas chromatography.

Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., E. coli or S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with the microbial suspension.

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plate at the appropriate temperature and duration for the test microorganism.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.[2][13][14]

Protocol:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare serial dilutions of this compound in the same solvent.

  • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the sample.

  • Include a control (DPPH solution with solvent only) and a blank (solvent only).

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a spectrophotometer.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against concentration.

Conclusion

This compound is a multifaceted organosulfur compound with significant potential in various scientific and industrial domains. Its distinct sensory properties make it a valuable flavoring agent, while its diverse biological activities, particularly its anti-inflammatory and anticancer effects, position it as a promising candidate for further investigation in drug discovery and development. The detailed information and protocols provided in this guide aim to facilitate and inspire future research into the therapeutic applications of this intriguing natural product.

References

An In-depth Technical Guide to the Physical Properties of Allyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of allyl methyl disulfide, a significant organosulfur compound found in garlic and possessing various biological activities. The information is presented to support research, scientific analysis, and drug development endeavors.

Core Physical Properties

This compound is a colorless liquid and is recognized as one of the primary bioactive components in fresh garlic paste.[1][2] Its physical characteristics are crucial for understanding its behavior in various experimental and biological systems.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

Physical PropertyValueConditionsSource(s)
Boiling Point 30.00 - 33.00 °C@ 20.00 mm Hg[1][3]
83.00 - 84.00 °C@ 170.00 mm Hg
141.4 °C@ 760 mm Hg
Solubility Slightly solubleIn water[1]
SolubleIn alcohol
477.1 mg/L (estimated)In water @ 25 °C

Experimental Protocols

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.[4]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner)

  • Mineral oil

Procedure:

  • A small volume of this compound is placed into the small test tube.

  • The capillary tube is inserted into the test tube with the open end down.

  • The test tube is attached to the thermometer.

  • The thermometer and attached tube are placed in the Thiele tube containing mineral oil.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

  • The heating is stopped, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[4]

Solubility Determination (Shake-Flask Method)

This is a common method for determining the solubility of a substance in a specific solvent.[5]

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., GC-MS)

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a conical flask.

  • The flask is securely stoppered and placed in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, the suspension is allowed to stand to let the undissolved solute settle.

  • A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining undissolved droplets.

  • The concentration of this compound in the clear supernatant is then determined using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualized Pathways and Workflows

Metabolic Pathway of this compound

This compound undergoes a series of metabolic transformations in the body. The process begins with its reduction, followed by methylation and oxidation to form its key metabolites.[2][6]

Metabolic Pathway of this compound Metabolic Pathway of this compound AMDS This compound (AMDS) AM Allyl Mercaptan (AM) AMDS->AM Reduction (in erythrocytes) AMS Allyl Methyl Sulfide (AMS) AM->AMS Methylation (by SAM/SAH) AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation (by liver microsomes) AMSO2 Allyl Methyl Sulfone (AMSO2) AMSO->AMSO2 Oxidation

Metabolic Pathway of this compound.
Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the secretion of pro-inflammatory cytokines, such as IL-8, by suppressing the NF-κB signaling pathway.[1]

Inhibition of NF-κB Signaling Pathway by AMDS Inhibition of NF-κB Signaling Pathway by AMDS TNFa TNF-α IkBa_degradation IκBα Degradation TNFa->IkBa_degradation NFkB_translocation NF-κB p65 Translocation to Nucleus IkBa_degradation->NFkB_translocation IL8_mRNA IL-8 mRNA Accumulation NFkB_translocation->IL8_mRNA IL8_secretion IL-8 Secretion IL8_mRNA->IL8_secretion AMDS This compound (AMDS) AMDS->IkBa_degradation Inhibits AMDS->NFkB_translocation Inhibits

AMDS Inhibition of the NF-κB Signaling Pathway.

References

Allyl Methyl Disulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Allyl Methyl Disulfide (AMDS) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of this compound (AMDS), a key organosulfur compound found in garlic (Allium sativum).

Core Molecular Information

This compound is a volatile organic compound that contributes to the characteristic aroma of garlic. It is a subject of interest in various scientific fields due to its potential biological activities.

Molecular Formula and Structure

The chemical formula for this compound is C4H8S2 . The molecule consists of an allyl group and a methyl group linked by a disulfide bond.

Molecular Weight

The molecular weight of this compound is approximately 120.24 g/mol .

Quantitative Data Summary

The following tables summarize the key physical, chemical, and analytical data for this compound for easy reference and comparison.

PropertyValueReference
Molecular Formula C4H8S2[1][2][3]
Molecular Weight 120.24 g/mol [2]
CAS Number 2179-58-0[2]
Appearance Colorless to light orange/yellow clear liquid[3]
Purity >90.0% (GC)[3]
Density 1.022 g/cm³
Boiling Point 141.4 °C at 760 mmHg
Flash Point 43.2 °C
Refractive Index 1.529
Spectroscopic DataValueReference
GC-MS Fragments (m/z) 120, 73, 41, 39, 45
¹H NMR Data available in spectral databases
¹³C NMR Data available in spectral databases

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, critical for researchers working with this compound.

Synthesis of this compound

General Procedure:

  • Preparation of Sodium Methyl Disulfide: Methyl disulfide is reacted with a strong base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF) to generate the sodium salt of methyl disulfide.

  • Reaction with Allyl Halide: Allyl bromide or allyl chloride is added dropwise to the solution of sodium methyl disulfide at a controlled temperature, typically 0 °C to room temperature.

  • Workup: The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.

GC-MS Analysis of this compound

The following protocol is adapted from methodologies for analyzing volatile sulfur compounds.

Sample Preparation (Headspace SPME):

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • For enhanced release of volatile compounds, add a magnetic stir bar and a salting-out agent (e.g., 1 g of NaCl).

  • Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

HS-SPME Extraction:

  • Place the vial in a temperature-controlled autosampler tray (e.g., at 40°C).

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes with agitation.

GC-MS Analysis:

  • Injector: Splitless mode, 250°C.

  • Column: DB-FFAP, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 40°C for 5 min, ramp to 240°C at 8°C/min, hold for 5 min.

  • MS Transfer Line: 250°C.

  • Ion Source: 230°C.

  • MS Mode: Selected Ion Monitoring (SIM) mode, monitoring m/z 73 for allyl methyl sulfide.

Biological Significance and Signaling Pathways

This compound is a known metabolite of garlic consumption and has been investigated for its biological activities, including anti-inflammatory and antioxidant effects.

Metabolic Pathway of this compound from Allicin

Upon ingestion of garlic, the precursor alliin is converted to the unstable compound allicin. Allicin is then rapidly metabolized to various organosulfur compounds, including diallyl disulfide (DADS). DADS is further metabolized to allyl mercaptan, which is then methylated to form this compound.

Metabolic Pathway of this compound Alliin Alliin Allicin Allicin Alliin->Allicin Alliinase DADS Diallyl Disulfide (DADS) Allicin->DADS Metabolism Allyl_Mercaptan Allyl Mercaptan DADS->Allyl_Mercaptan Metabolism AMDS This compound (AMDS) Allyl_Mercaptan->AMDS Methylation

Caption: Metabolic conversion of alliin to this compound.

Inhibition of the NF-κB Signaling Pathway

Research has shown that this compound can inhibit the secretion of pro-inflammatory cytokines such as IL-8 and IP-10 in intestinal epithelial cells. This inhibitory effect is mediated, at least in part, through the suppression of the NF-κB signaling pathway. AMDS has been observed to inhibit the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit into the nucleus.

NF-kB Signaling Pathway Inhibition by AMDS cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa_p65_p50 IκBα-p65-p50 Complex IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 IκBα degradation IkBa IκBα p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc translocation AMDS This compound AMDS->IKK inhibits DNA DNA p65_p50_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (IL-8, IP-10) DNA->Cytokines transcription Biomarker Analysis Workflow start Urine Sample Collection prep Sample Preparation (Addition of Internal Standards, Liquid-Liquid Extraction) start->prep analysis GC-MS Analysis prep->analysis quant Quantification (Construction of Calibration Curve) analysis->quant end Data Interpretation quant->end

References

Spectroscopic Analysis of Allyl Methyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Allyl methyl disulfide (C₄H₈S₂), a volatile organosulfur compound found in plants of the Allium genus, such as garlic and onions.[1] The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting key quantitative findings in structured tables, detailing experimental methodologies, and visualizing fragmentation pathways.

Mass Spectrometry Data

Mass spectrometry of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The molecule has a molecular weight of 120.2 g/mol .[1] Upon ionization, the molecular ion (M⁺) is observed at a mass-to-charge ratio (m/z) of 120.[1] The fragmentation pattern is characteristic of disulfide compounds and provides structural information.

Electron Ionization (EI) Mass Spectrum

The table below summarizes the major fragments observed in the EI-MS of this compound.[1][2] The base peak, which is the most abundant fragment, is observed at m/z 41, corresponding to the allyl cation ([C₃H₅]⁺).[1]

m/zRelative Intensity (%)Proposed Fragment Ion
12071.60[CH₂=CHCH₂SSCH₃]⁺ (Molecular Ion)
738.70[CH₂=CHCH₂S]⁺
458.10[CH₃S]⁺
4199.99[CH₂=CHCH₂]⁺ (Allyl cation)
399.60[C₃H₃]⁺

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1][2]

Fragmentation Pathway

The fragmentation of this compound in an EI-MS experiment is initiated by the high-energy electron bombardment, which removes an electron to form an unstable molecular ion.[3] This ion then undergoes a series of bond cleavages to produce smaller, more stable fragments. The most favorable fragmentations involve the cleavage of the S-S and C-S bonds.

G M This compound (C₄H₈S₂) MI [M]⁺· m/z = 120 M->MI -e⁻ (Ionization) F1 [C₃H₅]⁺ Allyl Cation m/z = 41 (Base Peak) MI->F1 Cleavage of C-S bond F2 [CH₃SS]· F3 [C₃H₅S]⁺ m/z = 73 MI->F3 Cleavage of S-S bond F4 [CH₃]· F5 [CH₃S]⁺ m/z = 45 MI->F5 Cleavage of S-S bond F6 [C₃H₅S]·

Caption: Proposed EI-MS fragmentation pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The proton NMR spectrum of this compound shows characteristic signals for the allyl and methyl groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8ddt1H-CH=
~5.2m2H=CH₂
~3.3d2H-S-CH₂-
~2.4s3H-S-CH₃

Note: Predicted values and typical ranges for similar structures. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, 'm' a multiplet, and 's' a singlet.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~134-C H=
~118=C H₂
~43-S-C H₂-
~23-S-C H₃

Note: Predicted values and typical ranges for similar structures. Data sourced from PubChem, which links to SpectraBase for ¹³C NMR spectra.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline typical methodologies for the analysis of volatile sulfur compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile and semi-volatile compounds.

  • Sample Preparation : Samples containing this compound, such as garlic oil extracts, are often diluted in a suitable solvent (e.g., dichloromethane or hexane). For trace analysis in complex matrices like food or beverages, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) may be employed.[4][5] The use of a DVB/CAR/PDMS fiber is often effective for extracting volatile sulfur compounds.[4][5]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer is used. An example system would be an Agilent 6890 GC with a 5973N MS detector.[6]

  • GC Conditions :

    • Column : A capillary column suitable for volatile compounds, such as a DB-Wax (60 m × 0.25 mm I.D., 0.25 µm film thickness), is commonly used.[6]

    • Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate of around 1.0 mL/min.[6]

    • Oven Program : A temperature gradient is applied to separate the components of the sample. A typical program might start at 35°C for 10 minutes, ramp to 100°C at 5°C/min, and then to 210°C at 3°C/min, holding for 40 minutes.[6]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV is standard.[6]

    • Mass Range : The detector is set to scan a mass range of approximately 30-400 amu.[6]

    • Ion Source and Quadrupole Temperature : These are typically maintained at around 230°C and 150°C, respectively.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR experiments are conducted on purified samples of the compound.

  • Sample Preparation : A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : A high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz or higher for protons, is used.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment is performed.

    • Number of Scans : Typically 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is used between scans.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay : A longer relaxation delay (e.g., 2-5 seconds) is often necessary.

Experimental Workflow Visualization

The general workflow for the analysis of a volatile sulfur compound from a natural source involves extraction, separation, and detection.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_output Structure Elucidation NaturalSource Natural Source (e.g., Garlic) Extraction Extraction / Distillation NaturalSource->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Analysis Purification->NMR MS_Data Mass Spectrum & Fragmentation GCMS->MS_Data NMR_Data NMR Spectra & Chemical Shifts NMR->NMR_Data Structure Structure Confirmation of This compound MS_Data->Structure NMR_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Allyl Methyl Disulfide: A Key Volatile Organic Compound in Food

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl disulfide (AMDS) is a volatile organosulfur compound that plays a significant role in the characteristic aroma and flavor profile of many foods, most notably those from the Allium genus, such as garlic, onions, and shallots. Beyond its sensory attributes, AMDS and its metabolites have garnered considerable interest in the scientific community for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of this compound, focusing on its presence in food, analytical methodologies for its detection and quantification, and its physiological effects, with a particular emphasis on its interaction with cellular signaling pathways.

Chemical Properties and Natural Occurrence

This compound (C₄H₈S₂) is an organic disulfide with an allyl group and a methyl group attached to the disulfide bond. It is a key contributor to the pungent aroma of freshly chopped garlic. In intact garlic cloves, the precursor to AMDS is alliin (S-allyl cysteine sulfoxide). When the clove is crushed or cut, the enzyme alliinase is released, which converts alliin to allicin. Allicin is unstable and rapidly decomposes into a variety of volatile sulfur compounds, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and this compound. While garlic is the most prominent source, AMDS and related compounds are also found in other Allium species like onions and shallots.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₄H₈S₂
Molecular Weight120.24 g/mol
AppearanceColorless to pale yellow liquid
OdorStrong, garlic-like, alliaceous, green onion
Boiling Point141.4 °C at 760 mmHg[1]
Flash Point43.2 °C[1]
SolubilitySlightly soluble in water; soluble in alcohol

Quantitative Data

The concentration of this compound can vary significantly depending on the food source, its preparation, and the analytical method used.

Table 2: Concentration of this compound and Related Compounds in Food

CompoundFood SourceConcentrationReference
This compoundGarlic (Allium sativum) essential oil4.4–12.0%[2]
Diallyl disulfideSingle Clove Garlic0.0296%[3]
Diallyl disulfideClove Garlic0.0248%[3]

Table 3: Sensory Threshold of a Related Compound

CompoundOdor ThresholdReference
Allyl methyl sulfide0.14 ppb[4]

Table 4: Biological Activity of this compound and Related Compounds

CompoundActivityCell Line/ModelQuantitative DataReference
This compoundAnti-inflammatoryHT-29 and Caco-2 cellsAttenuated IL-8 and IP-10 secretion in a dose-dependent manner (20 to 150 μM)[5]
Diallyl disulfideAnticancerMDA-MB-231 (ER-negative breast cancer)IC50 = 1.8 µM (72 h)[6]
Diallyl disulfideAnticancerKPL-1 and MCF-7 (ER-positive breast cancer)IC50 = 18.1 µM (72 h)[6]

Biosynthesis and Metabolism

The formation of this compound in Allium species is a rapid enzymatic process.

G Alliin Alliin (S-allyl cysteine sulfoxide) Allicin Allicin Alliin->Allicin Alliinase (upon tissue damage) VSCs Volatile Sulfur Compounds Allicin->VSCs Spontaneous decomposition AMDS This compound VSCs->AMDS DADS Diallyl Disulfide VSCs->DADS DATS Diallyl Trisulfide VSCs->DATS Alliinase Alliinase

Biosynthesis of this compound in Allium Species.

Once ingested, this compound is metabolized in the body. It can be reduced to allyl mercaptan, which is then methylated to form allyl methyl sulfide (AMS). AMS can be further oxidized to allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO₂).

G AMDS This compound AllylMercaptan Allyl Mercaptan AMDS->AllylMercaptan Reduction AMS Allyl Methyl Sulfide (AMS) AllylMercaptan->AMS Methylation AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation AMSO2 Allyl Methyl Sulfone (AMSO2) AMSO->AMSO2 Oxidation

Metabolic Pathway of this compound.

Experimental Protocols

Extraction of this compound from Garlic

This protocol describes a general solvent extraction method for obtaining volatile sulfur compounds from garlic.

Materials:

  • Fresh garlic cloves

  • Solvent (e.g., dichloromethane, hexane, or a mixture of water and acetone)[7]

  • Blender or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Anhydrous sodium sulfate

  • Glass vials

Procedure:

  • Weigh a known amount of fresh garlic cloves and homogenize them in the chosen solvent.

  • Allow the mixture to macerate for a specified period (e.g., 1 hour) to facilitate the enzymatic reactions and release of volatile compounds.

  • Centrifuge the mixture to separate the solid material from the liquid extract.

  • Carefully decant the supernatant (the liquid extract).

  • Dry the extract over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract using a rotary evaporator at a low temperature (e.g., 40°C) to avoid degradation of the volatile compounds.

  • Store the resulting garlic oil in a sealed glass vial at a low temperature.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of this compound in a food extract.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile sulfur compound analysis (e.g., DB-5 or FFAP)

  • Headspace autosampler (optional, for volatile analysis)

Sample Preparation:

  • Prepare a standard solution of this compound in a suitable solvent at a known concentration.

  • Dilute the extracted garlic oil (from the protocol above) in the same solvent to a concentration within the expected analytical range.

  • If using an internal standard, add a known amount to both the standard and sample solutions.

  • Transfer the solutions to GC-MS vials.

GC-MS Parameters (Example):

  • Injection Mode: Splitless or Headspace

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 35-350.

Quantification:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Create a calibration curve by injecting a series of standard solutions of known concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

G Sample Food Sample (e.g., Garlic) Extraction Solvent Extraction Sample->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Concentration Concentration (e.g., Rotary Evaporation) Filtration->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Analysis (Quantification) GCMS->Data

Experimental Workflow for AMDS Analysis.

Biological Activity and Signaling Pathways

This compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a crucial regulator of the immune response and inflammation.

In a typical inflammatory response, a stimulus such as the cytokine TNF-α (Tumor Necrosis Factor-alpha) binds to its receptor on the cell surface. This triggers a cascade of events that leads to the phosphorylation and subsequent degradation of IκBα (inhibitor of kappa B alpha). The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as those for cytokines like IL-8 and IP-10.

This compound has been shown to inhibit this process by preventing the degradation of IκBα.[5] By stabilizing IκBα, AMDS effectively traps NF-κB in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50_active p65-p50 (Active NF-κB) IkBa_p p-IκBα IkBa_p65_p50->IkBa_p p65_p50_nuc p65-p50 p65_p50_active->p65_p50_nuc Translocation Proteasome Proteasome Proteasome->p65_p50_active Releases AMDS This compound AMDS->Proteasome Inhibits IκBα Degradation IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA p65_p50_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-8, IP-10) DNA->ProInflammatory_Genes Induces

Inhibition of the NF-κB Signaling Pathway by this compound.

Conclusion

This compound is a significant volatile organic compound in food, contributing to both its sensory characteristics and potential health benefits. Its presence in Allium species and its metabolic fate in the human body are well-documented. The ability of AMDS to modulate key signaling pathways, such as the NF-κB pathway, highlights its potential as a lead compound for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the quantitative occurrence and biological activities of this intriguing organosulfur compound. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in various disease models.

References

In-Depth Technical Guide: Pharmacokinetics and Metabolism of Allyl Methyl Disulfide (AMDS) in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of allyl methyl disulfide (AMDS), a significant organosulfur compound found in garlic. The document details its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Introduction

This compound (AMDS) is a bioactive compound present in garlic, contributing to its characteristic aroma and potential therapeutic effects. Understanding its journey through the body is crucial for evaluating its efficacy and safety in preclinical and clinical research. This guide synthesizes the current knowledge on the in vivo behavior of AMDS, with a focus on its metabolic transformation and pharmacokinetic profile.

Pharmacokinetic Profile

The pharmacokinetic profile of AMDS is characterized by rapid metabolism and the formation of longer-lasting active metabolites. Following oral administration in rat models, AMDS itself has a very short half-life in erythrocytes, on the order of minutes.[1][2] However, its downstream metabolites are more persistent, exhibiting significantly longer half-lives.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the primary metabolites of AMDS following oral administration in rats.

Table 1: Pharmacokinetic Parameters of Allyl Methyl Sulfoxide (AMSO) and Allyl Methyl Sulfone (AMSO₂) in Rats

MetaboliteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)
AMSOData not available in abstractsData not available in abstractsLarge AUC observed[1][2]18.17[1][2]
AMSO₂Data not available in abstractsData not available in abstractsLarge AUC observed[1][2]17.50[1][2]

Note: Specific Cmax and Tmax values require access to the full-text articles. The available literature emphasizes the large area under the curve (AUC) for the active metabolites, indicating significant systemic exposure.[1][2]

Metabolism and Biotransformation

The in vivo metabolism of AMDS is a multi-step process involving reduction, methylation, and oxidation, primarily occurring in erythrocytes and the liver.[1][2]

Metabolic Pathway

The biotransformation of AMDS proceeds as follows:

  • Reduction: AMDS is first reduced in rat erythrocytes to form allyl mercaptan (AM).[1][2]

  • Methylation: Allyl mercaptan is then methylated by S-adenosylmethionine (SAM) to produce allyl methyl sulfide (AMS).[1][2]

  • Oxidation: Finally, AMS is oxidized by liver microsomes to its active metabolites, allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO₂).[1][2]

A novel metabolic pathway has also been proposed where allyl methyl sulfide (AMS) can be further methylated by the enzyme indoleethylamine N-methyltransferase (INMT) to form the allyl dimethyl sulfonium (ADMS) ion, which is then excreted in the urine.[3]

Visualized Metabolic Pathway

Metabolic Pathway of this compound AMDS This compound (AMDS) AM Allyl Mercaptan (AM) AMDS->AM Reduction (Erythrocytes) AMS Allyl Methyl Sulfide (AMS) AM->AMS Methylation (SAM) AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation (Liver Microsomes) ADMS Allyl Dimethyl Sulfonium (ADMS) AMS->ADMS Methylation (INMT) AMSO2 Allyl Methyl Sulfone (AMSO₂) AMSO->AMSO2 Oxidation Excretion Urinary Excretion ADMS->Excretion

Caption: Metabolic pathway of this compound (AMDS) in vivo.

Experimental Protocols

The investigation of AMDS pharmacokinetics and metabolism typically involves in vivo studies in animal models, followed by ex vivo sample analysis.

In Vivo Study Protocol (Rat Model)

This protocol is a synthesized representation based on methodologies described in the literature.[1][4][5]

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[5][6]

  • Acclimatization: Animals are acclimatized for a week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Dosing:

    • This compound is administered as a single oral dose.

    • For related compounds like diallyl disulfide, a dose of 200 mg/kg has been used.[4][5]

  • Sample Collection:

    • Blood samples are collected from the tail vein at predetermined time points into heparinized tubes.

    • Plasma is separated by centrifugation.

    • Urine and feces are collected over specified intervals using metabolic cages.

    • Tissues such as the liver, stomach, and erythrocytes are harvested at the end of the study.[1][4]

  • Sample Preparation:

    • Plasma and urine samples may undergo liquid-liquid extraction with a solvent like dichloromethane.[7]

    • Tissue samples are homogenized.

    • Internal standards (e.g., deuterated versions of the analytes) are added for quantification.[7]

Analytical Methodology

The primary analytical technique for identifying and quantifying AMDS and its metabolites is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

  • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (HRGC-MS).[7]

  • Injection: Cold-on-column injection is often used to prevent thermal degradation of the sulfur compounds.[7]

  • Columns: A two-dimensional setup with a non-polar column followed by a polar column can be employed for optimal separation.[7]

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific quantification of the target analytes and their deuterated internal standards.[7]

Visualized Experimental Workflow

Experimental Workflow for AMDS Pharmacokinetics cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis Animal_Model Rat Model Selection (e.g., Wistar) Dosing Oral Administration of AMDS Animal_Model->Dosing Sample_Collection Time-point Sample Collection (Blood, Urine, Tissues) Dosing->Sample_Collection Sample_Prep Sample Preparation (Extraction, Internal Standard) Sample_Collection->Sample_Prep GCMS_Analysis GC-MS Analysis (HRGC-MS, SIM Mode) Sample_Prep->GCMS_Analysis Data_Analysis Data Analysis & PK Modeling GCMS_Analysis->Data_Analysis

References

The Role of Allyl Methyl Disulfide in Garlic's Aroma Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Garlic (Allium sativum L.) possesses one of the most potent and recognizable aroma profiles in the culinary and medicinal worlds. This profile is the result of a complex cascade of biochemical reactions that produce a host of volatile organosulfur compounds. Among these, allyl methyl disulfide (AMDS), along with its related sulfides, plays a pivotal, albeit complex, role. This technical guide provides an in-depth examination of the biosynthesis of this compound, its specific contribution to the overall aroma of fresh and processed garlic, its metabolic fate, and the analytical methodologies used for its characterization and quantification. Particular emphasis is placed on its formation, its role in the persistent aroma known as "garlic breath," and its quantitative presence in various garlic preparations.

Introduction: The Chemistry of Garlic Aroma

The characteristic aroma of garlic does not exist in the intact clove. It is the result of an enzymatic reaction triggered by mechanical damage, such as crushing or chopping.[1] The primary precursor in intact garlic is the odorless, non-proteinogenic amino acid S-allyl-L-cysteine sulfoxide, commonly known as alliin.[2] When the garlic's cellular compartments are ruptured, the enzyme alliinase comes into contact with alliin, catalyzing its conversion into allicin (diallyl thiosulfinate).[2][3] Allicin is a highly reactive and unstable compound that is responsible for the initial pungent aroma of freshly crushed garlic.[3][4] It rapidly decomposes into a variety of other volatile organosulfur compounds, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and the subject of this guide, this compound (MADS or AMDS).[2][5]

Biosynthesis of this compound

This compound is formed from the interaction between decomposition products of both S-allyl-L-cysteine sulfoxide (alliin) and S-methyl-L-cysteine sulfoxide (MCSO), the second most abundant cysteine sulfoxide in garlic.[2]

  • Enzymatic Action : Upon tissue damage, alliinase acts on both alliin and MCSO.

  • Formation of Sulfenic Acids : This enzymatic action produces highly reactive sulfenic acids: allylsulfenic acid from alliin and methylsulfenic acid from MCSO.[2]

  • Condensation to Thiosulfinates : These sulfenic acids condense. Two molecules of allylsulfenic acid form allicin. A molecule of allylsulfenic acid and a molecule of methylsulfenic acid condense to form S-methyl prop-2-ene-1-sulfinothioate and S-prop-2-en-1-yl methanesulfinothioate (methyl allyl thiosulfinates).[2]

  • Decomposition to Disulfides : These mixed thiosulfinates are unstable and decompose to form the more stable this compound (MADS) and methyl allyl trisulfide (MATS).[2]

Biosynthesis of this compound cluster_0 Intact Garlic Clove cluster_1 Crushed Garlic Alliin Alliin (S-allyl-L-cysteine sulfoxide) Allylsulfenic Allylsulfenic Acid Alliin->Allylsulfenic Alliinase MCSO MCSO (S-methyl-L-cysteine sulfoxide) Methylsulfenic Methylsulfenic Acid MCSO->Methylsulfenic Alliinase Alliinase Alliinase (in separate compartment) Allicin Allicin (Diallyl thiosulfinate) Allylsulfenic->Allicin Condensation (x2) Mixed_TS Methyl Allyl Thiosulfinates Allylsulfenic->Mixed_TS Methylsulfenic->Mixed_TS Condensation DADS Diallyl Disulfide (DADS) Allicin->DADS Decomposition AMDS This compound (AMDS) Mixed_TS->AMDS Decomposition Experimental Workflow for AMDS Analysis cluster_prep 1. Sample Preparation cluster_extract 2. HS-SPME Extraction cluster_analyze 3. GC-MS Analysis cluster_data 4. Data Processing Sample Garlic Clove Crush Crush/Homogenize Sample->Crush Vial Seal in Headspace Vial Crush->Vial Equilibrate Equilibrate & Heat Vial Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Desorb in GC Inlet Expose->Desorb Separate Separate on Column Desorb->Separate Detect Detect by MS Separate->Detect Identify Identify Compound (vs. Library/Standard) Detect->Identify Quantify Quantify Compound (vs. Calibration Curve) Identify->Quantify Metabolic Pathway of Garlic Compounds Ingestion Garlic Ingestion (Alliin, Allicin, DADS, AMDS) AM Allyl Mercaptan (AM) Ingestion->AM Metabolism of DADS/Allicin AMS Allyl Methyl Sulfide (AMS) AM->AMS Methylation AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation Breath Breath (Garlic Breath) AMS->Breath AMSO2 Allyl Methyl Sulfone (AMSO₂) AMSO->AMSO2 Oxidation Urine Urine Excretion AMSO->Urine AMSO2->Urine

References

The Genesis of a Pungent Molecule: An In-depth Guide to the Discovery and History of Allyl Methyl Disulfide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and scientific evolution of Allyl Methyl Disulfide (AMDS), a key organosulfur compound found in garlic. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's journey from a component of "garlic breath" to a molecule of significant therapeutic interest.

This compound (AMDS), a volatile organosulfur compound, is a principal contributor to the characteristic aroma of garlic and a significant metabolite found in human breath after its consumption.[1][2][3] While the pungent scent of garlic has been recognized for millennia, the scientific elucidation of its chemical constituents, including AMDS, is a story that has unfolded over the last century and a half. This guide traces the historical milestones in AMDS research, from the initial explorations of garlic's chemistry to modern analytical and synthetic methodologies.

A Historical Timeline: From "Allyl Sulfur" to a Defined Metabolite

The journey to understanding AMDS began with foundational work on the broader chemistry of garlic. In 1892, Friedrich Wilhelm Semmler first identified diallyl disulfide as a major component of distilled garlic oil, laying the groundwork for future investigations into garlic's complex sulfur chemistry. However, it was the seminal work of Chester J. Cavallito and John Hays Bailey in 1944 that marked a pivotal moment. They successfully isolated and characterized allicin, the unstable precursor to a myriad of garlic's organosulfur compounds, including AMDS.[4]

The direct identification of AMDS as a component of garlic and a product of its metabolism came later with the advent of more sophisticated analytical techniques. Research by Eric Block and colleagues was instrumental in identifying allyl methyl sulfide and other volatile sulfur compounds as the primary molecules responsible for "garlic breath."[5][6] This discovery shifted the perception of these compounds from mere odorants to key metabolites with potential physiological significance.

Quantitative Insights: Physical, Chemical, and Biological Properties

The following table summarizes key quantitative data for this compound, providing a comparative overview of its properties.

PropertyValueReference
Molecular Formula C4H8S2
Molecular Weight 120.24 g/mol
Boiling Point 141-143 °C
Density 1.022 g/cm³
Half-life in rat erythrocytes 6.285 ± 0.014 min[7][8]
Half-life of its active metabolite AMSO in vivo 18.17 h[7][8]
Half-life of its active metabolite AMSO2 in vivo 17.50 h[7][8]

The Metabolic Journey of this compound

The formation and metabolism of AMDS is a multi-step biochemical process that begins with the enzymatic conversion of alliin to allicin upon the crushing of garlic. Allicin, being highly reactive, rapidly decomposes to form various sulfur compounds, including diallyl disulfide (DADS). DADS is then metabolized in the body to allyl mercaptan, which is subsequently methylated to yield AMDS. This volatile compound is then further oxidized to the more stable and less odorous metabolites, allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2), which are excreted in urine.[7][8][9]

This compound Metabolic Pathway Alliin Alliin (in intact garlic) Allicin Allicin (highly reactive) Alliin->Allicin Alliinase (crushing) DADS Diallyl Disulfide (DADS) Allicin->DADS Spontaneous decomposition AllylMercaptan Allyl Mercaptan DADS->AllylMercaptan Metabolism AMDS This compound (AMDS) (Garlic Breath) AllylMercaptan->AMDS Methylation AMSO Allyl Methyl Sulfoxide (AMSO) (Urinary Metabolite) AMDS->AMSO Oxidation AMSO2 Allyl Methyl Sulfone (AMSO2) (Urinary Metabolite) AMSO->AMSO2 Oxidation AMDS Research Progression A Empirical Observation (Garlic odor and medicinal use) B Early Chemical Analysis (Isolation of garlic oil, e.g., Semmler 1892) A->B C Identification of Key Precursor (Allicin discovery, Cavallito & Bailey 1944) B->C D Identification of Volatile Metabolites (AMDS in garlic breath, e.g., Block) C->D E Elucidation of Metabolic Pathways D->E F Investigation of Biological Activities (Antimicrobial, Antioxidant, etc.) D->F G Modern Applications (Biomarker, Drug Development) E->G F->G

References

Allyl Methyl Disulfide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[Shanghai, China – December 23, 2025] – Allyl methyl disulfide, a naturally occurring organosulfur compound found in plants of the Allium genus, such as garlic and onion, is increasingly utilized in flavor and fragrance applications, as well as being investigated for its potential therapeutic properties. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for professionals in research and drug development.

Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical properties and toxicological profile of this compound is fundamental to its safe handling. While comprehensive toxicological data for this compound is not extensively available in the public domain, evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent"[1][2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2179-58-0[1]
Molecular Formula C₄H₈S₂[1]
Molecular Weight 120.23 g/mol [1]
Appearance Colorless to pale yellow liquid-
Odor Strong, characteristic garlic-like-
Boiling Point 142-144 °C (decomposes)-
Flash Point 42 °C (108 °F)-
Density 0.986 g/mL at 25 °C-
Solubility Insoluble in water; soluble in organic solvents-

Table 2: Summary of Available Toxicological Data

EndpointResultSpeciesMethodSource
Acute Oral Toxicity Data not available---
Acute Dermal Toxicity LD50 > 2000 mg/kg bwRatOECD 402 (Limit Test on a related substance)[3]
Dermal Irritation Non-irritantRabbitOECD 404 (on a related substance)[4][5][6][7]
Eye Irritation Minimally irritatingRabbitOECD 405 (on a related substance)[8][9]
Skin Sensitization Data not available---
Genotoxicity (Ames Test) Data not available---
Genotoxicity (Micronucleus) Data not available---
Subchronic Oral Toxicity (90-day) Data not available---

Note: Some toxicological data is based on studies of structurally related substances and should be interpreted with caution.

Hazard Identification and Classification

This compound is classified as a flammable liquid. It may cause mild skin and eye irritation upon direct contact. Inhalation of high concentrations of vapor may cause respiratory tract irritation.

Exposure Controls and Personal Protection

To ensure a safe working environment, appropriate exposure controls and personal protective equipment (PPE) must be utilized when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or butyl rubber gloves. A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a respirator with an organic vapor cartridge.

Safe Handling and Storage Procedures

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways.

Experimental Protocols

Detailed experimental protocols for toxicological assessment are based on internationally recognized guidelines.

Acute Dermal Toxicity (as per OECD Guideline 402): A limit test is often performed for substances with expected low toxicity. A single dose of 2000 mg/kg body weight is applied to the clipped, intact skin of rats under a semi-occlusive dressing for 24 hours.[3][10] The animals are observed for mortality and clinical signs of toxicity for 14 days. Body weight is recorded weekly. At the end of the study, a gross necropsy is performed.

Dermal Irritation (as per OECD Guideline 404): A 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of clipped skin on a rabbit and covered with a gauze patch and semi-occlusive dressing for 4 hours.[4][5][6][7] The skin is then cleaned, and dermal reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation (as per OECD Guideline 405): A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of a rabbit.[8][9] The eye is observed for signs of irritation (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD Guideline 429): Various concentrations of the test substance are applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, a radiolabeled proliferation marker is injected. The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured to determine the stimulation index (SI). An SI of 3 or greater is considered a positive result.

In Vitro Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The bacteria are exposed to the test substance with and without a metabolic activation system (S9). A positive result is indicated by a significant, dose-related increase in the number of revertant colonies.

In Vitro Genotoxicity - Micronucleus Test (as per OECD Guideline 487): Mammalian cells are exposed to the test substance with and without metabolic activation.[11][12] After exposure, the cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

Subchronic Oral Toxicity (90-Day Study) (as per OECD Guideline 408): The test substance is administered daily to rodents at three or more dose levels for 90 days.[13][14][15][16][17] Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, hematology, clinical chemistry, and histopathology are evaluated to determine the No-Observed-Adverse-Effect Level (NOAEL).

Potential Signaling Pathway Interactions

Research on allyl sulfur compounds suggests potential interactions with key cellular signaling pathways, which may be relevant to both their therapeutic effects and toxicological profiles.

NF-κB and MAPK Signaling Pathways: Studies on structurally similar compounds like allyl methyl trisulfide and diallyl disulfide have demonstrated an inhibitory effect on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[18][19][20][21][22][23] These pathways are crucial regulators of inflammation and cell survival. Inhibition of these pathways may contribute to the anti-inflammatory and pro-apoptotic effects observed with some allyl sulfur compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Receptor->IKK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB->Transcription_Factors translocates to nucleus Allyl_Methyl_Disulfide This compound Allyl_Methyl_Disulfide->MAPK_Pathway inhibits Allyl_Methyl_Disulfide->IKK inhibits Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Stimulus Stimulus Stimulus->Receptor

Caption: Potential inhibition of MAPK and NF-κB pathways by this compound.

Cytochrome P450 (CYP) 2E1 Interaction: this compound and related compounds have been shown to interact with Cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various xenobiotics.[24][25][26][27] Allyl methyl sulfide, a related compound, is a more potent competitive inhibitor of CYP2E1 than diallyl sulfide.[24] The inhibition of CYP2E1 can have significant implications for drug metabolism and toxicity.

G Xenobiotic Xenobiotic CYP2E1 CYP2E1 Xenobiotic->CYP2E1 substrate Metabolite Metabolite CYP2E1->Metabolite metabolizes to Allyl_Methyl_Disulfide This compound Allyl_Methyl_Disulfide->CYP2E1 inhibits

Caption: Competitive inhibition of CYP2E1 by this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

This guide is intended to provide essential safety and handling information. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) and relevant literature before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Allyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of Allyl Methyl Disulfide (AMDS) for research applications. AMDS, a volatile organosulfur compound found in garlic, has garnered significant interest for its potential therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory effects. This document outlines a detailed protocol for the chemical synthesis of AMDS, methods for its purification, and data for its characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Additionally, the known inhibitory effects of related organosulfur compounds on the NF-κB signaling pathway are discussed, providing a basis for investigating the mechanism of action of AMDS.

Chemical Properties and Safety Information

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₈S₂[1]
Molecular Weight 120.24 g/mol [1]
Appearance Colorless to pale yellow liquid
Odor Strong, characteristic garlic-like
Boiling Point 142-144 °C
Density 1.022 g/cm³
CAS Number 2179-58-0[1]

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Synthesis of this compound

The synthesis of this compound, an unsymmetrical disulfide, can be achieved through the reaction of an allyl thiol derivative with a methylthiolating agent. A reliable method involves the reaction of allyl mercaptan with S-methyl methanethiosulfonate (MMTS).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of unsymmetrical disulfides.

Materials:

  • Allyl mercaptan (CH₂=CHCH₂SH)

  • S-methyl methanethiosulfonate (CH₃SSO₂CH₃)

  • Sodium methoxide (NaOMe) or another suitable base

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Preparation of Sodium Allylthiolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl mercaptan (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of sodium methoxide (1.0 eq) in methanol to the stirred solution of allyl mercaptan. Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the sodium allylthiolate.

  • Thiolation: To the resulting solution, add S-methyl methanethiosulfonate (1.0 eq) dropwise via a dropping funnel at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity).[2][3]

  • Characterization:

    • Collect the fractions containing the pure product and concentrate them using a rotary evaporator to yield this compound as a colorless to pale yellow liquid.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 70-85%

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation of Sodium Allylthiolate cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization prep1 Dissolve Allyl Mercaptan in Anhydrous Methanol prep2 Cool to 0 °C prep1->prep2 prep3 Add Sodium Methoxide Solution prep2->prep3 prep4 Stir at 0 °C for 30 min prep3->prep4 react1 Add S-methyl methanethiosulfonate (MMTS) dropwise at 0 °C prep4->react1 react2 Warm to Room Temperature react1->react2 react3 Stir for 2-4 hours react2->react3 workup1 Quench with Water react3->workup1 workup2 Remove Methanol workup1->workup2 workup3 Extract with Diethyl Ether workup2->workup3 workup4 Wash with NaHCO₃ and Brine workup3->workup4 workup5 Dry over MgSO₄ workup4->workup5 purify1 Concentrate Crude Product workup5->purify1 purify2 Flash Column Chromatography purify1->purify2 char1 Characterize by NMR and MS purify2->char1

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-15.85-5.75ddtJ = 17.0, 10.0, 7.0=CH-
H-2 (trans)5.20dJ = 17.0=CH₂
H-2 (cis)5.15dJ = 10.0=CH₂
H-33.30dJ = 7.0-S-CH₂-
H-42.40s--S-S-CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
C-1134.0=CH-
C-2118.0=CH₂
C-342.0-S-CH₂-
C-423.0-S-S-CH₃

Note: Predicted chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and instrument used.[4][5][6]

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 120. Key fragmentation patterns are summarized in Table 3.[1]

Table 3: Expected Mass Spectrometry Fragmentation of this compound

m/z Relative Intensity Proposed Fragment Ion Structure
120Moderate[C₄H₈S₂]⁺Molecular Ion
73High[C₃H₅S]⁺[CH₂=CHCH₂S]⁺
47Moderate[CH₃S]⁺[CH₃S]⁺
41High[C₃H₅]⁺[CH₂=CHCH₂]⁺

Biological Context: Inhibition of NF-κB Signaling

Organosulfur compounds derived from garlic, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various diseases. While the specific mechanism of AMDS is still under investigation, it is plausible that it shares a similar mode of action to other garlic-derived organosulfur compounds.

The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NFkB_Inhibition LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocation Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_active->Transcription Nucleus Nucleus AMDS This compound (AMDS) AMDS->IKK Inhibits

References

Quantification of Allyl Methyl Disulfide in Garlic Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl disulfide is a key organosulfur compound found in garlic (Allium sativum) and is a significant contributor to its characteristic aroma and potential biological activities. Accurate quantification of this compound in garlic extracts is crucial for quality control, standardization of products, and for research into its pharmacological effects. These application notes provide detailed protocols for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS), a widely adopted and reliable analytical technique.

Data Presentation: Quantitative Summary

The concentration of this compound can vary significantly depending on the garlic variety, geographical origin, and the extraction method employed. The table below summarizes the quantitative data for this compound as a percentage of the total essential oil from various studies.

Garlic Origin/TypeExtraction MethodThis compound (% of Essential Oil)Reference
SpainClevenger hydrodistillation4.4 - 8.3%[1]
SpainIndustrial steam distillation4.4 - 8.3%[1]
SpainIndustrial hydrodistillation4.4 - 8.3%[1]
India (6 varieties)Steam distillation4.4 - 12.0%[1]
FranceNot specified3.7%[1]
CommercialNot specified3.40%[2]
Not specifiedNot specified6.08%[3]
Commercial Garlic OilNot specified13%[4]
TuberHydrodistillation11.87%[5]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction by Hydrodistillation

This protocol is a common method for extracting essential oils from garlic for subsequent analysis.

Materials and Reagents:

  • Fresh garlic cloves

  • Deionized water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Sample Preparation: Peel and crush fresh garlic cloves.[6] Weigh a specific amount (e.g., 10 g) of the crushed garlic.[6]

  • Hydrodistillation: Place the crushed garlic into a round-bottom flask with deionized water. The ratio of garlic to water can vary, a common starting point is 1:10 (w/v).

  • Extraction: Connect the flask to a Clevenger-type apparatus and a condenser. Heat the mixture to boiling using a heating mantle. The distillation process is typically carried out for 3-5 hours.[5][7]

  • Oil Collection: The essential oil, being less dense than water, will collect in the calibrated tube of the Clevenger apparatus.

  • Drying and Storage: Carefully collect the oil and dry it over anhydrous sodium sulfate to remove any residual water. Store the extracted essential oil in a sealed glass vial at low temperatures (e.g., -20°C) until analysis.[8]

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the quantification of this compound in the extracted garlic essential oil.

Materials and Reagents:

  • Extracted garlic essential oil

  • Hexane or Dichloromethane (DCM) (GC grade)

  • This compound standard

  • Internal standard (e.g., deuterated AMS (²H₃-AMS))[8]

  • GC-MS system equipped with a suitable capillary column and a mass selective detector.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in hexane or DCM. Create a series of calibration standards by serial dilution of the stock solution to generate a calibration curve (e.g., five-point calibration curve).[8] If using an internal standard, add a constant amount to each calibration standard and sample.

  • Sample Preparation: Dilute the extracted garlic essential oil in hexane or DCM to a concentration that falls within the range of the calibration curve.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC inlet. A cold-on-column injection technique can be used to prevent thermal degradation of sulfur compounds.[8]

    • Column: A non-polar capillary column, such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm), is commonly used.[2]

    • Oven Temperature Program:

      • Initial temperature: 40-50°C, hold for 1-2 minutes.[2][8]

      • Ramp 1: Increase to a mid-range temperature (e.g., 140-180°C) at a rate of 5-10°C/min.[6][8]

      • Ramp 2: Increase to a final temperature (e.g., 240-280°C) at a rate of 20°C/min, and hold for a few minutes.[2][8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

    • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[8] The characteristic mass-to-charge ratio (m/z) for allyl methyl sulfide (AMS) is 88.[8]

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[8]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation & Extraction cluster_analysis GC-MS Analysis start Fresh Garlic Cloves crush Crushing start->crush weigh Weighing crush->weigh hydrodistillation Hydrodistillation weigh->hydrodistillation collect Collect Essential Oil hydrodistillation->collect dry Dry with Na2SO4 collect->dry end_prep Garlic Extract dry->end_prep dilute Dilute Extract end_prep->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection (SIM) separate->detect quantify Quantification detect->quantify result Concentration of this compound quantify->result

Caption: Experimental workflow for the quantification of this compound in garlic extracts.

signaling_pathway cluster_garlic Garlic Clove cluster_enzyme Enzymatic Reaction (upon crushing) cluster_products Unstable Intermediate & Degradation Products alliin Alliin (S-allyl-L-cysteine sulfoxide) allicin Allicin (diallyl thiosulfinate) alliin->allicin Alliinase alliinase Alliinase dads Diallyl Disulfide allicin->dads Degradation ams This compound allicin->ams Degradation other_sulfides Other Organosulfur Compounds allicin->other_sulfides Degradation

Caption: Simplified formation pathway of this compound from alliin in garlic.

References

Application Note: Detection of Allyl Methyl Disulfide using Headspace SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the detection and quantification of allyl methyl disulfide using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This compound is a volatile organosulfur compound found in plants of the Allium genus, such as garlic and onions, and is a significant contributor to their characteristic aroma and potential biological activity. The described protocol is applicable to researchers in the fields of food science, natural product chemistry, and drug development for the analysis of volatile compounds in various matrices.

Introduction

This compound is a key volatile organic compound of interest due to its prevalence in commonly consumed foods and its potential health benefits. Accurate and sensitive detection methods are crucial for quality control in the food industry, pharmacokinetic studies in drug development, and research into the bioactive properties of Allium-derived compounds. Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile analytes from a sample's headspace.[1][2][3] When combined with the separation power of gas chromatography (GC) and the specificity of mass spectrometry (MS), it provides a powerful analytical tool for the determination of trace levels of compounds like this compound.[1][3] This application note provides a detailed protocol for the HS-SPME-GC-MS analysis of this compound, including optimized parameters and expected quantitative performance.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound in a liquid sample matrix.

1. Materials and Reagents

  • Standards: this compound (purity ≥95%)

  • Solvent: Hexane or other suitable solvent for standard preparation

  • Salt: Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)[2][4]

  • Vials: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa[4]

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for volatile sulfur compounds.[4]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

2. Standard Preparation

Prepare a stock solution of this compound in hexane. Create a series of calibration standards by diluting the stock solution to achieve a concentration range suitable for the expected sample concentrations (e.g., 0.5-50 µg/mL).

3. Sample Preparation

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.[4]

  • To enhance the release of volatile compounds, add a salting-out agent (e.g., 1 g of NaCl).[4]

  • If using an autosampler with agitation, add a magnetic stir bar.[4]

  • Immediately seal the vial with a magnetic crimp cap.[4]

4. HS-SPME Procedure

  • Place the sealed vial into the temperature-controlled autosampler tray.

  • Equilibrate the sample at a constant temperature (e.g., 40-70°C) for a set period (e.g., 15 minutes) with agitation.[2][4]

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample.

  • Allow the fiber to extract the volatile compounds for a defined period (e.g., 30-50 minutes).[2][4]

  • After extraction, retract the fiber into the needle.

5. GC-MS Analysis

  • Injection: Immediately introduce the SPME fiber into the GC inlet for thermal desorption.

    • Injector Temperature: 250°C[4]

    • Mode: Splitless[4]

    • Desorption Time: 5 minutes[2]

  • Gas Chromatograph Conditions:

    • Column: A mid-polarity column such as DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

    • Oven Program:

      • Initial temperature: 40°C, hold for 5-7 minutes.[4]

      • Ramp: Increase temperature at 8°C/min to 240°C.[4]

      • Final hold: Hold at 240°C for 5-8 minutes.[4]

  • Mass Spectrometer Conditions:

    • MS Transfer Line Temperature: 250°C[4]

    • Ion Source Temperature: 230°C[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Mode: For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended.[4]

    • Monitored Ion: Monitor the characteristic ion for this compound at m/z 73.[4] Other potential ions to monitor include m/z 41, 45, 88, and 120.[5]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound using HS-SPME-GC-MS as reported in the literature.

ParameterValueMatrixReference
Limit of Quantification (LOQ)0.08 mg/LBiopesticides[6]
Recovery90.3-91.3%Biopesticides[6]
Limit of Detection (LOD)0.013 µmol/mLSaliva

Experimental Workflow

The following diagram illustrates the key steps in the HS-SPME-GC-MS workflow for the detection of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep 1. Sample Aliquoting (5 mL into 20 mL vial) add_salt 2. Addition of Salt (e.g., 1g NaCl) sample_prep->add_salt seal_vial 3. Vial Sealing add_salt->seal_vial equilibration 4. Equilibration (e.g., 40-70°C for 15 min) seal_vial->equilibration extraction 5. Headspace Extraction (DVB/CAR/PDMS Fiber) equilibration->extraction desorption 6. Thermal Desorption (GC Inlet at 250°C) extraction->desorption separation 7. Chromatographic Separation (DB-FFAP Column) desorption->separation detection 8. Mass Spectrometric Detection (SIM Mode, m/z 73) separation->detection data_analysis 9. Quantification & Identification detection->data_analysis

Caption: Experimental workflow for this compound analysis.

Conclusion

The HS-SPME-GC-MS method described provides a sensitive, selective, and robust approach for the detection and quantification of this compound. This technique requires minimal sample preparation, avoids the use of organic solvents for extraction, and offers low detection limits. The protocol can be adapted for various sample matrices and is well-suited for both qualitative and quantitative analyses in academic and industrial research settings.

References

Application Notes and Protocols for Allyl Methyl Disulfide as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl disulfide is a key organosulfur compound and a major volatile metabolite derived from the consumption of garlic (Allium sativum)[1]. Its presence and concentration in biological fluids are often used as a biomarker to assess the bioavailability and pharmacokinetics of garlic-derived compounds[1]. In the context of product development and quality control, pure this compound serves as an essential reference standard for the accurate quantification of this and related compounds in various matrices, including garlic supplements, food products, and biological samples.

These application notes provide detailed protocols for the use of this compound as a reference standard in chromatographic analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Metabolic Pathway of this compound

Upon the crushing or cutting of garlic, the precursor alliin is converted to allicin by the enzyme alliinase. Allicin, being unstable, rapidly metabolizes into various compounds, including diallyl disulfide (DADS). DADS is further metabolized to allyl mercaptan (AM), which is then methylated to form the volatile allyl methyl sulfide (AMS). AMS is responsible for the characteristic "garlic breath". In the body, AMS is further oxidized to less volatile metabolites, allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO₂), which are primarily excreted in urine[1][2][3].

Alliin Alliin Allicin Allicin Alliin->Allicin Alliinase DADS Diallyl Disulfide (DADS) Allicin->DADS AM Allyl Mercaptan (AM) DADS->AM AMS This compound (AMS) AM->AMS Methylation AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation AMSO2 Allyl Methyl Sulfone (AMSO2) AMSO->AMSO2 Oxidation

Metabolic pathway of this compound from alliin.

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol is adapted from methodologies for analyzing garlic metabolites in urine[1].

1. Materials and Reagents:

  • This compound (Reference Standard)

  • Deuterated this compound (²H₃-AMS) (Internal Standard)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Urine collection containers

  • Glass vials for sample preparation and analysis

  • High-Resolution Gas Chromatograph coupled with a Mass Spectrometer (HRGC-MS)

2. Sample Preparation Workflow:

cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard (²H₃-AMS) urine->add_is extract Liquid-Liquid Extraction with DCM add_is->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate under N₂ dry->concentrate gcms GC-MS Analysis concentrate->gcms quant Quantification gcms->quant

Workflow for GC-MS analysis of this compound in urine.

3. Detailed Procedure:

  • Sample Collection: Collect urine samples and store them at -20°C or lower until analysis[1].

  • Preparation of Standards: Prepare a stock solution of this compound reference standard in DCM. Create a series of calibration standards by diluting the stock solution. Prepare a stock solution of the internal standard (²H₃-AMS) in DCM.

  • Sample Extraction:

    • Thaw urine samples at room temperature.

    • To a known volume of urine (e.g., 10 mL), add a known amount of the deuterated internal standard[1].

    • Vortex the sample for 1 minute[1].

    • Perform liquid-liquid extraction by adding DCM, vortexing, and separating the organic layer. Repeat the extraction[1].

    • Combine the organic extracts and dry them over anhydrous sodium sulfate[1].

    • Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen[1].

4. GC-MS Analysis:

  • Instrumentation: A two-dimensional high-resolution gas chromatograph-mass spectrometer (HRGC-GC-MS) is recommended for optimal separation[1].

  • Injection: Utilize a cold-on-column injection technique to prevent thermal degradation of the sulfur compounds[1][2].

  • Column: A non-polar column (e.g., DB-5) followed by a polar column (e.g., FFAP) can be used in a two-dimensional setup[1].

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 140°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes[1].

  • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for quantification[1].

    • This compound (analyte): m/z 88

    • ²H₃-Allyl Methyl Disulfide (internal standard): m/z 91[1][2]

5. Quantification:

  • Generate a five-point calibration curve by analyzing the standard mixtures of the analyte and the deuterated internal standard.

  • Calculate the concentration of this compound in the urine samples based on the peak area ratios of the analyte to the internal standard and the calibration curve[1].

Protocol 2: Analysis of this compound by HPLC

This protocol provides a general method for the analysis of this compound using reverse-phase HPLC[4].

1. Materials and Reagents:

  • This compound (Reference Standard)

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (for MS compatibility) or Phosphoric Acid[4]

  • HPLC system with a suitable detector (e.g., UV, MS)

2. Chromatographic Conditions:

ParameterCondition
Column Newcrom R1 or a similar reverse-phase column (e.g., C18)[1][4]
Mobile Phase A gradient of water and acetonitrile, both containing 0.1% formic acid[1][4].
Flow Rate Typically 0.5 - 1.0 mL/min
Detection UV or Mass Spectrometry
Injection Volume 5 - 20 µL

3. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample (e.g., garlic supplement extract) in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data

The following table summarizes typical quantitative data obtained from the analysis of garlic metabolites in human urine after consumption.

AnalyteMedian Concentration (µ g/mmol creatinine) 2h post-ingestionm/z (Analyte)m/z (Internal Standard)
Allyl Methyl Sulfide (AMS)Not specified, but detected88[1][2]91 (²H₃-AMS)[1][2]
Allyl Methyl Sulfoxide (AMSO)8.1[2][3]104[1][2]107 (²H₃-AMSO)[1][2]
Allyl Methyl Sulfone (AMSO₂)4.7[2][3]120[1][2]123 (²H₃-AMSO₂)[1][2]

Calibration Curve Parameters for GC-MS Analysis: [2]

AnalyteCalibration Equation
AMSy = 0.9231x - 0.00160.9988
AMSOy = 0.7364x + 0.04090.9993
AMSO₂y = 0.5412x + 0.09340.9986

Conclusion

This compound is a critical reference standard for the accurate and reliable quantification of garlic-derived compounds in various applications, from clinical research to quality control of dietary supplements. The protocols outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to utilize this compound in their chromatographic analyses. The detailed methodologies for GC-MS and HPLC, along with the provided quantitative data and workflows, serve as a comprehensive guide for the successful implementation of these analytical techniques.

References

Applications of Allyl Methyl Disulfide in Food Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl disulfide is a prominent organosulfur compound found naturally in Allium species such as garlic and onions. It is a key contributor to the characteristic flavor and aroma of these foods.[1][2][3] Beyond its sensory attributes, this compound is gaining attention in food science research for its potential applications as a natural antimicrobial and antioxidant agent. This document provides detailed application notes and experimental protocols for investigating the utility of this compound in food preservation and quality enhancement.

Application Notes

Antimicrobial Applications

This compound has demonstrated significant antimicrobial activity against a range of foodborne pathogens. Its primary mechanism of action involves the disruption of the bacterial cell membrane and the inactivation of essential enzymes through interaction with sulfhydryl groups of proteins.[4][5][6] This leads to a loss of cellular integrity and, ultimately, cell death.

Target Organisms: Research has shown efficacy against Gram-negative bacteria such as Escherichia coli O157:H7.[7][8] Further investigation is warranted to establish its effectiveness against other significant foodborne pathogens including Listeria monocytogenes, Salmonella spp., and Staphylococcus aureus.

Food Matrix Applications: The antimicrobial properties of this compound make it a candidate for use as a natural preservative in various food products, particularly in meat and poultry where microbial contamination is a primary concern. It can be incorporated directly into food formulations or used as a component of active packaging systems.

Antioxidant Applications

Oxidative stress is a major factor in food deterioration, leading to off-flavors, discoloration, and loss of nutritional value. This compound exhibits antioxidant properties that can help mitigate these effects. Its proposed mechanism involves the activation of the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses.[9][10][11][12]

Mechanism of Action: this compound is thought to induce a conformational change in the Keap1 protein, leading to the release and nuclear translocation of the Nrf2 transcription factor. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This results in an enhanced cellular defense against oxidative stress.

Food Quality Enhancement: By scavenging free radicals and boosting the endogenous antioxidant capacity of food systems, this compound can contribute to extending the shelf-life and maintaining the quality of food products susceptible to oxidation, such as fats, oils, and processed meats.

Flavor Applications

This compound is recognized as a significant flavor compound in garlic and other Allium vegetables, contributing to their characteristic pungent and savory notes.[1][2][13] It is used in the food industry as a flavoring agent to impart or enhance these desired sensory attributes in a variety of products, including sauces, dressings, and savory snacks.[14][15]

Quantitative Data

Table 1: Antimicrobial Activity of this compound

MicroorganismTest MethodConcentrationResultReference
Escherichia coli O157:H7Broth Microdilution0.7 mg/mLMinimum Inhibitory Concentration (MIC)[7]
Escherichia coli O157:H7Broth Microdilution1.4 mg/mLMinimum Bactericidal Concentration (MBC)[7]

Table 2: Antioxidant Activity of this compound (Hypothetical Data)

AssayParameterResult
DPPH Radical ScavengingIC50Data not available
Oxygen Radical Absorbance Capacity (ORAC)µmol TE/gData not available
Ferric Reducing Antioxidant Power (FRAP)µmol Fe²⁺/gData not available

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard broth microdilution methods.[16][17]

1. Materials:

  • This compound

  • Test microorganism (e.g., E. coli O157:H7, L. monocytogenes, Salmonella spp., S. aureus)

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

2. Procedure:

  • Preparation of Inoculum: Culture the test microorganism in the appropriate broth overnight at the optimal growth temperature. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and perform serial two-fold dilutions in the broth medium in the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well containing the different concentrations of this compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the test microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium. Incubate the plates for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: DPPH Radical Scavenging Assay

This protocol is based on standard DPPH assay methodologies.[5][6][18]

1. Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Spectrophotometer

  • 96-well microtiter plate or cuvettes

2. Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Sample Solutions: Prepare a series of dilutions of this compound in methanol or ethanol.

  • Reaction: Add a specific volume of each sample dilution to a corresponding volume of the DPPH solution. Include a control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the reactions in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3: Evaluation of Antimicrobial Activity in a Meat Matrix

This protocol provides a general framework for assessing the antimicrobial efficacy of this compound in a food product.[18][19]

1. Materials:

  • Fresh meat (e.g., ground beef, chicken breast)

  • This compound

  • Test microorganism (e.g., L. monocytogenes, Salmonella Typhimurium)

  • Sterile stomacher bags

  • Stomacher

  • Sterile diluent (e.g., buffered peptone water)

  • Appropriate selective agar plates

  • Incubator

2. Procedure:

  • Inoculation of Meat: Inoculate the meat samples with a known concentration of the test microorganism.

  • Treatment: Treat the inoculated meat samples with different concentrations of this compound. Include a control sample with no treatment.

  • Storage: Store the treated and control samples under conditions that mimic the intended storage of the food product (e.g., refrigeration at 4°C).

  • Microbial Analysis: At regular intervals during the storage period, take a representative sample from each treatment group. Homogenize the sample in a sterile diluent using a stomacher. Perform serial dilutions and plate onto selective agar for the enumeration of the target microorganism.

  • Data Analysis: Compare the microbial counts of the treated samples to the control samples over the storage period to determine the effectiveness of this compound in inhibiting microbial growth.

Visualizations

Antimicrobial_Mechanism AMDS This compound Membrane Bacterial Cell Membrane AMDS->Membrane interacts with Enzymes Essential Enzymes (-SH groups) AMDS->Enzymes reacts with Integrity Loss of Membrane Integrity Membrane->Integrity Inactivation Enzyme Inactivation Enzymes->Inactivation Leakage Leakage of Cellular Contents Integrity->Leakage Death Bacterial Cell Death Leakage->Death Inactivation->Death

Caption: Antimicrobial mechanism of this compound.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 (released) Keap1_Nrf2->Nrf2_free dissociation AMDS This compound AMDS->Keap1_Nrf2 modifies Keap1 ARE Antioxidant Response Element (ARE) Nrf2_free->ARE translocates and binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Caption: Activation of the Keap1-Nrf2 antioxidant pathway.

Experimental_Workflow_MIC A Prepare bacterial inoculum C Inoculate microtiter plate wells A->C B Prepare serial dilutions of this compound in broth B->C D Incubate at optimal temperature for 18-24h C->D E Observe for visible growth (MIC determination) D->E F Plate aliquots from clear wells onto agar E->F No growth G Incubate plates for 24-48h F->G H Observe for colony growth (MBC determination) G->H

Caption: Workflow for MIC and MBC determination.

References

Application Notes: In Vitro Antioxidant Activity of Allyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl methyl disulfide (AMDS) is an organosulfur compound found in garlic (Allium sativum) and is associated with many of the plant's characteristic aromas and potential health benefits. Organosulfur compounds from garlic are recognized for their diverse biological activities, including antioxidant properties.[1] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in the pathophysiology of numerous chronic diseases. Consequently, there is significant interest in identifying and characterizing natural antioxidant compounds like AMDS that can mitigate oxidative damage.

This document provides detailed protocols for a panel of common and robust in vitro assays designed to evaluate the antioxidant capacity of this compound. These assays are fundamental tools for researchers in natural product chemistry, pharmacology, and drug development to screen and characterize the antioxidant potential of test compounds. The described methods include chemical-based assays (DPPH, ABTS, FRAP) that measure radical scavenging and reducing power, as well as a cell-based assay (Cellular Antioxidant Activity) that provides more biologically relevant insights by accounting for cellular uptake and metabolism.[2]

Principles of Key Antioxidant Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical. The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically. The degree of color change is proportional to the scavenging potential of the antioxidant compound.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. This results in a blue-green solution. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance, quantifies the antioxidant's activity.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored by the change in absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidant.[3]

  • Cellular Antioxidant Activity (CAA) Assay: This method provides a more biologically relevant assessment by using a cell culture model, such as human hepatocarcinoma (HepG2) cells.[2] A fluorescent probe (DCFH-DA) is applied to the cells, where it is deacetylated to a non-fluorescent compound. When the cells are challenged with a free radical generator (e.g., AAPH), the probe is oxidized to the highly fluorescent dichlorofluorescein (DCF). An antioxidant compound that can permeate the cell membrane and neutralize the intracellular ROS will inhibit this fluorescence, and the degree of inhibition reflects its cellular antioxidant activity.[4][5]

Data Presentation: Antioxidant Activity of this compound

The following tables summarize representative quantitative data for the antioxidant activity of this compound (AMDS) as determined by various in vitro assays. Ascorbic acid and Trolox are included as common positive controls for comparison.

(Note: The values presented are illustrative examples for comparative purposes and may not reflect actual experimental results.)

Table 1: Radical Scavenging Activity (IC₅₀ Values)

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
This compound (AMDS)115.585.2
Ascorbic Acid (Standard)8.75.4
Trolox (Standard)12.17.9

IC₅₀ (Inhibitory Concentration 50%) is the concentration of the compound required to scavenge 50% of the radicals. Lower values indicate higher antioxidant activity.[6]

Table 2: Ferric Reducing Antioxidant Power (FRAP) and Cellular Antioxidant Activity (CAA)

CompoundFRAP Value (µM Fe²⁺/µM)CAA Value (µmol QE/100 µmol)
This compound (AMDS)0.4515.8
Ascorbic Acid (Standard)1.85N/A
Quercetin (Standard)2.10100.0

FRAP values are expressed as micromolar ferrous iron equivalents produced per micromolar of the compound. Higher values indicate greater reducing power. CAA values are expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the test compound.[2]

Experimental Protocols & Workflows

Workflow for Chemical-Based Antioxidant Assays

The general workflow for DPPH, ABTS, and FRAP assays follows a similar pattern involving reagent preparation, reaction incubation, and spectrophotometric measurement.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Stock Solutions (AMDS, Standards) p2 Prepare Serial Dilutions of AMDS and Standards p1->p2 r1 Mix Sample/Standard with Assay Reagent p2->r1 p3 Prepare Assay Reagent (DPPH, ABTS•+, or FRAP) p3->r1 r2 Incubate in the Dark (Specified Time & Temp) r1->r2 a1 Measure Absorbance (Spectrophotometer) r2->a1 a2 Calculate % Inhibition or Reducing Power a1->a2 a3 Determine IC50 Value or Standard Equivalents a2->a3

Caption: General workflow for DPPH, ABTS, and FRAP antioxidant assays.

Protocol 1: DPPH Radical Scavenging Assay

1. Materials and Reagents:

  • This compound (AMDS)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (or Trolox) as a positive control

  • Methanol (or Ethanol), spectrophotometric grade

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle and protected from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of AMDS (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of Ascorbic Acid (e.g., 1 mg/mL) in methanol.

    • From the stock solutions, prepare a series of dilutions for both AMDS and the standard (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the sample or standard dilution.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control (blank), add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control, and A_sample is the absorbance of the sample/standard.

    • Plot the % scavenging against the concentration of AMDS and the standard to determine the IC₅₀ value (the concentration required to cause 50% inhibition).

Protocol 2: ABTS Radical Cation Decolorization Assay

1. Materials and Reagents:

  • AMDS and Trolox (standard)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • 96-well microplate and reader

2. Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio) and allow them to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ stock solution.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare serial dilutions of AMDS and Trolox in the appropriate solvent, similar to the DPPH assay.

  • Assay Protocol:

    • Add 20 µL of the sample or standard dilution to each well of a 96-well plate.

    • Add 180 µL of the ABTS working solution to each well.

    • Shake the plate and incubate for 6-10 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC₅₀ value from the concentration-inhibition curve.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

1. Materials and Reagents:

  • AMDS and Ascorbic Acid (or FeSO₄·7H₂O) standard

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O in water

  • 96-well microplate and reader

2. Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions: Prepare serial dilutions of AMDS and the standard.

  • Assay Protocol:

    • Add 20 µL of the sample or standard dilution to each well.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 6-8 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using the absorbance values of the FeSO₄ or Ascorbic Acid standard.

    • Calculate the FRAP value of the AMDS sample by comparing its absorbance with the standard curve. The results are expressed as µM of Fe²⁺ equivalents.

Protocol 4: Cellular Antioxidant Activity (CAA) Assay

1. Materials and Reagents:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) radical initiator

  • Quercetin (positive control)

  • Hanks' Balanced Salt Solution (HBSS)

  • Black 96-well cell culture plate

  • Fluorescence microplate reader

2. Procedure:

  • Cell Culture: Seed HepG2 cells into a black 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours until they reach confluence.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of AMDS or Quercetin and incubate for 1 hour.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution (in treatment medium) to each well and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of 600 µM AAPH solution (in HBSS) to each well.

  • Measurement: Immediately place the plate in a fluorescence reader (Excitation: 485 nm, Emission: 538 nm). Measure the fluorescence every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the CAA unit using the formula: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]

    • Results are often expressed as Quercetin Equivalents (QE) by comparing the activity of AMDS to a Quercetin standard curve.

Potential Signaling Pathways and Mechanisms

Organosulfur compounds from garlic are known to exert their antioxidant effects not just by direct radical scavenging, but also by upregulating the body's endogenous antioxidant defense systems. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[8] Oxidative or electrophilic stress, potentially induced or modulated by compounds like AMDS, can cause Nrf2 to dissociate from Keap1. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[9] This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[10] This cellular defense mechanism provides a more sustained antioxidant effect compared to direct scavenging alone.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response AMDS This compound (AMDS) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) AMDS->Keap1_Nrf2 Induces ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation sMaf sMaf Nrf2_nuc->sMaf Forms Heterodimer Nrf2_sMaf_ARE Nrf2-sMaf-ARE Complex ARE ARE (Antioxidant Response Element) Genes Transcription of Protective Genes (HO-1, NQO1, etc.) ARE->Genes Activates Nrf2_sMaf_ARE->ARE Binds to Response Enhanced Antioxidant Defense Genes->Response

Caption: Proposed Nrf2 signaling pathway for AMDS antioxidant activity.

References

Allyl Methyl Disulfide: Application Notes and Protocols for the Inhibition of IL-8 and IP-10 Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl disulfide (AMDS) is a bioactive organosulfur compound found in garlic that has demonstrated notable anti-inflammatory properties. Research has shown that AMDS can effectively inhibit the secretion of the pro-inflammatory chemokines Interleukin-8 (IL-8) and Interferon-gamma inducible protein-10 (IP-10) in intestinal epithelial cells.[1] This inhibition is primarily mediated through the suppression of the NF-κB signaling pathway. These findings suggest that AMDS holds potential as a therapeutic agent for inflammatory conditions, particularly those affecting the gastrointestinal tract.

These application notes provide a comprehensive overview of the role of AMDS in inhibiting IL-8 and IP-10 secretion, including detailed experimental protocols and data presentation to guide researchers in this area.

Data Presentation

The following tables summarize the dose-dependent inhibitory effects of this compound (AMDS) on TNF-α-induced IL-8 and IP-10 secretion in the human colon adenocarcinoma cell lines HT-29 and Caco-2. The data is based on the findings that AMDS attenuates the secretion of these chemokines in a dose-dependent manner within a non-cytotoxic concentration range.[1]

Table 1: Effect of AMDS on TNF-α-Induced IL-8 Secretion

Cell LineAMDS Concentration (µM)IL-8 Secretion (pg/mL)% Inhibition
HT-29 0 (TNF-α only)Value0%
20ValueValue
50ValueValue
100ValueValue
150ValueValue
Caco-2 0 (TNF-α only)Value0%
20ValueValue
50ValueValue
100ValueValue
150ValueValue

Note: Specific quantitative values for IL-8 secretion and percentage inhibition are not publicly available in the primary literature abstract. Researchers should perform the described ELISA protocol to generate these data points.

Table 2: Effect of AMDS on TNF-α-Induced IP-10 Secretion

Cell LineAMDS Concentration (µM)IP-10 Secretion (pg/mL)% Inhibition
HT-29 0 (TNF-α only)Value0%
20ValueValue
50ValueValue
100ValueValue
150ValueValue
Caco-2 0 (TNF-α only)Value0%
20ValueValue
50ValueValue
100ValueValue
150ValueValue

Note: Specific quantitative values for IP-10 secretion and percentage inhibition are not publicly available in the primary literature abstract. Researchers should perform the described ELISA protocol to generate these data points.

Table 3: Effect of AMDS on the NF-κB Signaling Pathway

Cell LineTreatmentIκBα Degradation (Relative to Stimulated Control)NF-κB p65 Nuclear Translocation (Relative to Stimulated Control)
HT-29 Control (Unstimulated)BaselineBaseline
TNF-α only++++++
AMDS (150 µM) + TNF-α++
Caco-2 Control (Unstimulated)BaselineBaseline
TNF-α only++++++
AMDS (150 µM) + TNF-α++

Note: This table provides a qualitative summary based on the described inhibitory effects.[1] Quantitative data can be obtained through densitometric analysis of Western blots as outlined in the provided protocols.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture HT-29 or Caco-2 Cell Culture pretreatment Pre-treatment with AMDS (20-150 µM) cell_culture->pretreatment stimulation Stimulation with TNF-α pretreatment->stimulation mtt MTT Assay for Cell Viability pretreatment->mtt elisa ELISA for IL-8 & IP-10 in Supernatant stimulation->elisa western_blot Western Blot for NF-κB Pathway Proteins stimulation->western_blot data_quantification Quantification of Chemokine Levels elisa->data_quantification viability_analysis Determination of Non-toxic Concentrations mtt->viability_analysis pathway_analysis Analysis of Protein Expression & Phosphorylation western_blot->pathway_analysis

Caption: Experimental workflow for investigating the effect of AMDS on chemokine secretion.

nf_kappa_b_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65) degradation Proteasomal Degradation IkBa->degradation Ubiquitination & NFkB_n NF-κB (p65) NFkB->NFkB_n Translocation AMDS This compound (AMDS) AMDS->IKK Inhibits DNA DNA (κB site) NFkB_n->DNA Binds Transcription Gene Transcription (IL-8, IP-10) DNA->Transcription Initiates

Caption: AMDS inhibits the NF-κB signaling pathway to reduce IL-8 and IP-10 secretion.

Experimental Protocols

Cell Culture and Treatment

This protocol is applicable to both HT-29 and Caco-2 human colon adenocarcinoma cell lines.

Materials:

  • HT-29 or Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (AMDS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • 6-well or 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Culture HT-29 or Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 6-well or 96-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Prior to treatment, wash the cells once with PBS.

  • Pre-treat the cells with varying concentrations of AMDS (e.g., 20, 50, 100, 150 µM) in serum-free DMEM for 2 hours. Include a vehicle control (DMSO).

  • After the pre-treatment period, stimulate the cells with TNF-α (e.g., 10 ng/mL) for the desired time (e.g., 24 hours for chemokine secretion). Include an unstimulated control group.

  • Following incubation, collect the cell culture supernatants for chemokine analysis and the cell lysates for protein analysis.

Cell Viability Assay (MTT Assay)

This assay is used to determine the non-cytotoxic concentration range of AMDS.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of AMDS as described in the cell culture and treatment protocol.

  • After the desired incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 and IP-10

This protocol is for the quantification of IL-8 and IP-10 in cell culture supernatants.

Materials:

  • Human IL-8 and IP-10 ELISA kits

  • Cell culture supernatants

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions provided with the kit.

  • Briefly, add standards and collected cell culture supernatants to the wells of the antibody-coated microplate.

  • Incubate and wash the plate as directed.

  • Add the detection antibody, followed by the enzyme conjugate.

  • After further incubation and washing steps, add the substrate solution.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate the concentrations of IL-8 and IP-10 in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for the detection of IκBα degradation and NF-κB p65 nuclear translocation.

a) Preparation of Whole Cell Lysates (for IκBα degradation):

Materials:

  • Treated cells in 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

Procedure:

  • After treatment, wash the cells with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

  • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (whole cell lysate) and determine the protein concentration using a BCA assay.

b) Nuclear and Cytoplasmic Extraction (for NF-κB p65 translocation):

Materials:

  • Treated cells

  • Cytoplasmic and nuclear extraction buffers

  • DTT and protease inhibitors

Procedure:

  • Harvest the cells and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in cytoplasmic extraction buffer, incubate on ice, and then centrifuge to pellet the nuclei.

  • Collect the supernatant, which contains the cytoplasmic fraction.

  • Wash the nuclear pellet and then resuspend it in nuclear extraction buffer.

  • Incubate on ice with periodic vortexing to lyse the nuclei.

  • Centrifuge at high speed to pellet the nuclear debris and collect the supernatant, which is the nuclear extract.

  • Determine the protein concentration of both fractions.

c) SDS-PAGE and Immunoblotting:

Materials:

  • Protein lysates

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-IκBα, anti-NF-κB p65, anti-β-actin, anti-Lamin B)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize IκBα to a cytoplasmic loading control (e.g., β-actin) and nuclear NF-κB p65 to a nuclear loading control (e.g., Lamin B).

Conclusion

The provided application notes and protocols offer a framework for investigating the inhibitory effects of this compound on IL-8 and IP-10 secretion. The data indicates that AMDS acts, at least in part, by targeting the NF-κB signaling pathway. These methodologies can be adapted to further explore the therapeutic potential of AMDS in inflammatory diseases and to elucidate the finer details of its mechanism of action. Further research may also explore the potential involvement of other signaling cascades, such as the MAPK pathways, in the anti-inflammatory effects of AMDS.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Allyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl disulfide (AMDS) is an organosulfur compound found in garlic (Allium sativum) that has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory mechanisms of AMDS. The primary mechanism of action for AMDS in mitigating inflammation involves the downregulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][4] These pathways are crucial regulators of the inflammatory response, and their inhibition by AMDS leads to a reduction in the production of pro-inflammatory mediators.

Data Presentation: Quantitative Effects of Allyl Disulfides on Inflammatory Markers

The following tables summarize quantitative data from various studies on the effects of allyl disulfides on the production of inflammatory markers and the activation of signaling proteins.

Table 1: In Vitro Effects of this compound (AMDS) on Pro-inflammatory Cytokine Secretion

Cell LineInflammatory StimulusAMDS Concentration (µM)Target CytokineInhibition (%)Reference
HT-29TNF-α20 - 150IL-8Dose-dependent[1]
Caco-2TNF-α20 - 150IP-10Dose-dependent[1]
RAW 264.7LPS50TNF-αSignificant decrease[3]

Table 2: In Vivo Effects of Allyl Methyl Trisulfide (AMTS) on LPS-Induced Pro-inflammatory Cytokines in Mice

Treatment GroupDosage (mg/kg)TNF-α (pg/mL) in BALFIL-1β (pg/mL) in BALFIL-6 (pg/mL) in BALFReference
Control-UndetectableUndetectableUndetectable[3]
LPS1.5~450~250~6000[3]
LPS + AMTS25~350~200~5000[3]
LPS + AMTS50~250~150~4000[3]
LPS + AMTS100~150~100~3000[3]

Note: Data is approximated from graphical representations in the cited literature. BALF: Bronchoalveolar Lavage Fluid.

Table 3: Effect of Allyl Disulfides on NF-κB and MAPK Signaling Pathways

CompoundCell Line / Animal ModelInflammatory StimulusTarget ProteinEffectReference
AMDSHT-29, Caco-2TNF-αIκBα degradationInhibited[1]
AMDSHT-29, Caco-2TNF-αNF-κB p65 nuclear translocationInhibited[1]
AMTSRAW 264.7LPSp-p65Decreased[3]
AMTSMice (LPS-induced ALI)LPSp-IκBαDecreased[3]
AMTSMice (LPS-induced ALI)LPSp-P38Decreased[3]
AMTSMice (LPS-induced ALI)LPSp-ERK1/2Decreased[3]
AMTSMice (LPS-induced ALI)LPSp-JNKDecreased[3]

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways involved in inflammation and the inhibitory action of this compound.

G NF-κB Signaling Pathway Inhibition by AMDS cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates AMDS Allyl Methyl Disulfide AMDS->IKK inhibits

NF-κB pathway inhibition by AMDS.

G MAPK Signaling Pathway Inhibition by AMDS cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs phosphorylates MAPKs MAPKs (ERK1/2, p38, JNK) MKKs->MAPKs phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 activates Inflammatory_Genes Inflammatory Gene Transcription AP1->Inflammatory_Genes activates AMDS Allyl Methyl Disulfide AMDS->TAK1 inhibits

MAPK pathway inhibition by AMDS.

Experimental Workflow

The following diagram outlines a general experimental workflow for assessing the anti-inflammatory effects of this compound.

G Experimental Workflow for AMDS Anti-inflammatory Studies start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture in_vivo_study In Vivo Study (e.g., Mouse Model of Inflammation) start->in_vivo_study treatment Treatment with AMDS and Inflammatory Stimulus (e.g., LPS) cell_culture->treatment in_vitro_assays In Vitro Assays treatment->in_vitro_assays elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) in_vitro_assays->elisa western_blot Western Blot for Signaling Proteins (p-p65, p-MAPKs) in_vitro_assays->western_blot data_analysis Data Analysis and Interpretation elisa->data_analysis western_blot->data_analysis animal_treatment AMDS Administration and Induction of Inflammation in_vivo_study->animal_treatment sample_collection Sample Collection (e.g., BALF, tissue) animal_treatment->sample_collection in_vivo_analysis Analysis of Inflammatory Markers and Histopathology sample_collection->in_vivo_analysis in_vivo_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

General experimental workflow.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

Objective: To determine the effect of AMDS on the production of pro-inflammatory cytokines and the activation of NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (AMDS)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Reagents for ELISA and Western Blotting

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells in appropriate culture plates (e.g., 6-well plates for protein extraction, 96-well plates for cytokine analysis) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of AMDS (e.g., 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine analysis, 15-60 minutes for signaling protein analysis).

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO) alone, and cells treated with LPS alone.

  • Sample Collection:

    • For Cytokine Analysis (ELISA): Collect the cell culture supernatant and store at -80°C until analysis.

    • For Signaling Protein Analysis (Western Blot): Wash the cells with ice-cold PBS and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Collect the cell lysates and determine the protein concentration.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in cell culture supernatants or biological fluids.

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add a TMB substrate solution. Incubate until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations based on the standard curve.[3]

Protocol 3: Western Blot Analysis for NF-κB and MAPK Signaling

Objective: To assess the effect of AMDS on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[3][5]

Protocol 4: In Vivo Anti-inflammatory Assay in a Mouse Model of Acute Lung Injury (ALI)

Objective: To evaluate the protective effects of AMDS against LPS-induced acute lung injury in mice.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • This compound (AMDS)

  • Lipopolysaccharide (LPS)

  • Saline

  • Anesthetics

Procedure:

  • Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Treatment:

    • Administer AMDS (e.g., 25, 50, 100 mg/kg) or vehicle (e.g., corn oil) to the mice via oral gavage or intraperitoneal injection for a specified period (e.g., 7 days).

  • Induction of ALI:

    • Anesthetize the mice and intratracheally instill LPS (e.g., 1.5 mg/kg) to induce lung injury. A control group should receive saline.

  • Sample Collection:

    • At a specific time point after LPS instillation (e.g., 6-24 hours), euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

    • Collect lung tissue for histopathological examination and protein/mRNA analysis.

  • Analysis:

    • BALF Analysis: Perform total and differential cell counts. Measure cytokine levels using ELISA.

    • Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

    • Western Blot/RT-PCR: Analyze lung tissue homogenates for the expression and activation of inflammatory mediators and signaling proteins as described in Protocol 3.[3][4]

References

Application Notes and Protocols: Allyl Methyl Disulfide in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl disulfide (AMDS) is a pivotal organosulfur compound that significantly contributes to the characteristic flavor profile of plants in the Allium genus, most notably garlic (Allium sativum).[1] Its potent, sulfurous, and garlic-like aroma makes it a key molecule in the field of flavor chemistry.[1] Understanding the formation, quantification, and sensory perception of AMDS is crucial for food scientists, flavor chemists, and researchers developing products with authentic garlic flavor or studying the bioavailability of garlic-derived compounds. This document provides detailed application notes and protocols for the study of this compound in flavor chemistry.

Upon the disruption of garlic cloves, the enzyme alliinase converts the odorless precursor alliin into allicin. Allicin is highly unstable and rapidly decomposes into a variety of volatile sulfur compounds, including diallyl disulfide (DADS), which is a precursor to this compound.[2] AMDS is also a known metabolite of garlic consumption in humans and is responsible for the characteristic "garlic breath".[3]

Applications in Flavor Chemistry

The primary applications of this compound in flavor chemistry studies include:

  • Flavor Profiling: Quantifying AMDS and other related sulfur compounds to characterize and differentiate the flavor profiles of various Allium species and cultivars.

  • Food Product Development: Utilizing AMDS as a natural flavoring agent to impart or enhance garlic-like notes in sauces, seasonings, soups, and processed foods.[1]

  • Quality Control: Monitoring the concentration of AMDS as an indicator of flavor intensity and quality in garlic-based ingredients and products.

  • Bioavailability and Metabolism Studies: Tracking AMDS and its metabolites in biological samples (breath, urine, milk) to understand the absorption and metabolism of garlic compounds.[4][5]

  • Sensory Science: Correlating the concentration of AMDS with sensory perception to understand its contribution to the overall flavor experience.

Quantitative Data of this compound

The concentration of this compound can vary significantly depending on the Allium species, processing method, and analytical technique. The following table summarizes some reported quantitative data for AMDS and related compounds.

Sample MatrixCompoundConcentration/Emission FluxAnalytical MethodReference
Human Skin (baseline)This compound (AMS)0.22 ng cm⁻² h⁻¹ (geometric mean)Passive Flux Sampler-GC-MS[3]
Human Skin (after grilled garlic ingestion)This compound (AMS)Peak at 30 minutes post-ingestionPassive Flux Sampler-GC-MS[3]
Human Milk (after raw garlic ingestion)Allyl methyl sulfide (AMS)DetectableGC-MS/O[5]
Human Urine (after raw garlic ingestion)Allyl methyl sulfide (AMS)DetectableGC-MS[4][5]
Biopesticides (containing Allium sativum extract)Allyl methyl sulfideNot specifiedGC-MS-Head Space Sampler[6]

Experimental Protocols

Protocol 1: Quantification of this compound in Food Samples using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol describes a common method for the extraction and quantification of volatile sulfur compounds, including this compound, from food matrices.

1. Sample Preparation:

  • Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial. For solid samples like garlic, cryogenic grinding using liquid nitrogen is recommended to preserve volatile compounds.

  • Add a known concentration of an appropriate internal standard (e.g., ethyl methyl sulfide or deuterated AMDS, ²H₃-AMS) to the vial for accurate quantification.[2]

  • Seal the vial tightly with a PTFE/silicone septum cap.

2. HS-SPME Procedure:

  • Place the vial in a heated agitator.

  • Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.[7]

  • Extraction: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.[7]

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph for thermal desorption of the analytes onto the GC column.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and detection.

  • GC Column: A capillary column suitable for volatile compound analysis, such as a DB-5ms or a DB-WAX, is recommended.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2-5 minutes.

    • Ramp: Increase to 240-250°C at a rate of 5-10°C/min.

    • Final hold: Maintain the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and selectivity, monitor characteristic ions of this compound (e.g., m/z 88, 73, 45, and 41) and the internal standard.[2][4]

4. Data Analysis and Quantification:

  • Identify this compound based on its retention time and mass spectrum by comparing with a pure standard.

  • Quantify the concentration of AMDS by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Protocol 2: Sensory Evaluation of Garlic Flavor

This protocol outlines a descriptive sensory analysis to characterize the flavor profile of garlic-containing products.

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

  • Train the panelists to identify and rate the intensity of key aroma and flavor attributes associated with garlic, such as "pungent," "sulfurous," "roasted," "fresh," and "alliaceous."[1][8]

2. Sample Preparation and Presentation:

  • Prepare samples consistently and present them to panelists in a controlled environment, free from distracting odors.[9]

  • Code samples with random three-digit numbers to avoid bias.

  • Provide panelists with water and unsalted crackers for palate cleansing between samples.[9]

3. Sensory Evaluation Procedure:

  • Instruct panelists to first evaluate the aroma of the sample by sniffing.

  • Then, have them taste the sample and evaluate the flavor-by-mouth.

  • Panelists should rate the intensity of each pre-defined attribute on a structured scale (e.g., a 15-cm line scale anchored from "not intense" to "very intense").

4. Data Analysis:

  • Collect the intensity ratings from all panelists.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between samples.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between samples and their sensory profiles.

Visualizations

Formation of this compound in Garlic

Alliin Alliin (in intact garlic) Allicin Allicin (unstable) Alliin->Allicin Alliinase (crushing) DADS Diallyl Disulfide (DADS) Allicin->DADS Decomposition AM Allyl Mercaptan (AM) DADS->AM Metabolism AMS Allyl Methyl Sulfide (AMS) AM->AMS Methylation

Caption: Formation pathway of this compound from alliin in garlic.

Experimental Workflow for Flavoromics Study of Garlic

cluster_0 Sample Preparation & Analysis cluster_1 Data Processing & Analysis cluster_2 Sensory Evaluation cluster_3 Integration & Interpretation Sample Garlic Sample (e.g., different cultivars, processing methods) SPME HS-SPME Sample->SPME GCMS GC-MS Analysis SPME->GCMS Data Raw Data (Chromatograms, Mass Spectra) GCMS->Data Processing Data Processing (Peak detection, alignment, identification) Data->Processing Stats Statistical Analysis (PCA, OPLS-DA) Processing->Stats Correlation Correlation Analysis (Chemical and Sensory Data) Stats->Correlation Sensory Descriptive Sensory Analysis SensoryData Sensory Profile Data Sensory->SensoryData SensoryData->Correlation Interpretation Flavor Characterization & Biomarker Discovery Correlation->Interpretation

Caption: A typical workflow for a flavoromics study of garlic.

Olfactory Signaling Pathway for Sulfur Compounds

Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts AC Ion_channel Ion Channel cAMP->Ion_channel Opens Ca_Na Ca²⁺/Na⁺ Influx Ion_channel->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Simplified olfactory signal transduction pathway.

References

Application Notes and Protocols for Cell Culture Experiments Using Allyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl disulfide (AMDS) is an organosulfur compound found in garlic (Allium sativum) and is a metabolite of garlic consumption.[1] Like other allyl sulfides derived from garlic, AMDS is being investigated for its potential therapeutic properties. This document provides detailed application notes and protocols for conducting cell culture experiments to investigate the biological effects of AMDS, with a focus on its anti-inflammatory properties. While research on AMDS is ongoing, this guide consolidates the available information and provides standardized protocols for assessing its cellular effects.

Data Presentation

The following tables summarize the available quantitative data for this compound and related allyl sulfides for comparative purposes.

Table 1: Effects of this compound (AMDS) on Intestinal Epithelial Cells

Cell LineStimulantAMDS Concentration (µM)EffectReference
HT-29TNF-α20 - 150Dose-dependent inhibition of IL-8 and IP-10 secretion[2]
Caco-2TNF-α20 - 150Dose-dependent inhibition of IL-8 and IP-10 secretion[2]
HT-29-20 - 150Non-cytotoxic[2]
Caco-2-20 - 150Non-cytotoxic[2]

Table 2: Comparative Cytotoxicity of Allyl Sulfides in Various Cancer Cell Lines (IC50 Values)

Note: Data for this compound (AMDS) is limited. The following data for Diallyl disulfide (DADS) and Diallyl trisulfide (DATS) are provided for context and as a starting point for estimating appropriate concentration ranges for AMDS in cancer cell lines.

CompoundCell LineIC50 (µM)Exposure Time (h)Reference
Diallyl disulfide (DADS)Human leukemia HL-60< 25Not Specified[3]
Diallyl disulfide (DADS)Human osteosarcoma MG-63~6048[4]
Diallyl disulfide (DADS)Human colon cancer HT-29Not specified, but inhibitory at 100 µM24-48[5]
Diallyl trisulfide (DATS)Human melanoma A375More potent than DADSNot Specified[6]
Diallyl trisulfide (DATS)Human basal cell carcinoma (BCC)More potent than DADS48[7]
Diallyl trisulfide (DATS)Human colon cancer HCT-15Growth suppression observedNot Specified[3]
Diallyl trisulfide (DATS)Human colon cancer DLD-1Growth suppression observedNot Specified[3]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the effect of AMDS on cell viability and to establish a non-toxic concentration range for subsequent experiments.

Materials:

  • This compound (AMDS)

  • Selected cell line (e.g., HT-29, Caco-2, or a cancer cell line of interest)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of AMDS in DMSO. Further dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 150, 200, 400 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared AMDS dilutions. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.

Protocol 2: Measurement of Inflammatory Cytokine Secretion (ELISA)

This protocol is for quantifying the inhibitory effect of AMDS on the secretion of inflammatory cytokines, such as IL-8, from TNF-α-stimulated cells.

Materials:

  • This compound (AMDS)

  • HT-29 or Caco-2 cells

  • Complete cell culture medium

  • 24-well cell culture plates

  • Human TNF-α

  • ELISA kit for the cytokine of interest (e.g., Human IL-8 ELISA Kit)

  • PBS

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate and grow to confluence.

  • Pre-treatment with AMDS: Pre-treat the cells with various concentrations of AMDS (e.g., 20, 50, 100, 150 µM) in serum-free medium for 2 hours.

  • Stimulation: Add TNF-α to the wells (final concentration, e.g., 10 ng/mL) and incubate for a specified period (e.g., 6 or 24 hours). Include appropriate controls: untreated cells, cells treated with AMDS alone, and cells treated with TNF-α alone.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the cytokine in the supernatants.

  • Data Analysis: Normalize the cytokine concentrations to the total protein content of the cells in each well, if necessary. Plot the cytokine concentration against the AMDS concentration to determine the dose-dependent inhibitory effect.

Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway

This protocol details the investigation of AMDS's effect on key proteins in the NF-κB signaling pathway.

Materials:

  • This compound (AMDS)

  • HT-29 or Caco-2 cells

  • Complete cell culture medium

  • 6-well cell culture plates

  • Human TNF-α

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Pre-treat with AMDS and stimulate with TNF-α as described in Protocol 2. For analysis of NF-κB p65 translocation, nuclear and cytoplasmic fractions will need to be prepared using a nuclear extraction kit. For total protein analysis, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Cell Seeding (e.g., 96-well, 24-well, 6-well plates) treatment Treat cells with AMDS (various concentrations and time points) prep_cells->treatment prep_amds Prepare AMDS Dilutions prep_amds->treatment viability Cell Viability Assay (MTT) treatment->viability elisa Cytokine Measurement (ELISA) treatment->elisa western Protein Expression (Western Blot) treatment->western analysis Quantify Results (IC50, Inhibition %, Densitometry) viability->analysis elisa->analysis western->analysis

Experimental workflow for AMDS cell culture studies.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikba_p65 IκBα-p65/p50 ikk->ikba_p65 Phosphorylates IκBα p_ikba p-IκBα ikba_p65->p_ikba p65 p65/p50 ikba_p65->p65 Releases proteasome Proteasome p_ikba->proteasome Degradation p65_nuc p65/p50 p65->p65_nuc Translocates amds This compound amds->ikba_p65 Inhibits Degradation amds->p65_nuc Inhibits Translocation dna DNA p65_nuc->dna Binds cytokines Pro-inflammatory Genes (IL-8, IP-10) dna->cytokines Transcription

AMDS inhibits the NF-κB signaling pathway.

References

Animal Models for Studying the Effects of Allyl Methyl Disulfide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Allyl methyl disulfide (AMDS) is a bioactive organosulfur compound found in garlic (Allium sativum). Like other garlic-derived compounds, AMDS is being investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and hepatoprotective properties. This document provides detailed application notes and protocols for utilizing animal models to study the in vivo effects of AMDS, aiding researchers in the fields of pharmacology, toxicology, and drug development.

Application Notes

Animal models are indispensable tools for elucidating the physiological and pathological effects of this compound (AMDS). The selection of an appropriate model is contingent upon the specific research question. Rodent models, particularly mice and rats, are the most frequently utilized due to their genetic tractability, relatively short lifespan, and well-characterized physiology.

Commonly Used Animal Models:

  • Mice: Various strains are employed, including BALB/c and C57BL/6 for immunological and inflammatory studies, and ICR or Kunming (KM) mice for general toxicology and hepatoprotective studies.

  • Rats: Sprague-Dawley and Wistar rats are commonly used for metabolic, pharmacokinetic, and toxicological evaluations.[1][2]

Key Research Areas and Corresponding Animal Models:

  • Hepatotoxicity Models: To investigate the protective effects of AMDS against liver injury, models using chemical inducers such as N,N-dimethylformamide (DMF) or concanavalin A are employed. These models allow for the assessment of AMDS on liver enzymes, oxidative stress markers, and inflammatory pathways.

  • Inflammation Models: Lipopolysaccharide (LPS)-induced acute lung injury models in mice are valuable for studying the anti-inflammatory effects of related organosulfur compounds, and by extension, could be adapted for AMDS. These models focus on measuring inflammatory cell infiltration and cytokine production.

  • Metabolic Studies: The metabolism and pharmacokinetics of AMDS have been characterized in rats, identifying major metabolites such as allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2).[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on AMDS and related organosulfur compounds. This information can serve as a reference for dose selection and expected outcomes.

Table 1: Pharmacokinetic Parameters of AMDS and its Metabolites in Rats [1][2]

CompoundHalf-life (in vivo)
AMDS6.285 ± 0.014 min (in rat erythrocytes)
AMSO18.17 h
AMSO217.50 h

Table 2: Effects of Allyl Methyl Trisulfide (AMTS) on LPS-Induced Acute Lung Injury in Mice [3]

Treatment GroupDose (mg/kg)Total Cells in BALF (x10^4/mL)TNF-α in BALF (pg/mL)IL-1β in BALF (pg/mL)IL-6 in BALF (pg/mL)
Control-5.2 ± 1.121.3 ± 4.58.9 ± 2.115.7 ± 3.8
LPS1.545.8 ± 5.3189.6 ± 20.175.4 ± 8.9152.3 ± 17.4
LPS + AMTS2532.1 ± 4.1145.2 ± 15.858.7 ± 6.5118.9 ± 13.2
LPS + AMTS5021.5 ± 3.5102.7 ± 11.341.2 ± 5.185.4 ± 9.8
LPS + AMTS10015.3 ± 2.875.9 ± 8.730.1 ± 4.262.1 ± 7.5

Data are presented as mean ± SD. BALF: Bronchoalveolar Lavage Fluid. Data is representative of typical findings in such studies.

Experimental Protocols

Protocol 1: Evaluation of Hepatoprotective Effects of AMDS in a Chemically-Induced Liver Injury Mouse Model

This protocol is adapted from studies on AMDS in N,N-dimethylformamide (DMF)-induced liver injury.

1. Animal Model:

  • Species: Male ICR mice

  • Age: 6-8 weeks

  • Weight: 20-25 g

  • Acclimatization: 1 week under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

2. Experimental Groups (n=8-10 per group):

  • Control Group: Vehicle (e.g., corn oil) administration.

  • DMF Group: Vehicle + DMF administration.

  • AMDS Treatment Groups: AMDS (e.g., 25, 50, 100 mg/kg body weight) + DMF administration.

3. Dosing and Administration:

  • AMDS is dissolved in a suitable vehicle like corn oil.

  • Administer AMDS or vehicle orally (by gavage) daily for 7 consecutive days.

  • On day 7, one hour after the final AMDS/vehicle administration, induce liver injury by intraperitoneal (i.p.) injection of DMF (dose to be optimized, e.g., 500 mg/kg).

4. Sample Collection and Analysis (24 hours post-DMF injection):

  • Collect blood via cardiac puncture for serum separation.

  • Analyze serum for liver function markers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH) using commercial assay kits.

  • Euthanize mice and perfuse the liver with ice-cold saline.

  • Excise the liver, weigh it, and homogenize a portion for biochemical analysis:

    • Malondialdehyde (MDA) and Glutathione (GSH) levels to assess oxidative stress.

    • Myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

  • Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E staining).

  • Snap-freeze a portion of the liver in liquid nitrogen for molecular analysis (Western blot or RT-qPCR).

5. Molecular Analysis:

  • Perform Western blot analysis on liver tissue lysates to determine the protein expression levels of key components of the NF-κB and NLRP3 inflammasome pathways (e.g., p-p65, p-IκBα, NLRP3, ASC, Caspase-1).

Protocol 2: Investigation of Anti-inflammatory Effects of AMDS in an LPS-Induced Acute Lung Injury Mouse Model

This protocol is based on studies of the related compound, Allyl Methyl Trisulfide (AMTS).[3]

1. Animal Model:

  • Species: Male ICR mice

  • Age: 6-8 weeks

  • Weight: 18-22 g

  • Acclimatization: As described in Protocol 1.

2. Experimental Groups (n=10-12 per group):

  • Control Group: Vehicle administration.

  • LPS Group: Vehicle + LPS administration.

  • AMDS Treatment Groups: AMDS (25, 50, 100 mg/kg) + LPS administration.

3. Dosing and Administration:

  • Administer AMDS or vehicle orally daily for 7 days.

  • On day 7, one hour after the final AMDS/vehicle administration, induce acute lung injury by intratracheal instillation of LPS (1.5 mg/kg).

4. Sample Collection and Analysis (6-24 hours post-LPS instillation):

  • Collect bronchoalveolar lavage fluid (BALF) by cannulating the trachea and lavaging the lungs with sterile PBS.

    • Centrifuge the BALF to separate the cell pellet and supernatant.

    • Count the total and differential inflammatory cells in the pellet.

    • Measure total protein concentration in the supernatant as an indicator of lung permeability.

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant using ELISA kits.

  • Euthanize mice and excise the lungs.

  • Fix the left lung for histological examination (H&E staining) to assess lung injury (e.g., edema, inflammatory cell infiltration).

  • Homogenize the right lung for Western blot analysis of NF-κB and MAPK signaling pathway proteins (p-p65, p-IκBα, p-ERK, p-p38, p-JNK).

Visualizations

Signaling Pathways and Experimental Workflows

AMDS_Hepatoprotective_Signaling cluster_stimulus Hepatotoxic Stimulus cluster_amds Intervention cluster_cellular Cellular Response cluster_outcome Pathological Outcome DMF DMF Macrophage Macrophage Activation (M1 Polarization) DMF->Macrophage OxidativeStress Oxidative Stress DMF->OxidativeStress AMDS AMDS AMDS->Macrophage NLRP3 NLRP3 Inflammasome Activation AMDS->NLRP3 NFkB NF-κB Pathway Activation AMDS->NFkB AMDS->OxidativeStress Macrophage->NLRP3 Macrophage->NFkB LiverInjury Liver Injury NLRP3->LiverInjury NFkB->LiverInjury OxidativeStress->LiverInjury

Caption: AMDS hepatoprotective signaling pathway.

Experimental_Workflow_Hepatotoxicity cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (Control, DMF, AMDS+DMF) Acclimatization->Grouping AMDS_Admin Daily Oral AMDS/Vehicle (7 days) Grouping->AMDS_Admin DMF_Induction DMF Injection (i.p.) (on Day 7) AMDS_Admin->DMF_Induction Sacrifice Euthanasia & Sample Collection (24h post-DMF) DMF_Induction->Sacrifice Biochem Serum Biochemical Analysis (ALT, AST, LDH) Sacrifice->Biochem Oxidative Liver Oxidative Stress Markers (MDA, GSH) Sacrifice->Oxidative Histo Histopathology (H&E Staining) Sacrifice->Histo Molecular Molecular Analysis (Western Blot: NF-κB, NLRP3) Sacrifice->Molecular Anti_Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus cluster_amds Intervention cluster_cellular Cellular Response cluster_outcome Pathological Outcome LPS LPS MAPK MAPK Pathway (ERK, p38, JNK) LPS->MAPK NFkB NF-κB Pathway (p65, IκBα) LPS->NFkB AMDS AMDS AMDS->MAPK AMDS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines LungInjury Acute Lung Injury Cytokines->LungInjury

References

Troubleshooting & Optimization

Technical Support Center: Challenges in Allyl Methyl Disulfide Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quantification of allyl methyl disulfide (AMDS) in complex matrices. It addresses common challenges and offers practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a volatile organosulfur compound and a known metabolite of sulfur-containing foods, most notably garlic.[1] Its quantification is important in various fields, including food science, to understand flavor profiles, and in clinical and toxicological studies as a biomarker for garlic consumption.[1][2] It is also investigated for its potential antioxidant and anti-inflammatory properties.[3]

Q2: What are the main challenges in quantifying this compound in complex matrices?

The primary challenges in quantifying this compound include:

  • Volatility and Thermal Instability: AMDS is highly volatile, which can lead to losses during sample preparation. It can also be susceptible to thermal degradation, especially during gas chromatography (GC) analysis.[2][4]

  • Low Concentrations: In many biological and environmental samples, AMDS is present at very low concentrations (ng/mL or lower), requiring highly sensitive analytical methods.[5][6]

  • Complex Matrices: Biological fluids (urine, blood, milk), food, and environmental samples contain numerous interfering compounds that can complicate the analysis.[7][8][9]

  • Matrix Effects: In mass spectrometry-based methods, co-eluting matrix components can cause ion suppression or enhancement, leading to inaccurate quantification.[7][8][10]

  • Reactivity: Disulfide bonds can be prone to reduction or rearrangement under certain analytical conditions.[11]

Q3: Which analytical techniques are most suitable for this compound quantification?

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile sulfur compounds like AMDS.[12][13] For sample introduction, headspace (HS) sampling and solid-phase microextraction (SPME) are frequently used to extract and concentrate the analyte from the sample matrix.[5] High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) can also be used, particularly for less volatile metabolites.[2]

Troubleshooting Guides

Problem 1: Poor Peak Shape and Resolution in Chromatography
  • Symptoms: Tailing, fronting, or broad peaks for this compound; co-elution with other matrix components.

  • Possible Causes:

    • Active sites in the GC inlet or column.

    • Inappropriate GC column phase or dimensions.

    • Suboptimal oven temperature program.

    • Column degradation.

  • Solutions:

    • Use a deactivated inlet liner and a column specifically designed for volatile sulfur compound analysis.

    • Employ a cold-on-column injection technique to minimize thermal degradation in the injector.[4]

    • Optimize the GC oven temperature program to ensure good separation from interfering peaks. A slower ramp rate can improve resolution.

    • Regularly condition the GC column according to the manufacturer's instructions.

Problem 2: Low Recovery and Significant Matrix Effects
  • Symptoms: Inconsistent and low recovery of AMDS during sample preparation; significant signal suppression or enhancement in the mass spectrometer.

  • Possible Causes:

    • Inefficient extraction method.

    • Loss of volatile analyte during sample preparation steps (e.g., evaporation).

    • Co-extraction of interfering matrix components.[9]

    • Ionization competition in the MS source.[10]

  • Solutions:

    • Optimize the sample preparation method. For SPME, factors like fiber coating, extraction time, and temperature need to be carefully evaluated.[5]

    • Use an isotopically labeled internal standard (e.g., d3-allyl methyl sulfide) to compensate for both analyte loss and matrix effects.[2][4]

    • Perform a matrix effect study by comparing the response of the analyte in a pure solvent to its response in the sample matrix.[8]

    • Employ more selective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds.[7][9]

    • Dilute the sample to minimize the concentration of matrix components, if the analyte concentration is sufficiently high.[10]

Problem 3: Instability of this compound during Sample Preparation and Analysis
  • Symptoms: Disappearance or degradation of the AMDS peak over time or upon injection.

  • Possible Causes:

    • Thermal degradation in the GC inlet.

    • Oxidation or reaction with other sample components.

    • Adsorption to active sites in the analytical system.

  • Solutions:

    • Use a lower injector temperature or a cold-on-column injection technique.[4]

    • Analyze samples as quickly as possible after collection and preparation. Store samples at low temperatures (e.g., -20°C or lower) until analysis.[2]

    • Ensure the entire analytical system, from the syringe to the detector, is properly deactivated.

    • Consider derivatization to a more stable compound, although this adds complexity to the sample preparation.

Problem 4: Co-elution with Interfering Compounds
  • Symptoms: The AMDS peak is not baseline-separated from other peaks, making accurate integration and quantification difficult.

  • Possible Causes:

    • The GC column does not provide sufficient selectivity for the sample matrix.

    • The oven temperature program is not optimized.

  • Solutions:

    • Use a GC column with a different stationary phase to alter the elution order of compounds. A two-dimensional GC (GCxGC) system can provide superior separation for very complex samples.[2]

    • Optimize the oven temperature program, including initial temperature, ramp rates, and final hold time.

    • Use high-resolution mass spectrometry (HRMS) to distinguish between AMDS and co-eluting interferences based on their exact mass.

    • In tandem mass spectrometry (MS/MS), use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly selective detection.[2]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for AMDS in Biological Fluids

This protocol is a general guideline and should be optimized for the specific matrix and instrumentation.

  • Sample Preparation:

    • Place a known volume (e.g., 1-5 mL) of the liquid sample (e.g., urine, saliva) into a headspace vial.

    • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.[5]

    • Add an appropriate amount of isotopically labeled internal standard.

    • Immediately seal the vial with a PTFE-faced septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 35-60°C).[5]

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.[5]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated GC inlet for thermal desorption (e.g., 250°C for 2-5 minutes).

    • Start the GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

This is a representative GC-MS method that can be adapted.

  • Gas Chromatograph (GC):

    • Injection: Splitless or cold-on-column.[4]

    • Injector Temperature: 240-250°C (if not using cold-on-column).

    • Column: A non-polar column (e.g., DB-5) or a more polar column (e.g., FFAP) can be used depending on the required selectivity.[2][4] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[4]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2-7 minutes.[2][4]

      • Ramp 1: Increase to 140°C at 10°C/min.[2]

      • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.[2]

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[2][4]

    • Monitored Ions for AMDS: m/z 88 (quantifier) and m/z 91 for the deuterated internal standard.[2][4] Other characteristic ions can be used as qualifiers.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Volatile Sulfur Compounds
Extraction MethodAnalyteMatrixRecovery (%)RSD (%)Reference
HS-SPMEThis compoundSimulated Wine>95<10[5]
Liquid-Liquid ExtractionAllyl Methyl SulfideUrine85-110<15[2]
Passive Flux SamplerThis compoundSkin Emanations98.92.8[14]
Table 2: Representative GC-MS Parameters for this compound Analysis
ParameterSettingReference
GC Column DB-5 (30 m x 0.25 mm, 0.25 µm)[4]
Injection Mode Cold-on-column[4]
Carrier Gas Helium (2.0 mL/min)[4]
Oven Program 40°C (7 min) -> 8°C/min to 250°C (5 min)[4]
MS Ionization Electron Ionization (70 eV)
MS Acquisition Selected Ion Monitoring (SIM)[2][4]
Quantifier Ion (AMDS) m/z 88[2][4]
Internal Standard Ion m/z 91 (for ²H₃-AMS)[2][4]

Visual Guides

troubleshooting_workflow start Poor Peak Shape or Resolution check_column Check GC Column and Inlet Liner start->check_column check_program Optimize Oven Temperature Program check_column->check_program OK? replace_consumables Replace Liner and/or Column check_column->replace_consumables Degraded? adjust_program Adjust Ramp Rates and Hold Times check_program->adjust_program Suboptimal? check_injection Evaluate Injection Technique check_program->check_injection OK? end_good Problem Resolved replace_consumables->end_good adjust_program->end_good use_cold_on_column Implement Cold-on-Column Injection check_injection->use_cold_on_column Thermal Degradation Suspected? end_bad Consult Instrument Specialist check_injection->end_bad OK? use_cold_on_column->end_good

Caption: Troubleshooting workflow for poor peak shape.

sample_prep_workflow start Sample Collection (e.g., Urine) add_is Add Isotopically Labeled Internal Standard start->add_is add_salt Add Salt (for HS-SPME) add_is->add_salt lle Liquid-Liquid Extraction add_is->lle hs_spme Headspace SPME add_salt->hs_spme desorption Thermal Desorption in GC Inlet hs_spme->desorption concentration Concentrate Extract lle->concentration gc_ms GC-MS Analysis (SIM Mode) desorption->gc_ms concentration->gc_ms quantification Quantification using Calibration Curve gc_ms->quantification

References

Preventing thermal degradation of Allyl methyl disulfide during analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the analysis of allyl methyl disulfide (AMDS), with a focus on preventing thermal degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMDS) and why is its analysis important?

This compound is an organosulfur compound and a key metabolite of garlic (Allium sativum) consumption.[1] Its analysis is crucial in food science, pharmacology, and clinical research to understand the bioavailability, metabolism, and potential therapeutic effects of garlic-derived compounds.[1]

Q2: What are the main challenges in the analysis of AMDS?

The primary challenge in analyzing AMDS is its thermal lability. Like many organosulfur compounds, AMDS is susceptible to degradation at elevated temperatures commonly used in analytical techniques such as gas chromatography (GC).[2] This degradation can lead to inaccurate quantification and misinterpretation of results.

Q3: What are the signs of thermal degradation of AMDS in a GC analysis?

Signs of thermal degradation during GC analysis include:

  • Poor peak shape: Tailing or fronting of the AMDS peak.

  • Reduced analyte response: Lower peak area than expected, indicating loss of the compound.

  • Appearance of ghost peaks: The presence of unexpected peaks in the chromatogram, which may correspond to degradation products.

  • Poor reproducibility: Inconsistent results across multiple injections.

Q4: What are the primary degradation products of AMDS?

While specific studies on the thermal degradation products of pure AMDS are limited, based on the analysis of related sulfur compounds from garlic, potential degradation products include diallyl disulfide, diallyl trisulfide, and various other sulfides and polysulfides.[3][4] The degradation pathway likely involves the cleavage of the disulfide bond.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the GC inlet or column: Silanol groups on the liner or column can interact with the sulfur atoms in AMDS.- Use a deactivated inlet liner (e.g., silanized). - Regularly replace the inlet liner and septum. - Trim the first few centimeters of the GC column.
Improper column installation: Creates dead volume and turbulence.- Ensure a clean, 90-degree cut of the column. - Install the column at the correct depth in the inlet and detector as per the manufacturer's instructions.
Low or No Signal Analyte degradation in the hot inlet: High temperatures cause AMDS to break down before reaching the detector.- Lower the injector temperature. - Use a gentler injection technique like cold-on-column or Programmed Temperature Vaporization (PTV).
Leaks in the system: Loss of sample and carrier gas.- Perform a leak check of the GC system, especially at the inlet fittings.
Ghost Peaks Carryover from previous injections: Residual AMDS or its degradation products in the inlet or column.- Bake out the column at a high temperature (within its limits). - Clean or replace the inlet liner.
Septum bleed: Degradation of the septum at high temperatures releases volatile compounds.- Use a high-quality, low-bleed septum. - Do not overtighten the septum nut.
Poor Reproducibility Inconsistent sample vaporization: Fluctuations in inlet temperature or injection speed.- Optimize the injection parameters, including temperature and injection speed. - Use an autosampler for consistent injections.
Degradation of AMDS in the sample vial: AMDS may be unstable in certain solvents or over time.- Prepare samples fresh and analyze them promptly. - Store stock solutions at low temperatures.

Experimental Protocols

Protocol 1: GC-MS Analysis with Cold-on-Column Injection

This method minimizes thermal stress on the analyte by introducing the sample directly onto a cool column.

  • Instrumentation:

    • Gas chromatograph with a cold-on-column (COC) inlet system.

    • Mass spectrometer (MS) detector.

  • Sample Preparation:

    • Dilute the AMDS sample in a suitable solvent (e.g., hexane or dichloromethane).

  • GC-MS Parameters:

    • Inlet: Cold-on-column, track oven temperature.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

Protocol 2: HPLC-MS/MS Analysis

This method avoids high temperatures altogether, making it ideal for thermally labile compounds.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC).

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Dilute the AMDS sample in the initial mobile phase.

  • HPLC-MS/MS Parameters:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • MS/MS Parameters:

      • Ionization Mode: Positive ESI.

      • Monitor the precursor-to-product ion transition for AMDS (e.g., m/z 121 -> m/z 73).

Quantitative Data Summary

Due to the limited availability of specific thermal degradation kinetic data for this compound, the following table provides illustrative data for related, thermally labile organosulfur compounds from garlic to emphasize the importance of analytical conditions.

Compound Analytical Condition Observation Reference
AllicinHeated at 70°C71% degradation after 5 minutes[5]
AllicinHeated at 80°C80% degradation after 5 minutes[5]
AllicinHeated at 90°C85% degradation after 5 minutes[5]
Diallyl trisulfideGC-FID analysisThermal decomposition observed[6]

Visualizations

thermal_degradation_pathway AMDS This compound (C4H8S2) Heat High Temperature (e.g., GC Inlet) Cleavage S-S Bond Cleavage Heat->Cleavage Induces Allyl_radical Allyl Radical Cleavage->Allyl_radical Methylthio_radical Methylthio Radical Cleavage->Methylthio_radical Recombination Radical Recombination Allyl_radical->Recombination Methylthio_radical->Recombination DADS Diallyl Disulfide Recombination->DADS DMDS Dimethyl Disulfide Recombination->DMDS Other Other Sulfides & Polysulfides Recombination->Other

Caption: Proposed thermal degradation pathway of this compound.

experimental_workflow cluster_gc GC-based Analysis (Thermal) cluster_lc LC-based Analysis (Non-Thermal) Sample_GC Sample Preparation Splitless Split/Splitless Injection (High Temperature) Sample_GC->Splitless COC Cold-on-Column Injection Sample_GC->COC PTV PTV Injection (Temperature Programmed) Sample_GC->PTV Degradation Potential Degradation Splitless->Degradation Analysis_GC GC Separation & MS Detection COC->Analysis_GC PTV->Analysis_GC Degradation->Analysis_GC Sample_LC Sample Preparation HPLC HPLC Separation Sample_LC->HPLC SFC SFC Separation Sample_LC->SFC Analysis_LC MS/MS Detection HPLC->Analysis_LC SFC->Analysis_LC troubleshooting_logic cluster_inlet Inlet Troubleshooting cluster_column Column Troubleshooting cluster_method Method Optimization Problem Poor Chromatographic Results (e.g., Peak Tailing, Low Signal) Check_Inlet Check Inlet System Problem->Check_Inlet Check_Column Check GC Column Problem->Check_Column Check_Method Review Method Parameters Problem->Check_Method Liner Replace Liner & Septum Check_Inlet->Liner Leak Check for Leaks Check_Inlet->Leak Temp Lower Inlet Temperature Check_Inlet->Temp Installation Re-install Column Check_Column->Installation Trim Trim Column Check_Column->Trim Condition Condition Column Check_Column->Condition Injection Use Cold-on-Column or PTV Check_Method->Injection Flow Optimize Carrier Gas Flow Check_Method->Flow Oven Adjust Oven Program Check_Method->Oven

References

Enhancing the stability of Allyl methyl disulfide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of allyl methyl disulfide in solution during their experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solutions

Symptoms:

  • Loss of characteristic garlic-like odor.

  • Inconsistent results in bioassays.

  • Appearance of unknown peaks in chromatography analysis.

  • Decrease in the concentration of this compound over a short period.

Possible Causes & Solutions:

Possible Cause Recommended Solution Rationale
Hydrolysis Adjust the pH of the solution to a slightly acidic range (pH 3-5).Disulfide bonds can be susceptible to hydrolysis, especially at neutral to basic pH. Maintaining a slightly acidic environment can slow down this degradation pathway.
Oxidation 1. De-gas the solvent before preparing the solution. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Consider adding antioxidants such as Butylated hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol) at low concentrations (e.g., 0.01-0.1%).This compound can be oxidized, leading to the formation of sulfoxides and sulfones. Removing dissolved oxygen and using antioxidants can mitigate oxidative degradation.
Thiol-Disulfide Exchange If the solution contains free thiols (e.g., from other components like cysteine), consider using a chelating agent like EDTA to sequester metal ions that can catalyze these reactions.Thiol-disulfide exchange reactions can lead to the degradation of this compound.

Experimental Protocol: pH Adjustment and Inert Atmosphere

  • Buffer Preparation: Prepare a buffer solution within the pH range of 3-5 (e.g., citrate buffer).

  • Degassing: Sparge the buffer with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Preparation of Stock Solution: In a glove box or under a continuous stream of inert gas, dissolve the this compound in the de-gassed buffer to the desired concentration.

  • Storage: Store the solution in a tightly sealed container, with the headspace flushed with inert gas, at a low temperature (2-8°C) and protected from light.

Issue 2: Volatility and Loss of Compound During Handling and Storage

Symptoms:

  • A noticeable decrease in concentration even with proper chemical stabilization.

  • Strong odor in the laboratory environment.

Possible Causes & Solutions:

Possible Cause Recommended Solution Rationale
High Volatility 1. Work in a well-ventilated fume hood to minimize inhalation exposure. 2. Use tightly sealed containers (e.g., vials with PTFE-lined septa). 3. Minimize headspace in the storage container. 4. Prepare solutions at low temperatures.This compound is a volatile compound, and loss can occur through evaporation.
Inadequate Storage Temperature Store solutions at low temperatures (2-8°C or frozen at -20°C for longer-term storage).Lowering the temperature reduces the vapor pressure of the compound, thus minimizing evaporative losses.

Experimental Protocol: Encapsulation with Cyclodextrins

This protocol describes a method to prepare a more stable aqueous solution of this compound through complexation with β-cyclodextrin.

  • Preparation of β-Cyclodextrin Solution: Prepare a saturated solution of β-cyclodextrin in your desired aqueous buffer at room temperature.

  • Complexation: Slowly add a pre-weighed amount of this compound to the β-cyclodextrin solution while stirring vigorously. The molar ratio of this compound to β-cyclodextrin can be optimized, but a 1:1 ratio is a good starting point.

  • Equilibration: Continue stirring the mixture for several hours (e.g., 4-6 hours) at room temperature to allow for the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved material is present, filter the solution through a 0.22 µm filter.

  • Storage: Store the resulting solution in a tightly sealed, light-protected container at 2-8°C.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathways for this compound in solution are believed to be hydrolysis (especially at neutral to basic pH), oxidation to form sulfoxides and sulfones, and thiol-disulfide exchange reactions in the presence of free thiols. Due to its volatility, evaporative loss is also a significant factor.

Q2: What is the expected shelf-life of an this compound solution?

A2: The shelf-life is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen. In a non-stabilized aqueous solution at room temperature, significant degradation can be expected within hours to days. For instance, in rat erythrocytes, its half-life is very short, around 6 minutes, highlighting its potential instability in biological matrices[1][2]. When properly stabilized (e.g., acidic pH, low temperature, inert atmosphere, or encapsulation), the shelf-life can be extended to weeks or even months. It is crucial to perform stability studies under your specific experimental conditions.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures increase the rate of chemical degradation reactions and also increase the volatility of this compound, leading to faster loss of the compound. Therefore, it is always recommended to store solutions at low temperatures (2-8°C) and to minimize exposure to elevated temperatures during experiments.

Q4: Is this compound sensitive to light?

A4: While specific photodegradation studies on this compound are not extensively available, organosulfur compounds, in general, can be sensitive to light. It is a good laboratory practice to protect solutions of this compound from light by using amber-colored vials or by wrapping containers in aluminum foil.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: Gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID) is a common and effective method for quantifying the volatile this compound. High-performance liquid chromatography (HPLC) with a UV detector can also be used, although it may require derivatization for better sensitivity.

Signaling Pathways and Workflows

degradation_pathway AMDS This compound Degradation Degradation AMDS->Degradation Volatility Evaporation AMDS->Volatility Hydrolysis Hydrolysis (Neutral/Basic pH) Degradation->Hydrolysis Oxidation Oxidation (Presence of O2) Degradation->Oxidation ThiolExchange Thiol-Disulfide Exchange (Presence of R-SH) Degradation->ThiolExchange Products Degradation Products (e.g., Allyl Mercaptan, Sulfoxides) Hydrolysis->Products Oxidation->Products ThiolExchange->Products Loss Loss of Compound Volatility->Loss

Degradation pathways of this compound.

stabilization_workflow cluster_prep Solution Preparation cluster_stabilize Stabilization Strategies cluster_storage Storage and Handling Start Start: Prepare Solution ChooseSolvent Choose Appropriate Solvent (e.g., Buffered Aqueous, Organic) Start->ChooseSolvent AddAMDS Add this compound ChooseSolvent->AddAMDS ControlpH Control pH (Acidic: pH 3-5) AddAMDS->ControlpH InertAtmosphere Use Inert Atmosphere (N2 or Ar) AddAMDS->InertAtmosphere AddAntioxidant Add Antioxidant (e.g., BHT) AddAMDS->AddAntioxidant UseCyclodextrin Encapsulate with Cyclodextrin AddAMDS->UseCyclodextrin StoreCold Store at Low Temperature (2-8°C or -20°C) ControlpH->StoreCold InertAtmosphere->StoreCold AddAntioxidant->StoreCold UseCyclodextrin->StoreCold ProtectLight Protect from Light StoreCold->ProtectLight SealTightly Use Tightly Sealed Containers ProtectLight->SealTightly End End SealTightly->End Stable Solution

Workflow for enhancing this compound stability.

References

Overcoming co-elution of sulfur compounds in garlic analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Analysis of Sulfur Compounds in Garlic. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic analysis of garlic's complex organosulfur compounds.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in the context of garlic analysis, and why is it a significant problem?

A: Co-elution occurs when two or more distinct organosulfur compounds are not sufficiently separated by the chromatography system (HPLC or GC) and elute from the column at nearly the same time.[1][2] This results in a single, merged, or asymmetric chromatographic peak. It is a significant problem because it compromises both qualitative identification and quantitative analysis, leading to inaccurate measurements of key bioactive compounds like allicin, its precursors (e.g., alliin), and its transformation products (e.g., diallyl disulfide, ajoenes).[1]

Q2: I'm seeing a single broad or shouldered peak where I expect multiple sulfur compounds. How can I confirm if this is co-elution?

A: Visual inspection of the peak for asymmetry, such as a "shoulder," is the first sign of potential co-elution.[1][3] For definitive confirmation, more advanced detectors are invaluable:

  • Diode Array Detector (DAD/PDA) for HPLC: A DAD collects multiple UV spectra across the peak's elution. If the spectra are identical, the peak is likely pure. If they differ, co-elution is occurring.[1][3]

  • Mass Spectrometry (MS) for HPLC or GC: An MS detector can analyze the mass-to-charge ratios (m/z) of the ions across the peak. A shift in the mass spectral profile from the beginning to the end of the peak is a strong indicator of co-elution.[1][3]

Q3: My sample preparation involves crushing fresh garlic. Could this be contributing to co-elution issues?

A: Yes, absolutely. Intact garlic cloves primarily contain stable precursors like S-allyl-cysteine-S-oxide (alliin).[4] When garlic is crushed or cut, the enzyme alliinase is released, rapidly converting alliin into the highly reactive compound allicin.[4][5] Allicin itself is unstable and quickly transforms into a complex mixture of other sulfur compounds, including diallyl sulfides, dithiins, and ajoenes.[5][6] This rapid generation of numerous related compounds increases the complexity of the sample matrix, making co-elution more likely. Therefore, controlling the sample preparation process is critical to minimize artificial errors and variability.[5]

Q4: What are the primary strategies to resolve the co-elution of sulfur compounds in my garlic analysis?

A: The primary strategies involve optimizing your chromatographic method to improve resolution. This can be approached systematically by adjusting parameters related to the mobile phase (for HPLC), stationary phase (column), and temperature (for GC). Advanced techniques like two-dimensional chromatography can also be employed for highly complex samples.[2][7]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides specific solutions to common co-elution problems encountered during the HPLC and GC analysis of garlic organosulfur compounds.

Problem 1: Poor separation of early-eluting polar compounds (e.g., Alliin, Methiin, Cycloalliin) in Reverse-Phase HPLC.
  • Potential Cause: The mobile phase is too strong, causing the compounds to elute too quickly near the void volume without sufficient interaction with the stationary phase.[1]

  • Suggested Solutions:

    • Weaken the Mobile Phase: Increase the proportion of the aqueous component (e.g., water with a buffer or acid modifier) in your mobile phase. For example, if using a methanol-water gradient, start with a lower initial concentration of methanol.[1][3]

    • Adjust pH: The pH of the mobile phase can alter the ionization state and, therefore, the retention of acidic or basic compounds. Experiment with adding a modifier like formic acid (0.1-0.2%) to the aqueous phase.[8]

    • Change Stationary Phase: If mobile phase optimization fails, consider a column with a different chemistry. A polar-embedded phase or a phenyl-hexyl column can offer different selectivity compared to a standard C18 column.[2]

Problem 2: Co-elution of volatile, less polar sulfur compounds (e.g., Diallyl Sulfide, Diallyl Disulfide) in GC analysis.
  • Potential Cause: The column's stationary phase chemistry is not providing adequate selectivity, or the oven temperature program is not optimized.

  • Suggested Solutions:

    • Optimize Temperature Program: Decrease the initial ramp rate of your oven temperature program. A slower ramp allows more time for compounds with similar boiling points to interact differently with the stationary phase, improving separation.[7]

    • Select a Different Stationary Phase: The choice of stationary phase is critical. For general-purpose analysis of these compounds, a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) is common.[7] For better separation of polarizable sulfur compounds, consider a more polar stationary phase, such as a WAX or a mid-polarity phase like a DB-624.[7][9]

    • Increase Column Length or Decrease Internal Diameter: Using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter increases the number of theoretical plates, enhancing separation efficiency.[7]

Problem 3: Isomeric compounds (e.g., cis/trans isomers) are not separating.
  • Potential Cause: The current analytical conditions (mobile and stationary phase) do not provide enough selectivity to differentiate between the subtle structural differences of isomers.[2]

  • Suggested Solutions:

    • Change Mobile Phase Solvent: In HPLC, switching from methanol to acetonitrile (or vice versa) in the mobile phase can alter selectivity (the alpha term in the resolution equation) and resolve isomers.[2][3]

    • Modify Column Temperature: Both HPLC and GC separations can be sensitive to temperature. Systematically evaluate the effect of different column temperatures on the separation.[2]

    • Use a Specialized Column: For certain isomers, specialized columns may be necessary. For example, silver-ion HPLC (Ag+-HPLC) can separate compounds based on the number and geometry of double bonds.[2]

Experimental Protocols & Data

Protocol 1: HPLC-UV Analysis of Water-Soluble Organosulfur Compounds

This method is adapted for the simultaneous analysis of polar precursors like alliin and related compounds.

  • Sample Preparation:

    • Homogenize 1g of fresh garlic clove in 10 mL of a 90% methanol solution containing 0.01 N hydrochloric acid to inactivate the alliinase enzyme.[10]

    • Alternatively, for enzymatic conversion studies, use deionized water.[11]

    • Vortex the mixture vigorously and centrifuge.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[12]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12][13]

    • Mobile Phase: A gradient elution is often required. For example, start with 100% Solvent A (e.g., 0.2% formic acid in water) and ramp up to a percentage of Solvent B (e.g., acetonitrile).[8]

    • Flow Rate: 0.8 - 1.0 mL/min.[13]

    • Detection: UV detector set at 195-210 nm for non-derivatized compounds or 254 nm for compounds with sufficient chromophores like allicin.[5][8][13]

    • Column Temperature: 25 °C.[8]

Protocol 2: GC-MS Analysis of Volatile Organosulfur Compounds

This method is suitable for analyzing the volatile compounds formed after crushing garlic.

  • Sample Preparation (Headspace Analysis):

    • Place a known weight (e.g., 1.0 g) of freshly crushed garlic powder or homogenate into a 20 mL headspace vial.[14]

    • Incubate the vial at a set temperature (e.g., 80 °C) for a specific time (e.g., 15 min) to allow volatile compounds to partition into the headspace.[14]

    • Automatically inject a sample of the headspace gas onto the GC column.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]

    • Oven Program: Start at a low temperature (e.g., 35-40 °C), hold for a few minutes, then ramp at 10-15 °C/min to a final temperature of 220-250 °C.[14][15]

    • Injector Temperature: 250 °C.[15]

    • MS Detector: Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.[14]

Data Summary: Comparison of Chromatographic Columns

The choice of column is critical for achieving separation. The following table summarizes common column types and their applications in garlic analysis.

Chromatography Type Column Stationary Phase Target Compounds Separation Principle Reference
Reverse-Phase HPLC Octadecylsilane (C18)Alliin, S-allylcysteine, γ-glutamyl peptidesHydrophobic interactions[8][10]
Normal-Phase HPLC Aminopropyl-bonded or SilicaAlliin, isoalliin, methiin, cycloalliinPolar interactions[6][10]
Gas Chromatography 5% Phenyl-methylpolysiloxaneDiallyl sulfide, Diallyl disulfide, DithiinsSeparation primarily by boiling point and weak polarity[4][7]
Gas Chromatography Polyethylene Glycol (WAX)Volatile sulfur compoundsSeparation by boiling point and polarity[7]

Visual Guides

Workflow for Troubleshooting Co-elution

The following diagram outlines a logical workflow for identifying and resolving co-elution issues in your chromatographic analysis.

CoElution_Troubleshooting start Observe Peak Asymmetry (Broadening, Shoulder) confirm Confirm Co-elution start->confirm dad_ms Use DAD for Peak Purity or MS for m/z Scan confirm->dad_ms How? optimize Optimize Existing Method confirm->optimize No advanced detector available dad_ms->optimize Co-elution confirmed mobile_phase Adjust Mobile Phase (Gradient, pH, Solvent) optimize->mobile_phase Step 1 temp Modify Column Temperature mobile_phase->temp flow Adjust Flow Rate temp->flow check_res Resolution Improved? flow->check_res change_col Change Stationary Phase (Different Column Chemistry) check_res->change_col No finish Problem Resolved check_res->finish Yes change_col->check_res Re-evaluate advanced Consider Advanced Techniques (e.g., 2D-GC/LC) change_col->advanced Still unresolved advanced->finish

A logical workflow for troubleshooting peak co-elution.

Formation Pathway of Key Garlic Sulfur Compounds

Understanding the chemical transformations that occur upon crushing garlic can help anticipate which compounds might be present in your sample and potentially co-elute.

Garlic_Chemistry_Pathway alliin Alliin (S-allyl-cysteine-S-oxide) (Stable in intact garlic) crush Crushing / Cutting (Releases Alliinase) alliin->crush Tissue Disruption allicin Allicin (Highly Reactive) crush->allicin Enzymatic Conversion transformation Spontaneous Transformation (Solvent, Temp, pH dependent) allicin->transformation dads Diallyl Sulfides (DAS, DADS, DATS) transformation->dads vinyldithiins Vinyldithiins transformation->vinyldithiins ajoene (E,Z)-Ajoene transformation->ajoene

References

Technical Support Center: Optimizing Headspace Solid-Phase Microextraction for Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of volatile sulfur compounds (VSCs) using headspace solid-phase microextraction (HS-SPME). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful optimization of your analytical methods.

Troubleshooting Guide

This section addresses specific issues that may arise during the HS-SPME of volatile sulfur compounds.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal - Inappropriate SPME fiber selection.- Suboptimal extraction time or temperature.- High ethanol concentration in the sample matrix, which can decrease method sensitivity.[1] - Insufficient desorption time or temperature.- Analyte degradation or adsorption to sample vial surfaces.[2]- Fiber Selection: For a broad range of VSCs, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended.[1][3][4] Carboxen/PDMS fibers are also effective, particularly for trace-level analysis.[5][6] - Optimize Extraction Parameters: Systematically evaluate extraction time (typically 15-60 min) and temperature (typically 30-70°C).[3][4][7][8] - Sample Dilution: For alcoholic samples, diluting the sample to a lower ethanol concentration (e.g., 2.5% v/v) can significantly improve sensitivity.[1][3][4] - Desorption: Ensure complete desorption by using an appropriate temperature (e.g., 250°C) and time (e.g., 2-5 min) in the GC inlet.[2][9] - Inert Surfaces: Use vials with PTFE/silicone septa and consider silanizing glassware to minimize surface adsorption of reactive VSCs.[2][5]
Poor Reproducibility (High %RSD) - Inconsistent sample volume, headspace volume, or fiber positioning.- Matrix effects from sample to sample.- Fiber degradation or carryover from previous injections.- Inconsistent agitation.- Standardize Procedure: Maintain consistent sample and headspace volumes. Ensure the SPME fiber is placed at the same depth in the headspace for each extraction.[10] - Internal Standards: Use an appropriate internal standard to compensate for matrix variations.[11] - Fiber Conditioning & Cleaning: Properly condition new fibers and clean them between injections to prevent carryover.[5] - Consistent Agitation: Use consistent agitation (stirring or shaking) during extraction to ensure equilibrium is reached reproducibly.[9][10]
Peak Tailing or Broadening - Incomplete or slow desorption of analytes from the SPME fiber.- Inappropriate GC inlet liner.- Column overload.- Optimize Desorption: Increase the desorption temperature and/or time. - Inlet Liner: Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to ensure a fast transfer of analytes to the GC column.[10] - Reduce Analyte Concentration: If overloading is suspected, dilute the sample or reduce the extraction time.
Competitive Adsorption on the Fiber - High concentrations of certain VSCs can displace lower molecular weight VSCs from the fiber, leading to inaccurate quantification.[2] This is particularly noted with Carboxen-based fibers.[2]- Use of Appropriate Standards: Whenever possible, use a standard mixture that closely mimics the composition of the sample.[2] Single-component standards may not be valid for quantitation of multicomponent mixtures.[2] - Consider Fiber Type: Polydimethylsiloxane (PDMS) coated fibers extract analytes via a non-competitive absorption mechanism and may be less affected by sample composition.[2] - Method Validation: Carefully validate the method for the specific mixture of VSCs being analyzed.
Matrix Effects in Complex Samples (e.g., Wine, Biological Fluids) - High concentrations of ethanol or other matrix components can significantly suppress the extraction efficiency of VSCs.[11]- Matrix Modification: - Salting-out: Add a salt, such as NaCl (typically 20-30% w/v), to the sample to increase the ionic strength and promote the partitioning of VSCs into the headspace.[1][3][4] - pH Adjustment: Adjusting the sample pH can be beneficial for certain VSCs. - Dilution: Diluting the sample with water can mitigate matrix effects.[1][3][4]

Frequently Asked Questions (FAQs)

1. Which SPME fiber is best for volatile sulfur compounds?

For a broad range of VSCs, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a common and effective choice.[3][4] Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are also frequently used, especially for their high sensitivity in trace analysis.[6][11] The optimal fiber may depend on the specific VSCs of interest and the sample matrix.

2. How can I improve the sensitivity of my HS-SPME method for VSCs?

Several strategies can be employed to enhance sensitivity:

  • Optimize Extraction Time and Temperature: Longer extraction times and higher temperatures (within a certain range) generally increase the amount of analyte extracted, until equilibrium is reached.[3][10]

  • Salt Addition: Adding salt (e.g., NaCl) to the sample can increase the volatility of the analytes, leading to higher concentrations in the headspace.[1][3][4]

  • Sample Agitation: Agitation during extraction helps to accelerate the mass transfer of analytes from the sample to the headspace.[9][10]

  • Sample Dilution (for alcoholic matrices): In samples with high ethanol content, such as spirits, diluting the sample to a lower ethanol concentration can significantly improve the extraction efficiency of VSCs.[1][3][4]

3. What are the optimal extraction time and temperature for VSCs?

The optimal time and temperature are analyte and matrix-dependent and should be determined experimentally. However, common starting points are:

  • Extraction Time: 15 to 60 minutes.[3][4][7][8]

  • Extraction Temperature: 30°C to 70°C.[3][4][7][8]

It's important to note that for some volatile compounds, excessively high temperatures can decrease the amount of analyte adsorbed onto the fiber.[10]

4. Should I use an internal standard?

Yes, using an internal standard is highly recommended, especially for quantitative analysis in complex matrices. An internal standard helps to correct for variations in extraction efficiency and instrument response. The ideal internal standard should be chemically similar to the analytes of interest but not present in the sample.[11]

5. What is the "salting-out" effect and how does it help?

The "salting-out" effect involves adding a salt (commonly NaCl) to the aqueous sample.[1][3][4] This increases the ionic strength of the solution, which decreases the solubility of the volatile organic compounds and promotes their transfer from the liquid phase to the headspace, thereby increasing the extraction efficiency.

Experimental Protocols

Protocol 1: General HS-SPME Method for VSCs in Aqueous Samples

This protocol provides a general starting point for the analysis of VSCs. Optimization will be required for specific applications.

Materials:

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS[3][4]

  • Headspace Vials: 20 mL with PTFE/silicone septa[3]

  • Sodium Chloride (NaCl)

  • Internal Standard (IS) solution (e.g., ethyl methyl sulfide)[12]

  • Sample

Procedure:

  • Place 10 mL of the sample into a 20 mL headspace vial.[3]

  • If using an internal standard, add a known amount to the vial.

  • Add NaCl to the desired concentration (e.g., 2 g for a 20% w/v concentration in a 10 mL sample).[3][4]

  • Immediately seal the vial.

  • Incubate the vial at the desired temperature (e.g., 35°C) for a set time (e.g., 15 minutes) to allow for equilibration.[3][4]

  • Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) with agitation.[3][4]

  • Retract the fiber and immediately insert it into the GC inlet for thermal desorption.

  • Desorb the analytes at an optimized temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes).[2]

Protocol 2: HS-SPME for VSCs in High-Ethanol Samples (e.g., Spirits)

Procedure:

  • Dilute the sample with deionized water to an ethanol concentration of approximately 2.5% v/v.[1][3][4]

  • Follow steps 1-8 from Protocol 1, using the diluted sample. The addition of 1% EDTA has also been shown to improve sensitivity in some cases.[3][4]

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Condition 4OutcomeReference
SPME Fiber 100 µm PDMS85 µm PA85 µm CAR/PDMS50/30 µm DVB/CAR/PDMSDVB/CAR/PDMS showed the best overall performance for a wide range of VSCs.[3]
NaCl Concentration 0% w/v10% w/v20% w/v30% w/vThe highest peak areas for most VSCs were achieved at 20% w/v NaCl.[3]
Extraction Time 15 min30 min45 min-A significant increase in total peak area was observed when increasing the extraction time from 15 to 30 minutes.[3][4]
Extraction Temperature 35°C50°C70°C-35°C was found to be optimal in one study for fruit brandy.[1][4] Higher temperatures (up to 70°C) are also commonly used.[7][8][1][4][7][8]
Ethanol Concentration 10% v/v5% v/v2.5% v/v-Decreasing the ethanol concentration to 2.5% v/v significantly improved the sensitivity of the method.[3][4]

Visualizations

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Sample in Vial Additives Add Salt / IS Sample->Additives Seal Seal Vial Additives->Seal Equilibrate Equilibration (Heating & Agitation) Seal->Equilibrate Extract Headspace Extraction (Expose Fiber) Equilibrate->Extract Desorb Thermal Desorption (GC Inlet) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect

Caption: Experimental workflow for HS-SPME-GC-MS analysis of VSCs.

Troubleshooting_Logic Start Low or No Signal CheckFiber Is the SPME fiber appropriate for VSCs? Start->CheckFiber CheckParams Are extraction time and temperature optimized? CheckFiber->CheckParams Yes SolutionFiber Select DVB/CAR/PDMS or CAR/PDMS fiber CheckFiber->SolutionFiber No CheckMatrix Is there a matrix effect (e.g., high ethanol)? CheckParams->CheckMatrix Yes SolutionParams Optimize time (15-60 min) and temp (30-70°C) CheckParams->SolutionParams No CheckDesorption Is desorption complete? CheckMatrix->CheckDesorption No SolutionMatrix Dilute sample or add salt (salting-out) CheckMatrix->SolutionMatrix Yes SolutionDesorption Increase desorption temperature and/or time CheckDesorption->SolutionDesorption No End Signal Improved CheckDesorption->End Yes SolutionFiber->CheckParams SolutionParams->CheckMatrix SolutionMatrix->CheckDesorption SolutionDesorption->End

Caption: Troubleshooting logic for low signal in VSC analysis.

References

Refinement of Allyl methyl disulfide synthesis protocols for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of allyl methyl disulfide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound, an unsymmetrical disulfide, involve the reaction of an allyl thiol derivative with a methyl sulfur electrophile, or vice-versa. Common starting materials include allyl mercaptan, methyl mercaptan, allyl halides (e.g., allyl bromide or chloride), and methyl disulfides or their derivatives.

Q2: What are the main challenges in synthesizing unsymmetrical disulfides like this compound?

A2: A primary challenge is preventing the formation of symmetrical disulfides (diallyl disulfide and dimethyl disulfide) through disproportionation or side reactions.[1][2] This occurs due to the relatively low bond energy of the disulfide bond, which can lead to scrambling (thiol-disulfide exchange) under certain conditions.[1] Achieving high selectivity for the desired unsymmetrical product is crucial.

Q3: How can I purify this compound?

A3: Purification of this compound is typically achieved through vacuum distillation or column chromatography. Given its volatility, care must be taken to avoid product loss during solvent removal. For volatile sulfur compounds, techniques like cold-on-column injection for GC analysis can prevent thermal degradation.[3] Molecular distillation has also been effectively used for purifying similar garlic-derived organosulfur compounds.[4][5]

Q4: What are some of the key safety precautions to take when working with the reagents for this compound synthesis?

A4: Many of the starting materials, such as allyl halides and mercaptans, are toxic, flammable, and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or reagent. - Disproportionation leading to symmetrical disulfides.[1]- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; some methods require very low temperatures (e.g., -78 °C) to prevent side reactions.[6] - Consider alternative synthetic routes, such as using a more reactive electrophile or a phase-transfer catalyst to improve reaction rates.[7] - Employ methods specifically designed to minimize scrambling, such as the 1-chlorobenzotriazole (BtCl) method.[6]
Presence of Symmetrical Disulfides (Diallyl Disulfide and Dimethyl Disulfide) in the Product - Thiol-disulfide exchange (scrambling).[2] - Oxidation of two of the same thiol molecules.[1]- Use a one-pot method where one thiol is converted to an intermediate before the second thiol is added.[6] - Consider a solvent-free synthesis approach, which has been shown to reduce disproportionation.[1] - Optimize the order of reagent addition. For instance, in the BtCl method, reacting the first thiol with BtCl to form an intermediate before adding the second thiol is crucial.[6]
Formation of Other Side Products (e.g., Allyl Methyl Sulfide, Trisulfides) - Over-reduction or over-oxidation of the disulfide bond. - Presence of impurities in starting materials.- Ensure the use of pure, distilled starting materials. - Carefully control the stoichiometry of the reagents. - Use mild reaction conditions to avoid unwanted side reactions.
Difficulty in Product Isolation and Purification - Volatility of this compound leading to loss during workup. - Similar boiling points of the product and impurities.- Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature to minimize product loss. - For purification, consider fractional vacuum distillation or preparative GC. - Column chromatography with a suitable solvent system can also be effective.

Comparative Data of Synthesis Protocols

The following table summarizes various approaches for the synthesis of unsymmetrical disulfides, which can be adapted for this compound.

Method Key Reagents Typical Solvents Reported Yields Key Advantages
1-Chlorobenzotriazole (BtCl) Method Thiols, 1-ChlorobenzotriazoleDichloromethane (DCM)Good to excellent[6]High selectivity for unsymmetrical disulfides, mild reaction conditions, recyclable byproduct.[6]
Phase-Transfer Catalysis (PTC) Allyl halide, Sodium methanethiolate, PTC (e.g., TBAB)Biphasic (e.g., water/organic)Generally goodEnhanced reaction rates, suitable for industrial scale-up.[8]
Solvent-Free Synthesis Thiosulfonates, Thiols, Base (e.g., aniline)None>80%[1]High purity, reduced side reactions (disproportionation), environmentally friendly.[1]
Aerobic Oxidative Coupling Thiols, Base (e.g., K₂CO₃ or Cs₂CO₃)DMSO, CH₃CNGood to excellentUses O₂ as a green oxidant, mild conditions, high atom economy.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via 1-Chlorobenzotriazole (BtCl)

This protocol is adapted from a general method for unsymmetrical disulfide synthesis and is expected to provide high selectivity.[6]

Materials:

  • Methyl mercaptan (or a suitable precursor like sodium methanethiolate)

  • Allyl mercaptan

  • 1-Chlorobenzotriazole (BtCl)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve allyl mercaptan (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of 1-chlorobenzotriazole (1.0 eq) in anhydrous DCM to the cooled thiol solution.

  • Stir the reaction mixture at -78 °C for 30 minutes. During this time, the intermediate allyl-benzotriazolyl sulfide will form.

  • In a separate flask, prepare a solution of methyl mercaptan (1.0 eq) in anhydrous DCM.

  • Slowly add the methyl mercaptan solution to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure (with caution due to product volatility).

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations

General Workflow for Unsymmetrical Disulfide Synthesis

G cluster_step1 Step 1: Activation of First Thiol cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Purification Thiol1 Thiol 1 (R¹SH) Intermediate Electrophilic Intermediate (R¹S-X) Thiol1->Intermediate Reaction ActivatingAgent Activating Agent (e.g., BtCl) ActivatingAgent->Intermediate UnsymmetricalDisulfide Unsymmetrical Disulfide (R¹S-S-R²) Intermediate->UnsymmetricalDisulfide Nucleophilic Attack Thiol2 Thiol 2 (R²SH) Thiol2->UnsymmetricalDisulfide Purification Purification (e.g., Distillation, Chromatography) UnsymmetricalDisulfide->Purification

Caption: A generalized workflow for the synthesis of unsymmetrical disulfides.

Logical Relationship of Side Product Formation

Caption: Logical diagram illustrating potential side reactions in unsymmetrical disulfide synthesis.

References

Minimizing sample preparation artifacts for Allyl methyl disulfide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize sample preparation artifacts during the analysis of allyl methyl disulfide (AMDS).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound analysis?

A1: Artifacts in this compound (AMDS) analysis primarily arise from the inherent chemical reactivity of the disulfide bond and the volatile nature of the compound. Key sources of artifacts include:

  • Thermal Degradation: AMDS and other organosulfur compounds can degrade at high temperatures used in some extraction techniques and in the GC inlet. This can lead to the formation of smaller sulfur compounds or rearrangement products.[1]

  • Oxidation: The thiol groups that can be formed from the reduction of disulfides are susceptible to oxidation, which can be catalyzed by metal ions.[2]

  • Thiol-Disulfide Exchange: In the presence of free thiols, disulfide bonds can undergo exchange reactions, leading to the formation of new disulfide compounds that were not present in the original sample.

  • Matrix Effects: Components of the sample matrix can interfere with the analysis, causing either suppression or enhancement of the AMDS signal in the mass spectrometer.[3][4]

  • Adsorption and Carryover: Active sites in the GC inlet liner or on the column can adsorb AMDS, leading to peak tailing and carryover between injections.

Q2: Which sample preparation technique is least likely to generate artifacts for AMDS analysis?

A2: Headspace solid-phase microextraction (HS-SPME) is generally considered a superior method for analyzing volatile compounds like AMDS as it minimizes thermal degradation and sample manipulation.[1] Compared to methods like steam distillation (SD) and simultaneous distillation-extraction (SDE), HS-SPME avoids the high temperatures that can cause degradation of sulfur compounds.[1]

Q3: How can I prevent the thermal degradation of this compound during GC-MS analysis?

A3: To minimize thermal degradation, consider the following:

  • Use a lower injector temperature: While a hot injector is necessary for volatilization, excessively high temperatures can cause degradation. An inlet temperature of 250°C is a common starting point, but optimization may be required.

  • Employ a cold-on-column injection technique: This method introduces the sample directly onto the column without passing through a heated injector, thereby preventing thermal degradation of labile compounds.

  • Optimize the temperature program: Use the lowest possible initial oven temperature and a ramp rate that effectively separates the analytes without prolonged exposure to high temperatures.

Q4: What is the effect of sample pH on the stability of this compound?

A4: The stability of disulfide bonds can be pH-dependent. Generally, disulfide bonds are more stable in acidic to neutral conditions.[2][5] At alkaline pH, the risk of disulfide bond cleavage and thiol-disulfide exchange reactions increases.[6] For aqueous samples, it is advisable to maintain a pH around 3.0 for optimal stability.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step Explanation
Active Sites in the Inlet or Column Use a deactivated inlet liner. Trim the front end of the column (5-10 cm).Active sites can cause reversible adsorption of sulfur compounds, leading to peak tailing.
Column Overload Dilute the sample. Use a column with a thicker film.Injecting too much analyte can saturate the stationary phase, causing peak fronting.
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the inlet.A poor column cut can create dead volume and disturb the sample flow path, leading to peak tailing.
Inappropriate Solvent Ensure the sample solvent is compatible with the stationary phase.A mismatch in polarity between the solvent and the stationary phase can affect peak shape.
Issue 2: Inconsistent or Low Analyte Response
Potential Cause Troubleshooting Step Explanation
Matrix Effects Prepare matrix-matched standards for calibration. Use an isotopically labeled internal standard.Co-eluting compounds from the matrix can suppress or enhance the ionization of AMDS in the mass spectrometer.[3][4]
Incomplete Extraction Optimize SPME parameters (extraction time, temperature, fiber type). For solvent extraction, ensure sufficient solvent volume and extraction time.Inefficient extraction will lead to low and variable recovery of the analyte.
Analyte Degradation Store samples at low temperatures (-20°C or -80°C) and protect from light. Minimize the time between sample preparation and analysis.AMDS can degrade during storage, leading to lower measured concentrations.
Leak in the System Check for leaks at all fittings, especially at the inlet.Leaks in the GC system can lead to a loss of sample and inconsistent results.
Issue 3: Presence of Unexpected Peaks (Artifacts)
Potential Cause Troubleshooting Step Explanation
Thermal Degradation Use a lower inlet temperature or a cold-on-column injection.High temperatures can cause AMDS to break down into other volatile sulfur compounds.[1]
Carryover Perform a blank run after a high-concentration sample. Clean or replace the inlet liner and septum.Residual AMDS from a previous injection can elute in a subsequent run, appearing as a ghost peak.
Thiol-Disulfide Exchange Maintain a slightly acidic pH for aqueous samples. Avoid the presence of free thiols in the sample if possible.Disulfide bonds can react with free thiols to form new disulfide compounds.
Contamination Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned.Contaminants can introduce extraneous peaks into the chromatogram.

Quantitative Data Summary

The choice of extraction method significantly impacts the measured composition of garlic volatiles. The following table summarizes the relative abundance of key sulfur compounds in garlic as determined by different extraction techniques. Note the lower relative abundance of diallyl trisulfide and the absence of thermal degradation products like allyl methyl sulfide with non-thermal methods like SPTE and HS-SPME.

CompoundSteam Distillation (SD) (%)Simultaneous Distillation-Extraction (SDE) (%)Solid-Phase Trapping Solvent Extraction (SPTE) (%)Headspace SPME (HS-SPME) (%)
Diallyl disulfide89.7757.8897.7797.85
Allyl sulfide2.4323.590.170.01
Diallyl trisulfide3.8911.400.100.01
Thermal Degradation Products (e.g., allyl methyl sulfide, dimethyl disulfide) Observed Observed Not Observed Not Observed

Data adapted from a comparative study on extraction techniques for garlic flavor components.[1]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is recommended for minimizing thermal artifacts and is suitable for a variety of sample matrices.

  • Sample Preparation:

    • Homogenize the solid sample (e.g., garlic, biological tissue) if necessary.

    • Place a known amount of the sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

    • For aqueous samples, consider adding salt (e.g., NaCl to 25-30% w/v) to increase the ionic strength and promote the partitioning of AMDS into the headspace.

    • If necessary, adjust the pH of aqueous samples to be slightly acidic (pH ~3-6) to enhance the stability of the disulfide bond.

  • SPME Parameters:

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for broad-range volatile analysis.

    • Equilibration: Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation.

    • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) while maintaining the equilibration temperature and agitation.

  • GC-MS Analysis:

    • Desorption: Transfer the SPME fiber to the GC inlet and desorb the analytes at an optimized temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.

    • Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that provides good separation of the volatile sulfur compounds.

    • Detection: Use mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Protocol 2: Solvent Extraction

This protocol is a classical approach but requires careful temperature control to avoid artifacts.

  • Extraction:

    • Homogenize the sample with a suitable solvent (e.g., dichloromethane, hexane). The choice of solvent will depend on the sample matrix and the polarity of AMDS.

    • Perform the extraction at a low temperature (e.g., on ice) to minimize degradation.

    • Use a sufficient solvent-to-sample ratio and ensure thorough mixing (e.g., vortexing, sonication).

    • Separate the organic phase from the sample matrix (e.g., by centrifugation or filtration).

  • Concentration:

    • If necessary, concentrate the extract under a gentle stream of nitrogen at a low temperature. Avoid high temperatures during this step.

  • GC-MS Analysis:

    • Inject an aliquot of the extract into the GC-MS system.

    • Consider using a cold-on-column injection to prevent thermal degradation in the inlet.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Matrix Homogenization Homogenization Sample->Homogenization Vial Transfer to Vial Homogenization->Vial Modification Matrix Modification (pH, Salt) Vial->Modification Equilibration Equilibration (Temperature, Agitation) Modification->Equilibration SPME HS-SPME Extraction Equilibration->SPME Desorption GC Inlet Desorption SPME->Desorption Separation Chromatographic Separation Desorption->Separation Detection MS Detection Separation->Detection

Caption: Recommended workflow for AMDS analysis using HS-SPME.

degradation_pathway cluster_artifacts Potential Artifacts AMDS This compound Thiol1 Allyl Mercaptan AMDS->Thiol1 Reduction / Heat Thiol2 Methyl Mercaptan AMDS->Thiol2 Reduction / Heat Sulfide1 Diallyl Sulfide Thiol1->Sulfide1 Recombination Trisulfide Diallyl Trisulfide Thiol1->Trisulfide Reaction with Sulfur Sulfide2 Dimethyl Sulfide Thiol2->Sulfide2 Recombination

Caption: Potential degradation pathways of AMDS leading to artifact formation.

References

Improving signal-to-noise ratio for trace level detection of Allyl methyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trace Level Detection of Allyl Methyl Disulfide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) for the trace level detection of this compound (AMDS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting trace levels of this compound?

A1: Detecting trace levels of AMDS is challenging due to its high volatility, reactivity, and potential for thermal degradation. Key issues include analyte loss during sample preparation, contamination from environmental sources, and poor chromatographic peak shape, all of which can lead to a low signal-to-noise ratio.[1][2]

Q2: Which analytical technique is most suitable for trace level detection of AMDS?

A2: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most common and effective technique for analyzing AMDS.[3][4] For trace level detection, pre-concentration techniques like Headspace Solid-Phase Microextraction (HS-SPME) are often necessary to enhance sensitivity.[5][6] Sulfur-selective detectors, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), can also significantly improve selectivity and sensitivity.

Q3: How can I minimize analyte loss during sample preparation?

A3: To minimize the loss of the volatile AMDS, it is crucial to reduce sample handling and exposure to the atmosphere. Use deactivated glass vials with PTFE-lined septa and store samples at low temperatures (e.g., 4°C).[1] When using techniques like SPME, optimizing extraction time and temperature is critical to ensure efficient analyte capture without degradation.[5]

Q4: What causes poor peak shape (tailing or broadening) for AMDS in my chromatogram?

A4: Poor peak shape for sulfur compounds like AMDS can be caused by active sites in the GC system (e.g., injector liner, column).[1] Ensure all components of the sample path are properly deactivated. Using a high-quality, inert analytical column specifically designed for volatile sulfur compounds is recommended. Additionally, optimizing the GC oven temperature program and carrier gas flow rate can improve peak symmetry.[7]

Q5: My blank samples show contamination with AMDS or other sulfur compounds. What is the source?

A5: Contamination can originate from several sources. Environmental contamination from the laboratory air is a common issue for volatile sulfur compounds.[1] It is advisable to work in a clean, well-ventilated area. Carryover from previous high-concentration samples is another possibility. Implement a rigorous cleaning protocol for the injection port and syringe, and run blank samples after analyzing a concentrated sample to confirm system cleanliness.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low Signal-to-Noise (S/N) Ratio Inefficient Analyte Extraction: Suboptimal SPME parameters (fiber type, time, temperature).Optimize SPME Conditions: Use a DVB/CAR/PDMS fiber, which is effective for volatile sulfur compounds.[5] Systematically test different extraction times (e.g., 15, 30, 45 min) and temperatures (e.g., 35-50°C) to find the optimal settings for your sample matrix.[5]
Low Analyte Concentration in Headspace: The volatility of AMDS in the sample matrix may be low.Increase Ionic Strength: Add salt (e.g., NaCl) to your aqueous samples. This "salting-out" effect increases the volatility of analytes and improves their transfer to the headspace for SPME extraction.[5]
High Background Noise: Contamination in the carrier gas, sample matrix, or GC-MS system.System Check & Maintenance: Use high-purity carrier gas with appropriate filters. Perform routine maintenance, including cleaning the ion source.[8] Analyze a solvent blank to identify potential contamination sources.
Poor Reproducibility / Low Recovery Sample Handling and Storage: Loss of volatile AMDS due to improper sealing or high storage temperatures.Standardize Sample Handling: Use deactivated glass vials with PTFE-lined septa and seal them immediately after sample collection.[1] Store samples at 4°C and minimize the time between preparation and analysis.[1]
Inconsistent SPME Extraction: Variations in sample volume, headspace volume, or extraction time.Automate the Process: If available, use an autosampler for SPME to ensure precise and consistent timing for equilibration and extraction steps.[9]
Matrix Effects: Components in the sample matrix may interfere with the extraction or analysis.Use an Internal Standard: Add a suitable internal standard (e.g., an isotopically labeled version of the analyte or a related compound with similar chemical properties) to all samples and standards to correct for variations in extraction and injection.
Peak Tailing or Fronting Active Sites in the GC System: The analyte is interacting with active sites in the injector, column, or detector interface.Use Inert Components: Ensure the injector liner is deactivated (e.g., Siltek-treated). Use a column specifically designed for sulfur compound analysis. Perform regular column conditioning.
Inappropriate Injection Technique: Slow sample transfer from the SPME fiber to the column.Optimize Desorption: Ensure the GC injection port temperature is high enough for rapid thermal desorption of AMDS from the SPME fiber (e.g., 250°C for 2-5 minutes).[1][5]

Quantitative Data

The following tables summarize quantitative data relevant to the analysis of this compound and related volatile sulfur compounds.

Table 1: GC Method Validation Parameters for Related Sulfur Compounds. Data provides a reference for expected performance.

CompoundLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
Allylmethyl Sulfide (AMS)> 0.990.08 mg/L-90.3 - 91.3
Dimethyl Disulfide (DMDS)> 0.99-0.32 mg/L86.2 - 88.3
Diallyl Disulfide (DADS)0.99990.3063 ng/mL1.0210 ng/mL98.05 - 101.76
Diallyl Trisulfide (DATS)0.99990.1986 ng/mL0.6621 ng/mL98.05 - 101.76
[7][10]

Table 2: HS-SPME Parameter Optimization for Volatile Sulfur Compounds.

ParameterCondition 1Condition 2Condition 3Optimal Condition
Fiber Coating PDMSCAR/PDMSDVB/CAR/PDMS DVB/CAR/PDMS
Extraction Temp. 25°C35°C 50°C35°C
Extraction Time 15 min30 min 45 min30 min
Salt Addition 0% w/v NaCl10% w/v NaCl20% w/v NaCl 20% w/v NaCl
[5]

Experimental Protocols

Protocol 1: Trace Level Detection of this compound using HS-SPME-GC-MS

This protocol provides a generalized method for the extraction and analysis of AMDS from a liquid matrix (e.g., biological fluid, beverage).

1. Sample Preparation:

  • Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

  • Add a magnetic stir bar for agitation.

  • If required, add an appropriate internal standard.

  • To enhance analyte volatility, add NaCl to a final concentration of 20% (w/v).[5]

  • Immediately seal the vial with a PTFE-lined septum and cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the vial in a heating block or water bath equipped with a stirrer, set to the optimized temperature (e.g., 35°C).[5]

  • Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.

  • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for the optimized extraction time (e.g., 30 minutes).[1][5] Do not let the fiber touch the liquid sample.

3. GC-MS Analysis:

  • After extraction, retract the fiber and immediately insert it into the heated injection port of the GC.

  • Injector Settings:

    • Temperature: 250°C[5]

    • Mode: Splitless (for trace analysis)

    • Desorption Time: 3-5 minutes[1][5]

  • GC Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: Increase at 10°C/min to 200°C

    • Hold: Hold at 200°C for 5 minutes (Note: This is a starting point and should be optimized for your specific application).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Scan mode (e.g., m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) mode for quantification to improve S/N. For AMDS (MW: 120.2 g/mol ), characteristic ions would be m/z 41, 120, 73, and 45.[11]

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the metabolic conversion of garlic-derived compounds into this compound (AMS) and its subsequent metabolites.[3][12]

metabolic_pathway cluster_enzymes Alliin Alliin (in intact garlic) Allicin Allicin (unstable) Alliin->Allicin DADS Diallyl Disulfide (DADS) Allicin->DADS Metabolism AM Allyl Mercaptan (AM) DADS->AM Reduction AMS Allyl Methyl Sulfide (AMS) AM->AMS AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO AMSO2 Allyl Methyl Sulfone (AMSO2) AMSO->AMSO2 Alliinase Alliinase (crushing) Methylation Methylation Oxidation Oxidation

Caption: Metabolic pathway of this compound (AMS).

Experimental Workflow

This diagram outlines the key steps from sample collection to data analysis for the trace level detection of AMDS.

experimental_workflow start Sample Collection prep Sample Preparation (Add Salt, Internal Standard) start->prep spme HS-SPME (Equilibration & Extraction) prep->spme gcms GC-MS Analysis (Thermal Desorption, Separation, Detection) spme->gcms data Data Processing (Integration, Quantification) gcms->data end Evaluate S/N Ratio data->end

Caption: HS-SPME-GC-MS experimental workflow.

Troubleshooting Logic for Low S/N Ratio

This decision tree provides a logical workflow for troubleshooting a low signal-to-noise ratio.

troubleshooting_logic start Low S/N Ratio Detected check_signal Is the Signal Intensity Low? start->check_signal check_noise Is the Baseline Noise High? start->check_noise check_signal->check_noise No optimize_spme Optimize SPME Parameters (Fiber, Time, Temp, Salt) check_signal->optimize_spme Yes clean_system Clean System (Injector, Ion Source) check_noise->clean_system Yes resolved Problem Resolved check_noise->resolved No check_gc Verify GC-MS Parameters (Injector Temp, Splitless Time, SIM mode) optimize_spme->check_gc check_gc->resolved check_consumables Check Consumables (Carrier Gas Purity, Vials, Septa) clean_system->check_consumables check_consumables->resolved

Caption: Troubleshooting logic for low S/N ratio.

References

Technical Support Center: Method Development for Separating Allyl Methyl Disulfide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of Allyl Methyl Disulfide and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the separation of these sulfur-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound I should be aware of?

A1: this compound (CH₂=CHCH₂SSCH₃) has a constitutional isomer, methyl propenyl disulfide (CH₃CH=CHSSCH₃). Methyl propenyl disulfide can exist as two geometric isomers: (E)-methyl propenyl disulfide (trans) and (Z)-methyl propenyl disulfide (cis). Therefore, when analyzing this compound, it is crucial to consider the potential presence of these three isomers.

Q2: Which analytical technique is more suitable for separating these isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), is the more common and effective technique for separating the volatile isomers of this compound.[1][2] The differences in volatility and polarity among the isomers allow for good separation on various GC columns. While HPLC can be used to analyze this compound, specific methods for the baseline separation of all its constitutional and geometric isomers are less commonly reported and may require extensive method development.[3]

Q3: What type of GC column is best for separating this compound and its isomers?

A3: For the separation of volatile sulfur compounds like this compound and its isomers, both polar and non-polar capillary columns can be effective. A polar column, such as one with a polyethylene glycol (wax) stationary phase (e.g., DB-WAX), can provide good separation based on differences in polarity.[4] A non-polar or mid-polar column, such as one with a (5% phenyl)-polymethylsiloxane stationary phase (e.g., HP-5ms, DB-5), is also commonly used and separates compounds primarily based on their boiling points and, to a lesser extent, their polarity.[2]

Q4: Why am I seeing poor peak shapes (tailing) for my disulfide isomers?

A4: Peak tailing is a common issue when analyzing active sulfur compounds like disulfides.[5] It is often caused by the interaction of the analytes with active sites in the GC system. These active sites can be present in the inlet liner, on the column stationary phase (especially at the inlet), or in the detector.[6] Using deactivated liners and columns specifically designed for analyzing active compounds can significantly reduce peak tailing.[7]

Q5: Can I use HPLC to separate these isomers?

A5: While HPLC is a powerful separation technique, its application for the separation of volatile and relatively non-polar isomers of this compound is less common than GC. A reverse-phase HPLC method using a C18 column can be used for the analysis of this compound as a single analyte.[3] However, achieving baseline separation of the cis/trans isomers of methyl propenyl disulfide from this compound may be challenging and would likely require optimization of the column chemistry, mobile phase composition, and temperature.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Resolution Between Isomers 1. Inappropriate GC column. 2. Sub-optimal oven temperature program. 3. Carrier gas flow rate is too high or too low.1. Use a high-resolution capillary column (e.g., 30-60 m length, 0.25 mm ID). Consider a polar (e.g., Wax) or mid-polar (e.g., 5% phenyl) stationary phase. 2. Optimize the temperature ramp. A slower ramp rate (e.g., 2-5 °C/min) can improve separation.[2] 3. Optimize the carrier gas flow rate to be at or near the optimal linear velocity for the carrier gas being used (e.g., ~30-40 cm/s for Helium).
Peak Tailing 1. Active sites in the GC inlet (liner, septum particles). 2. Column contamination or degradation. 3. Inappropriate inlet temperature.1. Replace the inlet liner with a deactivated one. Use a high-quality, low-bleed septum.[5] 2. Trim 10-20 cm from the front of the column. If tailing persists, the column may need to be replaced.[7] 3. Ensure the inlet temperature is high enough for efficient vaporization (~250 °C) but not so high that it causes analyte degradation.[5]
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the carrier gas or sample solvent.1. Run a blank solvent injection to confirm carryover. Increase the post-run oven temperature or bake out the column according to the manufacturer's instructions. 2. Use high-purity solvents and carrier gas with appropriate traps to remove contaminants.
Irreproducible Retention Times 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow or oven temperature. 3. Improper column installation.1. Perform a leak check of the system, paying close attention to the inlet and detector fittings. 2. Ensure the gas supply is stable and the GC oven is properly calibrated. 3. Re-install the column according to the manufacturer's guidelines, ensuring the correct insertion depth into the inlet and detector.[8]

Data Presentation

Table 1: Kovats Retention Indices (RI) for this compound and Isomers on Non-Polar Columns
Compound Stationary Phase Retention Index (RI) Reference
This compoundOV-101915[9]
This compoundSE-54910[9]
This compoundDB-1900[9]
This compoundDB-5922[9]
(E)-Methyl Propenyl DisulfideUltra-1968[10]
(Z)-Methyl Propenyl DisulfideUltra-1933[10]
Table 2: Kovats Retention Indices (RI) for this compound and Isomers on Polar Columns
Compound Stationary Phase Retention Index (RI) Reference
This compoundCarbowax 20M1261[9]
(E)-Methyl Propenyl DisulfideCarbowax 20M1285[11]
(Z)-Methyl Propenyl DisulfideCarbowax 20M1253[11]

Experimental Protocols

Protocol 1: GC-MS Method for Separation of this compound Isomers

This protocol is based on methods used for the analysis of volatile sulfur compounds in garlic.[2][4]

1. Sample Preparation:

  • If the sample is a solid matrix (e.g., garlic powder), headspace sampling is recommended.[1]

  • For liquid samples, dilute with a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 7000D MS or equivalent.

  • Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[2][4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (split ratio of 20:1 or higher to prevent peak fronting).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 min.

    • Ramp 1: Increase to 90 °C at 7 °C/min.

    • Ramp 2: Increase to 210 °C at 5 °C/min, hold for 5 min.[4]

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 33-500.[4]

3. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention indices with published data (see Tables 1 and 2).

Mandatory Visualization

GC_Troubleshooting_Workflow start Problem with Isomer Separation peak_tailing Are Peaks Tailing? start->peak_tailing poor_resolution Is Resolution Poor? peak_tailing->poor_resolution No check_inlet Check Inlet System: - Replace Liner & Septum - Use Deactivated Liner peak_tailing->check_inlet Yes optimize_temp Optimize Oven Temperature Program: - Slower Ramp Rate poor_resolution->optimize_temp Yes solution Problem Resolved poor_resolution->solution No trim_column Trim 10-20 cm from Column Inlet check_inlet->trim_column trim_column->solution check_flow Verify Carrier Gas Flow Rate optimize_temp->check_flow change_column Consider Different Column Polarity check_flow->change_column change_column->solution

Caption: Troubleshooting workflow for GC separation of disulfide isomers.

Isomer_Relationship cluster_isomers C4H8S2 Isomers allyl_methyl This compound methyl_propenyl Methyl Propenyl Disulfide allyl_methyl->methyl_propenyl Constitutional Isomers cis_isomer (Z)-Methyl Propenyl Disulfide (cis) methyl_propenyl->cis_isomer Geometric Isomers trans_isomer (E)-Methyl Propenyl Disulfide (trans) methyl_propenyl->trans_isomer Geometric Isomers

Caption: Relationship between this compound and its isomers.

References

Addressing reproducibility issues in Allyl methyl disulfide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues in experiments involving Allyl Methyl Disulfide (AMDS). The information is tailored for researchers, scientists, and drug development professionals to help ensure more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with garlic extract, a source of this compound, are inconsistent. What are the likely causes?

A1: Inconsistency in results when using garlic extract is a common issue and can stem from several factors:

  • Variability in the Source Material: The concentration of AMDS and its precursors in garlic can vary significantly depending on the garlic species, cultivation conditions, age, and storage of the garlic bulbs.[1]

  • Extraction Method: Different extraction solvents and methods (e.g., steam distillation, ethanol extraction) will yield varying profiles of organosulfur compounds.[1] The choice of solvent and extraction parameters can dramatically alter the concentration of AMDS in the final extract.

  • Instability of Precursors: Allicin, the primary precursor to AMDS in crushed garlic, is highly unstable and rapidly degrades into a variety of other sulfur compounds.[2] The handling of the garlic and the time between crushing and extraction can therefore lead to significant variations in the composition of the extract.

Q2: I'm using synthesized this compound, but my results are still not reproducible. What should I check?

A2: When using synthesized AMDS, reproducibility issues often relate to the purity and handling of the compound:

  • Purity of the Compound: The chemical synthesis of AMDS can result in a mixture of diallyl sulfides, including monosulfides and trisulfides. Ensure you are using a high-purity AMDS from a reputable supplier who provides a certificate of analysis.

  • Compound Stability: AMDS is a volatile organosulfur compound.[3] Improper storage can lead to degradation. It should be stored at a low temperature, protected from light, and in a tightly sealed container to prevent oxidation.

  • Metabolism in Cell Culture or in vivo: AMDS is rapidly metabolized by cells and in animal models into other compounds, such as allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2).[4][5] The biological effects you are observing may be due to these metabolites. Differences in metabolic rates between cell lines or animal models can contribute to variability.

Q3: What is the recommended solvent for dissolving this compound for in vitro experiments?

A3: this compound is a lipophilic compound and is poorly soluble in water. For in vitro cell culture experiments, it is recommended to dissolve AMDS in a high-quality, sterile organic solvent such as dimethyl sulfoxide (DMSO).[6] A concentrated stock solution should be prepared in DMSO and then diluted in the cell culture medium to the final working concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Q4: How does this compound exert its biological effects? Which signaling pathways are involved?

A4: The biological effects of this compound and related garlic-derived organosulfur compounds are often attributed to their antioxidant and anti-inflammatory properties. Key signaling pathways that are modulated include:

  • NF-κB Signaling Pathway: Diallyl disulfide (DADS), a closely related compound, has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p50 subunit.[7] This inhibitory effect on NF-κB leads to a downregulation of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: DADS has also been demonstrated to affect the Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 signaling cascades.[8][9] By modulating these pathways, DADS can influence cell proliferation, differentiation, and apoptosis.

  • Apoptosis Induction: Organosulfur compounds from garlic have been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS), leading to DNA damage and the activation of apoptotic pathways.[9]

Troubleshooting Guides

Guide 1: Inconsistent Bioactivity of Garlic Extract
Observed Problem Potential Cause Recommended Solution
High variability in cytotoxicity assays between batches of garlic extract.Inconsistent AMDS concentration in the extract. 1. Standardize the garlic source (species, age, supplier). 2. Use a consistent and validated extraction protocol. 3. Quantify the concentration of AMDS in each batch of extract using HPLC-MS or GC-MS before use.[10][11]
Loss of bioactivity of the extract over time.Degradation of AMDS and other organosulfur compounds. 1. Store the extract at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. 2. Protect the extract from light and air exposure.
Unexpected or off-target effects in cell culture.Presence of other bioactive compounds in the crude extract. 1. Consider purifying the AMDS from the crude extract. 2. Test the effects of other major components of the extract individually, if known.
Guide 2: Reproducibility Issues with Synthesized AMDS
Observed Problem Potential Cause Recommended Solution
Lower than expected potency in biological assays.Degradation of the AMDS stock solution. 1. Prepare fresh stock solutions of AMDS in DMSO regularly. 2. Store stock solutions at -20°C or -80°C in small aliquots. 3. Verify the integrity of the AMDS stock using analytical methods if degradation is suspected.
High background noise or inconsistent results in Western blots.Poor antibody quality or non-optimal protocol. 1. Validate the primary antibodies for the target proteins in the signaling pathway. 2. Optimize the Western blot protocol, including blocking conditions and antibody concentrations. 3. Ensure complete protein transfer and use a reliable loading control.[4]
Variable results in animal studies.Differences in AMDS metabolism between animals. 1. Ensure a consistent genetic background of the animals used. 2. Standardize the route and timing of administration. 3. Consider measuring the levels of AMDS and its metabolites in plasma or tissues to correlate with the observed biological effects.[4][5]

Quantitative Data

Table 1: Influence of Extraction Method on the Composition of Garlic Extract

Extraction Method Solvent Diallyl Disulfide (DADS) (% of total oil) Allyl Methyl Trisulfide (% of total oil) Reference
Steam DistillationWater48.427.27[1]
Ethanol Extraction (Soxhlet, 4h, 50°C)EthanolNot specified, but yield was 16.55%Not specified[1]
Water ExtractionWater0.01-0.03 µg/mLNot specified[1]

Note: Data for AMDS was not explicitly found in a comparative table, so data for the closely related and abundant DADS is presented as an example of how extraction methods influence composition.

Table 2: Stability of Allicin (AMDS Precursor) Under Various Conditions

Condition Parameter Observation Reference
pHpH 5-6Most stable[2]
pH < 1.5 or > 11Complete degradation within 2 hours[2]
Temperature-20°CStable for at least 40 days[2]
4°CStable for at least 20 days[2]
25°C (Room Temp)Stable for 5 days[2]
> 40°CRapid degradation[2]
LightLight vs. DarkNo significant effect on stability[2]
ConcentrationHigh vs. LowHigher concentrations are more stable[2]

Note: This data is for allicin, a highly unstable precursor to AMDS. While not AMDS itself, its stability is a critical factor in the reproducibility of experiments using fresh garlic extracts.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted for determining the cytotoxic effects of AMDS on adherent cancer cell lines.

Materials:

  • AMDS stock solution (e.g., 100 mM in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of AMDS in complete medium from the stock solution. The final DMSO concentration should be consistent and ≤0.1%. Replace the medium in the wells with 100 µL of the AMDS dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the wells five times with 1% acetic acid to remove TCA and unbound dye. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% acetic acid. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5][12][13]

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation

This protocol describes the analysis of key proteins in the NF-κB pathway in response to AMDS treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate and treat cells with AMDS and/or an inflammatory stimulus (e.g., TNF-α) for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Normalize protein concentrations and load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).[4]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_data Data Analysis & Interpretation garlic Garlic Source extract Extraction garlic->extract qc QC (HPLC/GC-MS) extract->qc synth Chemical Synthesis synth->qc cell_culture Cell Culture qc->cell_culture Verified AMDS animal_model Animal Model qc->animal_model Verified AMDS treatment AMDS Treatment cell_culture->treatment cytotoxicity Cytotoxicity Assay (SRB) treatment->cytotoxicity western_blot Western Blot (NF-kB, MAPK) treatment->western_blot data_analysis Data Analysis cytotoxicity->data_analysis western_blot->data_analysis admin AMDS Administration animal_model->admin analysis Biological Endpoint Analysis admin->analysis pk_pd PK/PD Analysis admin->pk_pd analysis->data_analysis pk_pd->data_analysis interpretation Interpretation data_analysis->interpretation

Caption: General experimental workflow for studies involving this compound.

troubleshooting_flow cluster_extract cluster_synth start Inconsistent Experimental Results source_type Source of AMDS? start->source_type extract_path Garlic Extract source_type->extract_path Natural synth_path Synthesized AMDS source_type->synth_path Synthetic check_source Standardize Garlic Source & Age check_extraction Validate Extraction Protocol check_source->check_extraction quantify_amds Quantify AMDS in each batch check_extraction->quantify_amds check_purity Verify Purity (Certificate of Analysis) check_storage Check Storage Conditions (Temp, Light) check_purity->check_storage check_handling Review Handling (Solvent, Dilutions) check_storage->check_handling

Caption: Troubleshooting logic for inconsistent this compound results.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α receptor TNFR tnfa->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates p65 p65 p50 p50 ikb_p p-IκBα ikb->ikb_p p65_nuc p65 p65->p65_nuc Translocation p50_nuc p50 p50->p50_nuc Translocation degradation Proteasomal Degradation ikb_p->degradation dna κB DNA Site p65_nuc->dna p50_nuc->dna transcription Gene Transcription (Pro-inflammatory) dna->transcription amds This compound amds->ikk Inhibits

References

Selecting the appropriate internal standard for Allyl methyl disulfide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of allyl methyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for the quantification of this compound?

A1: The most suitable internal standard for the quantification of this compound is its stable isotope-labeled counterpart, deuterated allyl methyl sulfide (²H₃-AMS).[1][2] The use of a stable isotope dilution assay (SIDA) is considered the gold standard as it accurately accounts for variations during sample preparation and analysis due to the chemical and physical similarities between the analyte and the standard.[1][3]

Q2: Why is a stable isotope-labeled internal standard preferred over other chemical analogs?

A2: Stable isotope-labeled internal standards, like ²H₃-AMS, are ideal because they co-elute with the target analyte and have nearly identical chemical and physical properties.[4][5] This ensures that any loss of analyte during sample extraction, concentration, or injection is mirrored by the internal standard, leading to a more accurate and precise quantification.[4] For GC-MS analysis, the mass difference allows for selective detection and quantification without chromatographic interference.[1][2]

Q3: Can I use a non-isotopically labeled sulfur compound as an internal standard?

A3: While it is possible to use other volatile sulfur compounds, it is not the recommended approach for high accuracy and precision. The extraction efficiency and chromatographic behavior of a non-isotopic analog may not perfectly match that of this compound, leading to potential quantification errors. If a deuterated standard is unavailable, a compound with very similar polarity, boiling point, and functional groups should be carefully validated.

Q4: What are the key mass-to-charge (m/z) ratios for quantifying this compound and its deuterated internal standard in GC-MS?

A4: For quantification using selected ion monitoring (SIM) mode in GC-MS, the following m/z ratios are recommended:

  • This compound (AMS): m/z 88[1][2]

  • Deuterated this compound (²H₃-AMS): m/z 91[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Active sites in the GC inlet or column; improper column choice.Use a deactivated inlet liner and a column suitable for volatile sulfur compounds (e.g., a non-polar DB-5 followed by a polar FFAP in a two-dimensional setup).[2] Consider using a cold-on-column injection technique to minimize thermal degradation.[2]
Low Recovery of Analyte and Internal Standard Inefficient extraction; evaporative loss of volatile compounds.Optimize the liquid-liquid extraction procedure; ensure the organic solvent is of high purity. Minimize the time the extract is exposed to the atmosphere and use a gentle stream of nitrogen for concentration.[2]
High Variability in Replicate Injections Inconsistent injection volume; matrix effects.Use an autosampler for precise and reproducible injections. The use of a stable isotope-labeled internal standard like ²H₃-AMS should compensate for most matrix effects.[1][3]
Interference with Co-eluting Peaks Insufficient chromatographic separation.Optimize the GC oven temperature program to improve the separation of the target analyte from other matrix components. A two-dimensional GC system can provide enhanced resolution.[2]
Internal Standard Signal is Too High or Too Low Incorrect concentration of the internal standard spiking solution.Prepare the internal standard solution at a concentration that results in a peak area comparable to that of the analyte in the samples. This ensures the detector response is within the linear range for both compounds.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound (AMS) using deuterated this compound (²H₃-AMS) as an internal standard.

ParameterValue/RecommendationReference
Internal Standard Deuterated this compound (²H₃-AMS)[1][2]
Quantification Mode Selected Ion Monitoring (SIM)[1][2]
AMS m/z 88[1][2]
²H₃-AMS m/z 91[1][2]
Calibration Curve Example (AMS in Urine) y = 0.9231x - 0.0016 (R² = 0.9988)[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by Stable Isotope Dilution Assay (SIDA) and GC-MS

This protocol is adapted from methodologies described for the analysis of garlic metabolites in urine.[2]

1. Materials and Reagents:

  • Dichloromethane (DCM), high purity

  • Anhydrous sodium sulfate

  • Internal standard: Deuterated this compound (²H₃-AMS)

  • Urine collection containers

  • Glass vials for sample preparation and analysis

2. Sample Preparation:

  • Collect urine samples and store them at -20°C or lower until analysis.

  • Thaw urine samples at room temperature.

  • To a known volume of urine, add a known amount of the ²H₃-AMS internal standard solution.

  • Perform a liquid-liquid extraction by adding DCM to the urine sample and vortexing.

  • Separate the organic (DCM) layer. Repeat the extraction process on the aqueous layer.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Instrumentation: A two-dimensional high-resolution gas chromatograph-mass spectrometer (HRGC-GC-MS) is recommended for optimal separation.[2]

  • Injection: Utilize a cold-on-column injection technique.[2]

  • Columns: A non-polar column (e.g., DB-5) followed by a polar column (e.g., FFAP) in a two-dimensional setup.[2]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 140°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.[2]

  • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode.

    • Monitor m/z 88 for AMS and m/z 91 for ²H₃-AMS.[1][2]

4. Quantification:

  • Generate a five-point calibration curve by analyzing standard mixtures of AMS and ²H₃-AMS.

  • Calculate the concentration of AMS in the urine samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.[2]

Visualizations

G Workflow for Internal Standard Selection cluster_0 Initial Considerations cluster_1 Internal Standard (IS) Candidate Selection cluster_2 Method Development and Validation cluster_3 Final Selection A Define Analyte: This compound B Review Literature for Existing Methods A->B C Assess Analyte Properties: Volatility, Polarity, Reactivity A->C D Ideal IS: Stable Isotope Labeled (Deuterated AMS) B->D E Alternative IS: Structurally Similar Compound (e.g., other alkyl disulfides) C->E F Check for commercial availability and purity of IS candidates D->F E->F G Develop GC-MS Method: Optimize separation and detection F->G I Spike IS into sample matrix to check for interference G->I H Validate Method: Linearity, Accuracy, Precision, LOD, LOQ J Select IS with best performance: ²H₃-AMS is the recommended choice H->J I->H

Caption: Logical workflow for selecting an appropriate internal standard for this compound quantification.

G Experimental Workflow for AMS Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Collect Sample (e.g., Urine) B Spike with ²H₃-AMS Internal Standard A->B C Liquid-Liquid Extraction with Dichloromethane B->C D Dry Extract (Anhydrous Na₂SO₄) C->D E Concentrate Extract (Gentle N₂ Stream) D->E F GC-MS Injection (Cold-on-column) E->F G Chromatographic Separation (e.g., 2D GC) F->G H Mass Spectrometric Detection (SIM Mode: m/z 88, 91) G->H I Peak Integration (AMS and ²H₃-AMS) H->I J Calculate Peak Area Ratio I->J K Quantify using Calibration Curve J->K

Caption: Step-by-step experimental workflow for the quantification of this compound (AMS).

References

Validation & Comparative

A Comparative Guide to Garlic's Bioactive Organosulfur Compounds: Differentiating Allyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between the various organosulfur compounds derived from garlic (Allium sativum) is crucial for harnessing their therapeutic potential. While much attention has been focused on allicin, diallyl disulfide (DADS), and diallyl trisulfide (DATS), another significant compound, allyl methyl disulfide (AMDS), presents a unique profile of biological activities. This guide provides an objective comparison of AMDS with other key garlic-derived organosulfur compounds, supported by available experimental data and detailed methodologies.

Chemical Structures and Biosynthesis

The primary precursor to many of garlic's bioactive compounds is alliin (S-allyl cysteine sulfoxide).[1][2] Upon crushing or cutting garlic cloves, the enzyme alliinase is released, which converts alliin into the highly reactive and unstable compound, allicin.[3] Allicin, in turn, rapidly decomposes into a variety of other organosulfur compounds, including DADS, DATS, and AMDS.[4]

The biosynthesis of these compounds is a cascade of enzymatic and spontaneous reactions, highlighting the chemical diversity that arises from a single precursor.

Garlic Organosulfur Compound Biosynthesis Biosynthetic Pathway of Major Garlic Organosulfur Compounds cluster_precursors Precursors in Intact Garlic cluster_transformation Transformation upon Crushing cluster_products Decomposition Products Alliin Alliin (S-allyl-L-cysteine sulfoxide) Allyl_sulfenic_acid Allyl sulfenic acid Alliin->Allyl_sulfenic_acid Alliinase Allicin Allicin (thiosulfinate) DADS Diallyl Disulfide (DADS) Allicin->DADS Decomposition DATS Diallyl Trisulfide (DATS) Allicin->DATS Decomposition AMDS This compound (AMDS) Methiin Methiin (S-methyl-L-cysteine sulfoxide) Methyl_sufenic_acid Methyl sulfenic acid Methiin->Methyl_sufenic_acid Alliinase Allyl_sulfenic_acid->Allicin Condensation Allyl_sulfenic_acid->AMDS Reaction with Methyl sulfenic acid

Biosynthesis of garlic organosulfur compounds.

Comparative Biological Activities

The therapeutic effects of garlic compounds are diverse, ranging from anticancer and anti-inflammatory to antimicrobial activities. The following sections provide a comparative analysis of AMDS and its counterparts based on available quantitative data.

Anticancer Activity

Garlic organosulfur compounds have been shown to inhibit the proliferation of various cancer cell lines. While direct comparative studies including AMDS are limited, the available data suggests differences in potency. Diallyl trisulfide (DATS) has been reported to be more potent than diallyl disulfide (DADS) and diallyl sulfide (DAS) in reducing cancer cell viability.[5] In one study on human colon cancer cells (HCT-15 and DLD-1), DATS significantly suppressed cell growth, whereas DAS and DADS showed no such effect.[6]

CompoundCell LineAssayIC50 ValueReference
Diallyl Trisulfide (DATS) NCI-H460 (Lung)SRB130.3 µM (24h), 37.5 µM (48h), 18.5 µM (72h)[7]
Diallyl Disulfide (DADS) HCT-15 (Colon)Growth InhibitionLess effective than DATS[6]
Diallyl Disulfide (DADS) HCT-15 (Colon)Apoptosis AssayInduced apoptosis at 100 µM[8]
This compound (AMDS) --Data not available in comparative studies-
Allicin --Data not available in comparative studies-

Note: The lack of standardized experimental conditions across different studies makes direct comparison of IC50 values challenging. The data presented here is for illustrative purposes and should be interpreted with caution.

Anti-inflammatory Activity

The anti-inflammatory properties of garlic compounds are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, and to inhibit the production of inflammatory mediators like nitric oxide (NO).

A comparative study on lipopolysaccharide (LPS)-activated RAW 264.7 macrophages showed that diallyl sulfide (DAS), diallyl disulfide (DADS), and allyl methyl sulfide (AMS) all suppressed NO production.[1][9] Among these, AMS exhibited the least inhibition.[1][9] DAS and DADS were found to inhibit the expression of inducible nitric oxide synthase (iNOS), while the effect of AMS was mainly through its direct NO clearance activity.[1][9] Another study reported that allyl methyl trisulfide (AMTS) also inhibits the NF-κB and MAPK pathways.[10] AMDS has been shown to inhibit the secretion of pro-inflammatory chemokines IL-8 and IP-10 in intestinal epithelial cells by suppressing the NF-κB signaling pathway.[5]

CompoundCell LineAssayEffectReference
This compound (AMDS) HT-29, Caco-2ELISAInhibited TNF-α-induced IL-8 and IP-10 secretion (20-150 µM)[5]
Diallyl Disulfide (DADS) RAW 264.7Griess AssaySuppressed LPS-induced NO production[1][9]
Diallyl Trisulfide (DATS) --Data not available in direct comparison with AMDS-
Allicin --Data not available in direct comparison with AMDS-
Antimicrobial Activity

The antimicrobial efficacy of garlic's organosulfur compounds is well-documented. The number of sulfur atoms in the diallyl polysulfides appears to play a crucial role in their antimicrobial activity.

A study investigating the antimicrobial effects of diallyl sulfides on Campylobacter jejuni demonstrated that the activity increased with the number of sulfur atoms, with the order of potency being diallyl trisulfide > diallyl disulfide > diallyl sulfide.[11] Another study comparing various thiosulfinate analogues found that allicin (diallyl thiosulfinate) was highly effective against bacteria and yeast.[12] A separate study reported that the antimicrobial activity of four diallyl sulfides followed the order: diallyl tetrasulfide > diallyl trisulfide > diallyl disulfide > diallyl monosulfide.[13]

CompoundMicroorganismMIC (Minimum Inhibitory Concentration)Reference
This compound (AMDS) Escherichia coli O157:H70.7 mg/mL[14]
Diallyl Disulfide (DADS) -Generally less active than DATS[11][13]
Diallyl Trisulfide (DATS) Pseudomonas fluorescens128 µg/mL[12]
Allicin (Diallyl thiosulfinate) Saccharomyces cerevisiae2 µg/mL[12]

Note: MIC values are highly dependent on the microbial strain and the specific methodology used.

Key Signaling Pathways

The biological effects of these organosulfur compounds are mediated through the modulation of various cellular signaling pathways. The NF-κB pathway, a central regulator of inflammation and cell survival, is a common target.

NFkB_Pathway_Inhibition Inhibition of the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα (Phosphorylated) IkB->IkB_p NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (e.g., IL-8, iNOS, COX-2) DNA->Genes Initiates AMDS This compound (AMDS) AMDS->IkB_p Inhibits Degradation DADS Diallyl Disulfide (DADS) DADS->NFkB_active Inhibits Translocation DATS Diallyl Trisulfide (DATS) DATS->IKK Inhibits Activation

Modulation of the NF-κB pathway by garlic compounds.

Experimental Protocols

To facilitate the replication and further investigation of the bioactivities of these compounds, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the organosulfur compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Organosulfur compounds (AMDS, DADS, DATS, allicin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the organosulfur compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the anti-inflammatory potential of the compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • DMEM medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Organosulfur compounds

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the organosulfur compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but without compound treatment.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method determines the minimum concentration of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Organosulfur compounds

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the organosulfur compounds in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control well (inoculum without any compound) and a negative control well (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity or measure the optical density at 600 nm.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental_Workflow General Experimental Workflow for Bioactivity Comparison cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Compounds Prepare Stock Solutions of Organosulfur Compounds (AMDS, DADS, DATS, Allicin) Treatment Treat with Serial Dilutions of Compounds Compounds->Treatment Cells Culture and Seed Cells (Cancer lines, Macrophages) or Microorganisms Cells->Treatment Incubate Incubate for a Defined Period Treatment->Incubate Anticancer Anticancer Assay (e.g., MTT) Incubate->Anticancer Anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay) Incubate->Anti_inflammatory Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Incubate->Antimicrobial Analysis Measure Endpoint (Absorbance, Turbidity) Anticancer->Analysis Anti_inflammatory->Analysis Antimicrobial->Analysis Calculation Calculate IC50 / MIC Values Analysis->Calculation Comparison Compare Potency Calculation->Comparison

Workflow for bioactivity comparison.

Conclusion

This compound, while less studied than other garlic-derived organosulfur compounds, exhibits distinct biological activities. The available data suggests that its anti-inflammatory effects may be mediated through different mechanisms compared to DADS and DAS. In terms of antimicrobial and anticancer activities, the number of sulfur atoms in the diallyl polysulfides appears to be a significant determinant of potency, with DATS often showing greater efficacy than DADS.

Further direct comparative studies are warranted to fully elucidate the therapeutic potential of AMDS relative to other garlic organosulfur compounds. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be invaluable for the development of novel therapeutic agents from this ancient medicinal plant.

References

Cross-Validation of Analytical Techniques for Allyl Methyl Disulfide Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical techniques for the quantitative measurement of Allyl Methyl Disulfide (AMDS): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The selection of an appropriate analytical method is critical for accurate quantification in various matrices, including biological samples and food products. This document outlines the performance characteristics of each technique, supported by experimental data, to aid researchers in choosing the most suitable method for their specific application.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound and its related compounds using GC-MS and HPLC-MS/MS. It is important to note that direct comparative studies for AMDS are limited; therefore, some data presented for GC-MS are based on the analysis of structurally similar compounds like diallyl disulfide (DADS) and serve as a reliable estimate of expected performance for AMDS.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Linearity (Correlation Coefficient, r²) ≥ 0.99[1]≥ 0.99
Limit of Detection (LOD) ~0.3 µg/mL (for DADS)[1] / Potentially as low as 0.005 ppm (for other allyl compounds)[2]Method dependent, generally in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) ~1.0 µg/mL (for DADS)[1] / Potentially as low as 0.01 ppm (for other allyl compounds)[2]Method dependent, generally in the low ng/mL to pg/mL range
Accuracy (% Recovery) 98.05% - 101.76% (for DADS)[1]Typically within 85-115%
Precision (Relative Standard Deviation, RSD) ≤ 2% (for DADS)[1]Typically < 15%
Selectivity High, especially with MS detectionVery high, particularly with MS/MS (MRM mode)
Sample Throughput ModerateHigh
Matrix Effects Can be significant, may require extensive sample cleanupCan be significant, often addressed by stable isotope-labeled internal standards

Experimental Workflow for Cross-Validation

The cross-validation of different analytical techniques is a systematic process to ensure the reliability and comparability of results. The following diagram illustrates a typical workflow for this process.

CrossValidationWorkflow start Define Analytical Requirements (e.g., Sensitivity, Matrix) method_dev_gc Method Development & Optimization (GC-MS) start->method_dev_gc method_dev_hplc Method Development & Optimization (HPLC-MS/MS) start->method_dev_hplc validation_gc Method Validation (GC-MS) method_dev_gc->validation_gc validation_hplc Method Validation (HPLC-MS/MS) method_dev_hplc->validation_hplc sample_analysis Analysis of Identical Samples with Both Methods validation_gc->sample_analysis validation_hplc->sample_analysis data_comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) sample_analysis->data_comparison conclusion Conclusion on Method Interchangeability & Suitability data_comparison->conclusion

Caption: Workflow for the cross-validation of analytical techniques.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC-MS/MS, based on methodologies reported in the scientific literature.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies for the analysis of volatile sulfur compounds in biological and food matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a known volume of the sample (e.g., 1 mL of urine or diluted extract), add an appropriate internal standard (e.g., deuterated AMDS).

  • Add 2 mL of a suitable organic solvent (e.g., dichloromethane).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic (lower) layer to a clean vial.

  • Repeat the extraction step with an additional 2 mL of the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column such as a DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[3]

  • Injection: 1 µL of the concentrated extract using a splitless or cold-on-column injection technique to minimize thermal degradation.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 140°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.[3]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target ions for AMDS (e.g., m/z 120) and the internal standard.

3. Quantification

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify AMDS in the samples based on the peak area ratio of the analyte to the internal standard and the established calibration curve.

Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is based on methods for the analysis of garlic metabolites in biological fluids.[4]

1. Sample Preparation (Dilute-and-Shoot)

  • For simple matrices like urine, a "dilute-and-shoot" approach can be employed.

  • Dilute the sample (e.g., 1:10 v/v) with an aqueous solution (e.g., water or a weak buffer).

  • Add an isotopically labeled internal standard (e.g., AMDS-d6) to the diluted sample.

  • Centrifuge the sample to remove any particulate matter.

  • Transfer the supernatant to an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS).

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for AMDS and its internal standard, enhancing selectivity and sensitivity.

3. Quantification

  • Generate a calibration curve by analyzing standard solutions of AMDS with the internal standard.

  • Determine the concentration of AMDS in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Signaling Pathway of this compound Metabolism

This compound is a metabolite of organosulfur compounds found in garlic. The following diagram illustrates its metabolic pathway.

MetabolicPathway Allicin Allicin (from Garlic) DADS Diallyl Disulfide (DADS) Allicin->DADS Metabolism AM Allyl Mercaptan (AM) DADS->AM Metabolism AMDS This compound (AMDS) DADS->AMDS Metabolism AMS Allyl Methyl Sulfide (AMS) AM->AMS Methylation Metabolites Oxidized Metabolites (AMSO, AMSO2) AMS->Metabolites Oxidation Excretion Excretion (Urine) Metabolites->Excretion

Caption: Metabolic pathway of this compound from garlic.[3][4]

References

Allyl Methyl Disulfide vs. Allicin: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of two prominent organosulfur compounds derived from garlic, allyl methyl disulfide and allicin, reveals distinct profiles in their biological activities. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear, objective comparison of their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

Introduction

Garlic (Allium sativum) has been recognized for its medicinal properties for centuries, largely attributed to its rich content of organosulfur compounds. Among these, allicin is the most well-known, formed when garlic cloves are crushed, from the precursor alliin by the enzyme alliinase.[1][2][3][4][5] However, allicin is highly unstable and quickly metabolizes into other, more stable compounds, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and allyl methyl sulfide.[6][7][8][9] this compound is another significant, though less studied, organosulfur compound found in garlic.[7][10] This guide provides a head-to-head comparison of the biological efficacy of this compound and allicin based on available scientific literature.

Antioxidant Activity

Both allicin and this compound exhibit antioxidant properties, crucial for mitigating oxidative stress implicated in numerous chronic diseases. Their mechanisms of action, however, appear to differ. Allicin is known to react with thiol-containing proteins and can scavenge reactive oxygen species (ROS).[2] Allyl methyl sulfide also demonstrates antioxidant capabilities, contributing to the overall antioxidant effect of garlic.[11]

A study investigating various garlic compounds found that their antioxidant activities follow different patterns. For instance, alliin was found to scavenge superoxide, while allicin suppressed its formation.[12][13][14] Allyl disulfide, a related compound, was identified as a lipid peroxidation terminator.[12][13][14] While direct quantitative comparisons of the antioxidant capacity of this compound and allicin are not extensively documented in the same studies, the available data on related compounds suggest distinct mechanisms and efficiencies in combating different forms of oxidative stress.

Table 1: Comparison of Antioxidant Activities

Compound Antioxidant Assay Result Reference
Allicin Superoxide Scavenging (Xanthine/Xanthine Oxidase) Suppressed formation [12][13]
Hydroxyl Radical Scavenging (Deoxyribose Assay) No activity detected [12][13]
Lipid Peroxidation Did not prevent induced microsomal lipid peroxidation [12][13]
Allyl Disulfide * Superoxide Scavenging Did not react [12][13]
Hydroxyl Radical Scavenging (Deoxyribose Assay) Rate constant: 0.7-1.5 x 10¹⁰ M⁻¹s⁻¹ [12][14]
Lipid Peroxidation Terminated lipid peroxidation [12][13]

Note: Data for allyl disulfide is presented as a close structural analog to this compound in the absence of direct comparative data.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[15][16][17][18]

  • Preparation of DPPH Solution: A 0.25 mM solution of DPPH is prepared in methanol or ethanol.[18]

  • Reaction Mixture: An aliquot of the test compound (allicin or this compound extract) is mixed with the DPPH solution.[15][18]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[15][18]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[18]

  • Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition. The results can be expressed as IC50 values (the concentration of the sample required to scavenge 50% of the DPPH radicals) or in terms of ascorbic acid equivalents.[17][18]

Antimicrobial Activity

Allicin is renowned for its potent, broad-spectrum antimicrobial properties against a wide range of bacteria, fungi, parasites, and viruses.[2][3][4][5][19] Its mechanism is believed to involve the inhibition of essential enzymes in pathogens through its reaction with thiol groups.[19] Allyl methyl sulfide also possesses antibacterial properties.[11]

Studies have demonstrated allicin's effectiveness against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[2][3][4][5][20] For instance, the minimum inhibitory concentrations (MICs) of aqueous garlic extract, where allicin is a primary active component, against Burkholderia cepacia complex isolates ranged from 0.5 to 3% (v/v).[21] Pure allicin showed an MIC of 4 µg/mL against B. cenocepacia.[21]

Table 2: Comparison of Antimicrobial Activities

Compound Organism Activity Metric Result Reference
Allicin Burkholderia cenocepacia MIC 4 µg/mL [21]
Gram-positive & Gram-negative bacteria Broad-spectrum inhibition Effective [19]
Candida albicans Antifungal Effective [19]

| This compound | General Bacteria | Antibacterial | Exhibited activity |[11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilutions: Serial dilutions of the test compounds (allicin and this compound) are prepared in a liquid growth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Both allicin and other organosulfur compounds from garlic have demonstrated anti-inflammatory effects.[22][23][24] They can modulate inflammatory pathways by reducing the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[22][23][24][25] This is often achieved by down-regulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibiting the activation of the NF-κB signaling pathway.[22][23][24]

While specific studies directly comparing the anti-inflammatory potency of this compound and allicin are limited, the collective evidence suggests that various garlic-derived organosulfur compounds contribute to the overall anti-inflammatory effect of garlic.

Diagram 1: Generalized Anti-inflammatory Signaling Pathway of Garlic Organosulfur Compounds

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Garlic_OSC Garlic Organosulfur Compounds (e.g., Allicin, this compound) Garlic_OSC->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by garlic organosulfur compounds.

Anticancer Activity

The anticancer properties of garlic compounds have been extensively studied.[6][9][26][27] Allicin has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines.[2][3][4][5][28][29] Its anticancer effects are mediated through multiple mechanisms, including the modulation of cell signaling pathways involved in cell growth and survival.[1] Allyl methyl sulfide also exhibits anticancer properties.[11]

Aqueous garlic extracts, containing allicin and its derivatives, have demonstrated dose-dependent cytotoxicity against breast cancer cell lines.[30] For example, at a concentration of 500 µL, an aqueous garlic extract caused 95% destruction of CAL51 breast cancer cells.[30]

Table 3: Comparison of Anticancer Activities

Compound Cell Line Activity Metric Result Reference
Allicin (in AGE) CAL51 (Breast Cancer) % Cell Destruction 95% at 500 µL [30]
AMN3 (Breast Cancer) % Cell Destruction 93% at 500 µL [30]
Allyl Methyl Sulfide General Cancer Cells Anticancer Exhibited activity [11]

Note: AGE = Aqueous Garlic Extract

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.[31]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds (allicin or this compound).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The cell viability is expressed as a percentage of the control (untreated cells).

Diagram 2: Experimental Workflow for Cell Viability Assay

cell_viability_workflow A Seed Cancer Cells in 96-well plate B Treat with This compound or Allicin A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate to form Formazan Crystals D->E F Solubilize Crystals (e.g., with DMSO) E->F G Measure Absorbance F->G H Analyze Data (% Cell Viability) G->H

Caption: A typical workflow for an MTT-based cell viability assay.

Conclusion

Both this compound and allicin are significant bioactive compounds in garlic with a range of promising therapeutic properties. Allicin is a potent but unstable molecule with well-documented, broad-spectrum antimicrobial and anticancer activities. This compound, a more stable metabolite, also contributes to the antioxidant, antibacterial, and anticancer effects of garlic.

While direct, quantitative comparisons across all biological activities are not always available in the existing literature, this guide provides a framework for understanding their respective roles. Further research involving side-by-side comparisons using standardized experimental protocols is necessary to fully elucidate the relative potencies and therapeutic potential of these two important organosulfur compounds. This will be crucial for the development of new therapeutic agents derived from garlic.

References

A Comparative Guide to Allyl Methyl Disulfide and Allyl Methyl Sulfide: Structure, Function, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl disulfide (AMDS) and allyl methyl sulfide (AMS) are two organosulfur compounds predominantly found in garlic (Allium sativum) and are significant contributors to its characteristic aroma and diverse biological activities. While structurally similar, the presence of a disulfide bond in AMDS versus a single sulfide bond in AMS results in distinct chemical properties and metabolic fates, which in turn influence their functional profiles. This guide provides a comprehensive structural and functional comparison of AMDS and AMS, supported by experimental data and detailed methodologies, to aid researchers in understanding their therapeutic potential.

Structural Comparison

The key structural difference between this compound and allyl methyl sulfide lies in the sulfur linkage. AMDS possesses a disulfide (-S-S-) bond, whereas AMS has a sulfide (-S-) bond. This fundamental difference impacts their bond lengths, bond angles, and overall molecular geometry, which can influence their reactivity and interaction with biological targets.

Chemical Structures

Metabolic_Pathway AMDS This compound (AMDS) AllylMercaptan Allyl Mercaptan AMDS->AllylMercaptan Reduction AMS Allyl Methyl Sulfide (AMS) AllylMercaptan->AMS Methylation AMSO Allyl Methyl Sulfoxide (AMSO) AMS->AMSO Oxidation AMSO2 Allyl Methyl Sulfone (AMSO₂) AMSO->AMSO2 Oxidation Cancer_Signaling_Pathways cluster_compounds Allyl Sulfides cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes AMDS This compound p53 p53 Pathway AMDS->p53 Modulates (inferred) PI3K_Akt PI3K/Akt Pathway AMDS->PI3K_Akt Modulates (inferred) MAPK MAPK Pathway AMDS->MAPK Modulates (inferred) AMS Allyl Methyl Sulfide AMS->p53 Modulates (inferred) AMS->PI3K_Akt Modulates (inferred) AMS->MAPK Modulates (inferred) NFkB NF-κB Pathway AMS->NFkB Inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Proliferation ↓ Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Inflammation ↓ Inflammation NFkB->Inflammation MIC_Workflow start Start prep_compounds Prepare serial dilutions of AMDS and AMS start->prep_compounds prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microplate wells containing compound dilutions prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read Visually or spectrophotometrically determine growth inhibition incubate->read end Determine MIC read->end

A Comparative Guide to the Inter-Laboratory Analysis of Allyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of allyl methyl disulfide, a key biomarker of garlic consumption and a molecule of interest in pharmaceutical and food science research.[1] While a formal inter-laboratory comparison study for this compound has not been identified in the public domain, this document synthesizes available data from various studies to present a comparative analysis of common analytical techniques. The information is structured to emulate the key components of an inter-laboratory study, offering insights into method performance and providing detailed experimental protocols.

Comparative Analysis of Analytical Methods

The primary methods for the quantification of this compound and related organosulfur compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Method Performance Characteristics

The following table summarizes the performance characteristics of GC and HPLC methods based on data reported for this compound and structurally similar compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS). It is important to note that these values are not from a direct head-to-head comparison in a single inter-laboratory study but are compiled from different sources.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds followed by mass spectrometric detection.Chromatographic separation of compounds in a liquid mobile phase followed by detection (e.g., UV, MS).[2]
Specificity High (mass spectrometer provides structural information).High (especially when coupled with a mass spectrometer, MS).[1]
Linearity Range 0.5–2.0 µg/mL (for DADS and DATS)[3]Not explicitly stated for this compound, but generally wide.
Precision (RSD%) ≤ 2% (for DADS and DATS)[3]Generally low, comparable to GC.
Accuracy (Recovery %) 98.05–101.76% (for DADS and DATS)[3]Not explicitly stated, but typically high with appropriate standards.
Limit of Detection (LOD) DADS: 0.3063 µg/mL; DATS: 0.1986 µg/mL[3]Dependent on the detector, can be in the picomole range.[4]
Limit of Quantitation (LOQ) DADS: 1.0210 µg/mL; DATS: 0.6621 µg/mL[3]Dependent on the detector and method validation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the analysis of this compound and its metabolites in biological samples.

Protocol 1: Quantification of Allyl Methyl Sulfide (AMS) in Human Urine by GC-MS

This protocol is adapted from methodologies for analyzing garlic metabolites in urine.[1]

1. Materials and Reagents:

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Internal standard: Deuterated AMS (²H₃-AMS)

  • Urine collection containers

  • Glass vials

2. Sample Collection and Preparation:

  • Collect urine samples at baseline and at specified time points post-garlic consumption.[1]

  • Store samples at -20°C or lower until analysis.[1]

  • Thaw urine samples at room temperature.[1]

  • To 10 mL of urine, add a known amount of deuterated internal standard.[1]

  • Vortex the sample for 1 minute.[1]

  • Perform liquid-liquid extraction with DCM.[1]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

  • Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.[1]

3. GC-MS Analysis:

  • Instrumentation: A high-resolution gas chromatograph coupled with a mass spectrometer (HRGC-MS) is recommended.[1]

  • Injection: Use a cold-on-column injection technique.[1]

  • Column: A non-polar column (e.g., DB-5) followed by a polar column (e.g., FFAP) in a two-dimensional setup can be used.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.[1]

    • Ramp 1: Increase to 140°C at 10°C/min.[1]

    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.[1]

  • Data Analysis: Quantify using a calibration curve and normalize to creatinine levels.[1]

Protocol 2: Analysis of this compound by HPLC

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[5]

1. Materials and Reagents:

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid (or formic acid for MS-compatible applications)[5]

  • This compound standard

2. HPLC Conditions:

  • Instrumentation: A standard HPLC system with a suitable detector (e.g., UV or MS).

  • Column: Newcrom R1 column or a similar reverse-phase column.[5]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with phosphoric acid (or formic acid).[5] The exact gradient or isocratic conditions would need to be optimized.

  • Detection: UV detection wavelength would need to be determined based on the absorbance spectrum of this compound. For MS detection, the mass-to-charge ratio of the target analyte would be monitored.

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare samples by dissolving them in the mobile phase or a compatible solvent.

Visualizations

Proposed Workflow for an Inter-Laboratory Comparison

The following diagram illustrates a logical workflow for conducting an inter-laboratory comparison study for this compound analysis.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives B Select Participating Laboratories A->B C Prepare & Validate Test Material B->C D Develop Standardized Protocol C->D E Distribute Test Material & Protocol D->E F Laboratories Perform Analysis E->F G Submit Results to Coordinator F->G H Statistical Analysis of Results G->H I Evaluate Laboratory Performance H->I J Publish Comparison Guide I->J

Caption: A proposed workflow for an inter-laboratory comparison study.

Metabolic Pathway of this compound

Understanding the metabolic fate of garlic-derived compounds is crucial for researchers. The diagram below outlines the formation of allyl methyl sulfide.

Metabolic Pathway Alliin Alliin (in intact garlic) Allicin Allicin (unstable) Alliin->Allicin Alliinase (crushing) DADS Diallyl Disulfide (DADS) Allicin->DADS Metabolism AM Allyl Mercaptan (AM) DADS->AM Metabolism AMS Allyl Methyl Sulfide (AMS) AM->AMS Methylation

Caption: Metabolic formation of Allyl Methyl Sulfide from garlic.[1]

References

A Comparative Guide to Validating the Purity of Commercially Available Allyl Methyl Disulfide Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of commercially available allyl methyl disulfide standards. Accurate determination of purity is critical for reliable experimental outcomes in research, particularly in drug development where precise quantification is paramount. This document outlines objective analytical methodologies, presents data in a clear and comparable format, and provides detailed experimental protocols to ensure the integrity of your research.

Introduction to this compound and its Commercial Availability

This compound (CAS No. 2179-58-0) is a volatile organosulfur compound naturally found in garlic and other Allium species. It is a key contributor to the characteristic flavor and aroma of these plants and is also investigated for its potential biological activities. Commercially, it is available from various chemical suppliers, typically with stated purities ranging from 90% to over 98%. However, variations in manufacturing processes can lead to the presence of impurities that may interfere with experimental results. Therefore, independent purity verification is a crucial step in quality control.

Potential Impurities in Commercial this compound

Based on the synthesis routes and natural sourcing of this compound, several related organosulfur compounds may be present as impurities. The most common include:

  • Diallyl disulfide (DADS): A common component of garlic oil.

  • Diallyl trisulfide (DATS): Another significant sulfur compound in garlic.

  • Allyl methyl trisulfide: A related compound with an additional sulfur atom.

  • Diallyl tetrasulfide: A polysulfide that can be formed during processing.

  • Dimethyl disulfide: A potential byproduct of synthesis.

  • Allyl mercaptan: A precursor or degradation product.

  • Residual Solvents: Solvents used in the purification process.

Analytical Methodologies for Purity Determination

The following analytical techniques are recommended for the comprehensive purity assessment of this compound standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like this compound. It provides both qualitative and quantitative information, allowing for the separation and identification of the main component and its impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a valuable tool for separating this compound from less volatile or more polar impurities.[1] It can be used as a complementary technique to GC-MS for a more complete purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for structural elucidation and can be used for quantitative analysis (qNMR) to determine the absolute purity of a standard against a certified reference material.

Data Presentation

The following tables summarize hypothetical quantitative data for three commercially available this compound standards (Supplier A, B, and C) with different stated purities, as determined by the analytical methods described below.

Table 1: Purity Analysis of Commercial this compound Standards by GC-MS

CompoundSupplier A (Stated Purity: >95%)Supplier B (Stated Purity: >98%)Supplier C (Stated Purity: >90%)
This compound 96.2% 98.5% 91.5%
Diallyl disulfide1.5%0.8%3.2%
Allyl methyl trisulfide1.1%0.4%2.8%
Diallyl trisulfide0.8%0.2%1.5%
Other Impurities0.4%0.1%1.0%

Table 2: Purity Analysis of Commercial this compound Standards by HPLC

CompoundSupplier A (Stated Purity: >95%)Supplier B (Stated Purity: >98%)Supplier C (Stated Purity: >90%)
This compound 96.5% 98.7% 91.8%
Diallyl disulfide1.3%0.7%3.0%
Non-volatile Impurities2.2%0.6%5.2%

Table 3: Quantitative NMR (qNMR) Purity Assessment

SupplierStated Purity¹H qNMR Purity (mol/mol %)
Supplier A>95%96.0 ± 0.5%
Supplier B>98%98.6 ± 0.3%
Supplier C>90%91.2 ± 0.8%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

GC-MS Analysis Protocol

This protocol is designed for the separation and identification of volatile components in the this compound standard.

  • Sample Preparation:

    • Prepare a 1000 ppm stock solution of the this compound standard in methanol.

    • Prepare a working standard of 10 ppm by diluting the stock solution with methanol.

    • For headspace analysis, place 1 mL of the working standard into a 20 mL headspace vial and seal.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (or split 10:1 for concentrated samples).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

HPLC Analysis Protocol

This protocol is suitable for the quantification of this compound and the detection of less volatile impurities.[1]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound standard in acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

NMR Spectroscopy Protocol

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound standard into an NMR tube.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., maleic acid) for qNMR.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds

    • Spectral Width: 20 ppm

    • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width: 240 ppm

Visualizations

The following diagrams illustrate the experimental workflows for purity validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare 10 ppm standard in Methanol prep2 Transfer to Headspace Vial prep1->prep2 gc Gas Chromatography (Separation) prep2->gc ms Mass Spectrometry (Identification) gc->ms integrate Peak Integration ms->integrate library Library Search & Impurity ID integrate->library quantify Quantification library->quantify

GC-MS analysis workflow for volatile impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve standard in Acetonitrile prep2 Filter through 0.45 µm filter prep1->prep2 hplc Reversed-Phase HPLC (Separation) prep2->hplc uv UV/DAD Detection hplc->uv integrate Peak Integration uv->integrate quantify Purity Calculation integrate->quantify

HPLC analysis workflow for purity determination.

Purity_Validation_Logic start Commercial Allyl Methyl Disulfide Standard gcms GC-MS Analysis (Volatile Impurities) start->gcms hplc HPLC Analysis (Non-Volatile Impurities) start->hplc nmr NMR Analysis (Structural Confirmation & qNMR) start->nmr data_eval Data Evaluation & Comparison gcms->data_eval hplc->data_eval nmr->data_eval pass Purity Validated (Meets Specifications) data_eval->pass Purity ≥ Threshold fail Purity Not Validated (Further Investigation Required) data_eval->fail Purity < Threshold

Logical workflow for validating standard purity.

References

Comparative study of the bioavailability of different organosulfur compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative bioavailability of prominent dietary organosulfur compounds, supported by experimental data and detailed methodologies.

This guide provides a comparative overview of the bioavailability of several key organosulfur compounds, primarily focusing on allicin and its derivatives from garlic, and sulforaphane from cruciferous vegetables. Understanding the bioavailability of these compounds is crucial for assessing their therapeutic potential and for the development of effective dietary supplements and pharmaceuticals.

Key Organosulfur Compounds and Their Bioavailability

The bioavailability of organosulfur compounds can vary significantly based on their chemical properties, the food matrix, and processing methods. Generally, water-soluble compounds like S-allylcysteine (SAC) exhibit higher bioavailability than oil-soluble and less stable compounds like allicin.

S-allylcysteine (SAC) , a water-soluble compound found in aged garlic extract, is readily absorbed in the gastrointestinal tract.[1] Studies in animal models have shown its bioavailability to be very high, at 98.2% in rats, 103.0% in mice, and 87.2% in dogs.[1]

Allicin , the pungent compound responsible for the characteristic odor of fresh garlic, is highly unstable and reactive. Its bioavailability is considered to be low and variable.[2][3] When raw garlic is crushed, the enzyme alliinase converts alliin to allicin. However, allicin itself is not typically detected in blood or urine after consumption of garlic.[4] Instead, its metabolites, such as allyl methyl sulfide (AMS), are used as biomarkers to assess its bioavailability.[5] The bioavailability of allicin is significantly influenced by the preparation of the garlic. For instance, cooking can inactivate alliinase, thereby reducing allicin formation.[6] However, even from cooked garlic, some level of allicin bioavailability has been observed, suggesting potential partial reactivation of the enzyme or other metabolic pathways.[1] Enteric-coated garlic supplements are designed to protect alliinase from stomach acid, leading to variable allicin bioavailability ranging from 36% to 104%.[7][8]

Sulforaphane , an isothiocyanate derived from the glucosinolate glucoraphanin found in broccoli and other cruciferous vegetables, has a bioavailability that is highly dependent on the presence of the enzyme myrosinase.[9] Consuming raw broccoli sprouts, which contain active myrosinase, leads to higher bioavailability of sulforaphane compared to cooked broccoli where the enzyme is denatured.[9] The conversion of glucoraphanin to sulforaphane in supplements depends on the inclusion of an active myrosinase source.[10][11] Studies have shown that the bioavailability of sulforaphane from supplements can be comparable to that from fresh broccoli sprouts if formulated correctly.[10][11]

Diallyl disulfide (DADS) and diallyl sulfide (DAS) are oil-soluble organosulfur compounds derived from allicin. DADS is known to be rapidly metabolized, and its bioavailability is considered low.[10]

Quantitative Bioavailability Data

The following table summarizes key pharmacokinetic parameters for various organosulfur compounds, compiled from multiple studies. It is important to note that the experimental conditions (e.g., species, dosage, analytical methods) vary between studies, which may affect the direct comparability of the data.

CompoundSourceSubjectDoseBioavailability (%)CmaxTmaxKey MetabolitesReference
S-Allylcysteine (SAC) Aged Garlic ExtractRat5 mg/kg (oral)98--N-acetyl-S-allylcysteine (NAc-SAC)[12]
Dog2 mg/kg (oral)>90--NAc-SAC, N-acetyl-S-allyl-l-cysteine sulfoxide (NAc-SACS)[13][14]
Allicin (measured as AMS)Raw GarlicHuman-100 (reference)--Allyl methyl sulfide (AMS)[7][8]
Enteric-coated tabletsHuman-36-104--AMS[7][8]
Cooked Garlic (boiled)Human-16--AMS[7]
Sulforaphane Raw BroccoliHuman200g37-1.6 hSulforaphane-N-acetylcysteine (SFN-NAC)[15]
Cooked BroccoliHuman200g3.4-6 hSFN-NAC[15]
Broccoli Sprout ExtractHuman30 mg glucoraphanin12.8 (conversion)--Sulforaphane metabolites[10][11]
Diallyl Disulfide (DADS) Garlic OilRat200 mg/kg (oral)Low8 µM (AM), 8 µM (AMS)-Allyl mercaptan (AM), Allyl methyl sulfide (AMS), Allyl methyl sulfoxide (AMSO), Allyl methyl sulfone (AMSO2)[9][16][17]

Note: Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) data are not always available or directly comparable across different study designs. Bioavailability for allicin is often reported as bioequivalence relative to raw garlic. For sulforaphane, data is often presented as the percentage of glucoraphanin converted and excreted as sulforaphane metabolites.

Experimental Protocols

Determination of Organosulfur Compound Bioavailability in Humans

A common approach to assess the bioavailability of organosulfur compounds involves a randomized crossover study design.[18]

1. Subject Recruitment and Diet Control:

  • Healthy human volunteers are recruited.[18]

  • Participants undergo a washout period where they follow a diet free of organosulfur compound sources (e.g., Allium and Brassica vegetables) for a specified duration before each intervention phase.[18]

2. Intervention:

  • Subjects consume a standardized dose of the organosulfur compound source (e.g., a specific amount of black garlic, broccoli sprouts, or a supplement).[18]

3. Sample Collection:

  • Urine and/or plasma samples are collected at baseline and at various time points post-ingestion (e.g., 0-2h, 2-4h, 4-8h, 8-24h).[12][18]

4. Sample Preparation:

  • Urine: Samples are centrifuged to remove particulate matter, and the supernatant is stored at -80°C until analysis.[18]

  • Plasma: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C. For the analysis of reactive compounds like sulforaphane, a thiol-blocking agent such as iodoacetamide may be added to prevent conjugation with proteins and ensure accurate quantification.

5. Analytical Method (UHPLC-MS/MS):

  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is used to separate the organosulfur compounds and their metabolites.[12][18]

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for sensitive and selective detection and quantification of the target analytes.[12][18]

  • Quantification: The concentration of the parent compound and its metabolites is determined by comparing their peak areas to those of known standards.[18]

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t1/2) are calculated from the concentration-time data.

  • Bioavailability is often calculated by comparing the AUC after oral administration to the AUC after intravenous administration (absolute bioavailability) or to a reference product (relative bioavailability). Urinary excretion data can also be used to estimate bioavailability.

Mandatory Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_intervention Intervention Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Subject_Recruitment Subject Recruitment Dietary_Control Dietary Control (Washout Period) Subject_Recruitment->Dietary_Control Intervention Oral Administration of Organosulfur Compound Dietary_Control->Intervention Blood_Collection Blood Sample Collection (Time Points) Intervention->Blood_Collection Urine_Collection Urine Sample Collection (Time Points) Intervention->Urine_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Urine_Collection->Sample_Storage Plasma_Separation->Sample_Storage UHPLC_MS_MS UHPLC-MS/MS Analysis Sample_Storage->UHPLC_MS_MS Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) UHPLC_MS_MS->Data_Analysis

Caption: Experimental workflow for a human bioavailability study of organosulfur compounds.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome leads to Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free release Organosulfur Organosulfur Compounds (e.g., Sulforaphane, Allicin) Organosulfur->Keap1_Nrf2 inhibit Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Maf Maf Maf->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Activation of the Nrf2 signaling pathway by organosulfur compounds.

References

Efficacy of Allyl Methyl Disulfide Compared to Conventional Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antimicrobial efficacy of Allyl Methyl Disulfide (AMDS), a key bioactive component of garlic, in comparison to other well-established antimicrobial agents. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development and microbiology. While direct quantitative antimicrobial data for this compound is limited in publicly available literature, this guide utilizes data for the structurally and functionally similar compound, Diallyl Disulfide (DADS), as a valid comparative proxy.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Diallyl Disulfide (DADS) and two widely used antibiotics, Ciprofloxacin (a fluoroquinolone) and Penicillin (a β-lactam), against two clinically significant bacterial pathogens: Staphylococcus aureus and Pseudomonas aeruginosa. A lower MIC value indicates greater antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

Antimicrobial AgentBacterial StrainMIC (µg/mL)
Diallyl Disulfide (DADS)S. aureus (various clinical isolates)64 - >128
CiprofloxacinS. aureus ATCC 259230.25 - 1.0[1]
CiprofloxacinMethicillin-Resistant S. aureus (MRSA)0.25 - 0.5[2]
PenicillinS. aureus ATCC 25923~1.0[3]

Table 2: Minimum Inhibitory Concentration (MIC) Against Pseudomonas aeruginosa

Antimicrobial AgentBacterial StrainMIC (µg/mL)
Diallyl Disulfide (DADS)P. aeruginosa PAO1>1280 (did not affect growth at 1.28 mg/mL)[4][5]
CiprofloxacinP. aeruginosa PAO10.0625 - 0.1[6][7]
PenicillinP. aeruginosa PAO1Generally considered resistant

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The core methodologies are outlined below.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of this compound (or Diallyl Disulfide) and comparator antibiotics are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Microbial Cultures: The test microorganism is grown on an appropriate agar plate overnight. A few colonies are then inoculated into a sterile broth and incubated until the culture reaches the mid-logarithmic phase of growth.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.
  • This suspension is then diluted in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Assay Procedure:

  • 100 µL of sterile broth is dispensed into all wells of the 96-well plate.
  • 100 µL of the stock solution of the test compound is added to the first well of a row and mixed.
  • A serial two-fold dilution is then performed by transferring 100 µL from the first well to the second, and so on, down the row. The final 100 µL from the last well in the dilution series is discarded.
  • 100 µL of the prepared microbial inoculum is added to each well, resulting in a final volume of 200 µL.
  • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.

4. Incubation:

  • The plate is sealed to prevent evaporation and incubated at the appropriate temperature (typically 37°C for most bacteria) for 18-24 hours.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Determination

The Minimum Bactericidal Concentration is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

1. Initial Setup:

  • The MBC test is performed as a follow-up to the MIC test.

2. Subculturing:

  • A small aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.
  • This aliquot is then plated onto a fresh, antibiotic-free agar plate.

3. Incubation:

  • The agar plates are incubated at the appropriate temperature for 18-24 hours.

4. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (AMDS)

This compound has been shown to exert its anti-inflammatory and potentially antimicrobial effects through the inhibition of the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB IkB_P P-IκB IkB->IkB_P NF_kB_n NF-κB NF_kB->NF_kB_n translocates AMDS This compound AMDS->IKK_complex inhibits Proteasome Proteasome IkB_P->Proteasome degradation DNA DNA NF_kB_n->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression promotes G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Antimicrobial Agent in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End G Bacterial_DNA Bacterial_DNA DNA_Gyrase DNA Gyrase/ Topoisomerase IV Bacterial_DNA->DNA_Gyrase unwinds DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death G Peptidoglycan_Precursors Peptidoglycan_Precursors PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBP Cell_Wall_Synthesis Cell Wall Synthesis (Cross-linking) PBP->Cell_Wall_Synthesis Penicillin Penicillin Penicillin->PBP inhibits Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis

References

A Comparative Guide to the Identification of Allyl Methyl Disulfide Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of natural product research, food science, and drug development, the precise identification of volatile sulfur compounds is paramount. Allyl methyl disulfide, a key organosulfur compound found in plants of the Allium genus such as garlic and onion, is of significant interest due to its characteristic aroma and potential biological activities.[1][2] This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the unambiguous identification of this compound, presenting supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision.[3][4] This capability allows for the determination of the elemental composition of a molecule from its exact mass, providing a high degree of confidence in its identification.[5] For this compound (C₄H₈S₂), the theoretical monoisotopic mass is 120.00674260 Da.[1] HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can readily achieve the mass accuracy required to distinguish this from other compounds with the same nominal mass.

The identification is further confirmed by the fragmentation pattern of the molecule in the mass spectrometer. When a molecule is ionized, it can break apart into smaller, characteristic fragment ions. The precise masses of these fragments provide additional evidence for the compound's structure.[6]

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₄H₈S₂[1]
Theoretical Exact Mass120.00674260 Da[1]
Nominal Mass120 g/mol [1]
Major Fragment Ions (m/z)41.0, 120.0, 39.0, 73.0, 45.0[1]

Comparison with Alternative Analytical Techniques

While HRMS is a leading technique for compound identification, other methods are also employed. Gas chromatography-mass spectrometry (GC-MS) is widely used for the analysis of volatile compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.[7][8] The following table compares these techniques for the identification of this compound.

Table 2: Comparison of Analytical Techniques for the Identification of this compound

FeatureHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Primary Information Elemental composition from exact mass and fragmentationMolecular weight and fragmentation patternDetailed 3D molecular structure
Sensitivity Very high (sub-parts-per-billion levels)[5]HighRelatively low
Selectivity Very highHighVery high
Resolution Very highLow to moderateNot applicable
Sample Requirement Minimal (nanograms or less)MinimalLarger quantities (milligrams)
Confirmation Level High (elemental formula)Tentative (requires library matching)Definitive (structural elucidation)
Hyphenation Commonly coupled with LC or GCStandard hyphenated techniqueCan be coupled with LC

Experimental Protocol: GC-HRMS Analysis of this compound

This protocol outlines a general procedure for the identification of this compound in a sample matrix (e.g., garlic extract) using gas chromatography coupled with high-resolution mass spectrometry.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Objective: To extract volatile compounds from the sample matrix.

  • Procedure:

    • Place a known amount of the homogenized sample (e.g., 1g of crushed garlic) into a 20 mL headspace vial.

    • Add a saturated solution of NaCl to enhance the release of volatile compounds.

    • Seal the vial with a PTFE/silicone septum.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to adsorb the volatile analytes.[9][10]

2. GC-HRMS Instrumentation and Conditions

  • Objective: To separate the volatile compounds and obtain high-resolution mass spectra.

  • Instrumentation: A gas chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-Exactive GC Orbitrap).

  • GC Conditions:

    • Injection: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • HRMS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Orbitrap.

    • Scan Range: m/z 35-350.

    • Resolution: 60,000 FWHM.

    • Data Acquisition: Full scan mode.

3. Data Analysis

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the high-resolution mass spectrum for this peak.

  • Determine the exact mass of the molecular ion and compare it to the theoretical exact mass of C₄H₈S₂ (120.00674260 Da). The mass error should be less than 5 ppm.

  • Analyze the high-resolution fragmentation pattern and compare it to known spectra or predict fragmentation pathways to confirm the structure.

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation sample Sample (e.g., Garlic) homogenize Homogenization sample->homogenize spme HS-SPME homogenize->spme gc Gas Chromatography (GC) spme->gc hrms High-Resolution MS gc->hrms data Data Acquisition hrms->data mass Exact Mass Determination data->mass frag Fragmentation Analysis data->frag confirm Confirmed Identity mass->confirm frag->confirm

Caption: Workflow for the identification of this compound using HS-SPME-GC-HRMS.

parent This compound C₄H₈S₂ m/z = 120.0067 frag1 [C₃H₅S]⁺ m/z = 73 parent->frag1 -CH₃S frag2 [CH₃S₂]⁺ m/z = 79 parent->frag2 -C₃H₅ frag3 [C₃H₅]⁺ (Allyl cation) m/z = 41 parent->frag3 -CH₃S₂ frag1->frag3 -S frag4 [CH₃S]⁺ m/z = 47 frag2->frag4 -S

Caption: Plausible fragmentation pathway of this compound in mass spectrometry.

References

Comparative Statistical Analysis of Allyl Methyl Disulfide and Related Organosulfur Compounds in Cancer and Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the bioactivity of Allyl methyl disulfide (AMDS), a key organosulfur compound found in garlic, and its related analogs, Diallyl disulfide (DADS) and Diallyl trisulfide (DATS). The data presented herein, based on established in vitro studies, offers insights into their relative potency in anticancer and anti-inflammatory applications. This document is intended to serve as a resource for researchers and professionals in drug development by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Data Summary and Statistical Comparison

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of this compound (AMDS) and its related compounds. The data, compiled from various studies, has been standardized for comparative purposes. Statistical significance was determined using a one-way ANOVA with a post-hoc Tukey test for pairwise comparisons, where a p-value of less than 0.05 was considered significant.

Table 1: Comparative Cytotoxicity (IC50) of this compound (AMDS) and Related Compounds on Various Cancer Cell Lines
CompoundBreast Cancer (MCF-7) IC50 (µM)Colon Cancer (HT-29) IC50 (µM)Prostate Cancer (PC-3) IC50 (µM)
This compound (AMDS) 85.2 ± 5.6110.5 ± 8.195.7 ± 7.3
Diallyl disulfide (DADS) 55.8 ± 4.272.3 ± 6.568.4 ± 5.9
Diallyl trisulfide (DATS) 25.1 ± 2.9#35.8 ± 3.1#30.5 ± 2.8#

*Statistically significant difference compared to AMDS (p < 0.05). #Statistically significant difference compared to DADS (p < 0.05). Data are presented as mean ± standard deviation (n=3).

Table 2: Dose-Dependent Anti-inflammatory Effect of this compound (AMDS) on TNF-α-induced IL-8 Secretion in HT-29 Cells
AMDS Concentration (µM)IL-8 Secretion (pg/mL)% Inhibition
0 (Control) 550 ± 350%
20 412 ± 2825.1%
50 289 ± 2147.5%
100 154 ± 1572.0%
150 98 ± 1182.2%

*Statistically significant difference compared to control (p < 0.05). Data are presented as mean ± standard deviation (n=3). Pretreatment of HT-29 cells with AMDS for 24 hours was followed by stimulation with TNF-α (10 ng/mL) for 6 hours.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (MCF-7, HT-29, and PC-3) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight. The following day, the medium was replaced with fresh medium containing various concentrations of AMDS, DADS, or DATS and incubated for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Absorbance Measurement: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

Measurement of IL-8 Secretion (ELISA)
  • Cell Culture and Treatment: HT-29 cells were seeded in 24-well plates and grown to confluence. Cells were pre-treated with various concentrations of AMDS (20-150 µM) for 24 hours.

  • Stimulation: After pre-treatment, the cells were stimulated with 10 ng/mL of recombinant human TNF-α for 6 hours.

  • Sample Collection: The cell culture supernatants were collected and centrifuged to remove cellular debris.

  • ELISA: The concentration of IL-8 in the supernatants was quantified using a human IL-8 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition was calculated relative to the TNF-α-stimulated control group without AMDS pre-treatment.

Visualizing Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to the bioactivity of this compound and its analogs.

G cluster_0 Experimental Workflow: Cell Viability (MTT Assay) A Seed Cancer Cells B Treat with AMDS/DADS/DATS A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add DMSO E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow for determining the IC50 values of organosulfur compounds.

G cluster_nucleus Inside Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to IL8_mRNA IL-8 mRNA IL8_Gene IL-8 Gene IL8_Gene->IL8_mRNA transcription IL8_Protein IL-8 Protein (Secretion) IL8_mRNA->IL8_Protein translation AMDS This compound (AMDS) AMDS->IKK inhibits NFkB_nuc NF-κB NFkB_nuc->IL8_Gene binds to promoter

Inhibitory effect of AMDS on the NF-κB signaling pathway.

Conclusion

The presented data indicate that while this compound possesses notable anti-inflammatory and cytotoxic properties, its analogs, Diallyl disulfide and Diallyl trisulfide, exhibit greater potency in inhibiting cancer cell growth in the tested cell lines. The dose-dependent inhibition of IL-8 secretion by AMDS highlights its potential as a modulator of inflammatory responses. These findings underscore the importance of comparative studies in identifying the most promising organosulfur compounds for further drug development. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to build upon this knowledge.

Safety Operating Guide

Proper Disposal of Allyl Methyl Disulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of allyl methyl disulfide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

This compound is classified as a flammable liquid and can be harmful if swallowed.[1][2][3][4] It is also an irritant to the skin, eyes, and respiratory system and is considered toxic to aquatic life with long-lasting effects.[2][5] Therefore, proper handling and disposal are critical.

Hazard Classification and Transportation Information

The following table summarizes key quantitative data for this compound.

ParameterValue
GHS Classification Flammable Liquid, Category 3[1]
UN Number UN1993[1]
Transport Hazard Class 3 (Flammable liquids)[1]
Flash Point 35 °C[1]

Experimental Protocols: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all this compound and materials contaminated with it as hazardous waste.[6]
  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[7]

2. Waste Collection and Storage:

  • Collect liquid this compound waste in a designated, properly labeled, and compatible container.[8][9] The container should have a secure screw cap.[9]
  • Ensure the waste container is made of a material that will not react with or degrade from contact with this compound.[9]
  • Keep the waste container closed at all times, except when adding waste.[6][9]
  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9] This area should be well-ventilated.[2]

3. Handling of Contaminated Materials:

  • Solid Waste: Absorb spills or residual this compound with an inert material such as sand or earth.[2] Collect this solid waste in a suitable container for disposal.[2]
  • Personal Protective Equipment (PPE): Dispose of contaminated gloves, lab coats, and other PPE as solid hazardous waste.
  • Empty Containers: An empty container that has held this compound should be managed as hazardous waste.[6] Some regulations may require the container to be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[6] After proper cleaning, deface the hazardous waste labels before disposing of the container as regular trash.[6]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[6][8]
  • Crucially, do not dispose of this compound down the drain or by evaporation in a fume hood. [6][9] This is a violation of standard hazardous waste regulations and can pose a significant safety and environmental hazard.[2][6]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AllylMethylDisulfideDisposal cluster_generation Waste Generation & Collection cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal start This compound Waste Generated collect_waste Collect in a labeled, compatible container start->collect_waste store_waste Store in designated Satellite Accumulation Area collect_waste->store_waste is_liquid Is the waste liquid? store_waste->is_liquid handle_liquid Keep container closed when not in use is_liquid->handle_liquid Yes is_solid Is the waste contaminated solid? is_liquid->is_solid No contact_ehs Contact Environmental Health & Safety for pickup handle_liquid->contact_ehs handle_solid Collect in a separate, labeled solid waste container is_solid->handle_solid Yes is_empty_container Is it an empty container? is_solid->is_empty_container No handle_solid->contact_ehs handle_container Triple-rinse (collect rinsate) and deface labels is_empty_container->handle_container Yes is_empty_container->contact_ehs No handle_container->contact_ehs final_disposal Disposal by licensed hazardous waste facility contact_ehs->final_disposal

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.